4-Nitroaniline Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-nitroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c7-5-1-3-6(4-2-5)8(9)10;/h1-4H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJUVOPKIUQOQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
100-01-6 (Parent) | |
| Record name | p-Nitroaniline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015873515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7065964 | |
| Record name | 4-Nitrobenzenamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15873-51-5 | |
| Record name | 4-Nitroaniline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15873-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Nitroaniline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015873515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-nitro-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Nitrobenzenamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitroanilinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Nitroaniline Hydrochloride: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Nitroaniline (B120555) Hydrochloride, a significant chemical intermediate. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and purification, and explores its toxicological profile and potential biological activities, including its role as an inhibitor of inflammatory responses.
Core Properties of 4-Nitroaniline Hydrochloride
This compound is the salt form of 4-nitroaniline, produced by the reaction of the aniline (B41778) derivative with hydrochloric acid. Its CAS number is 15873-51-5. The addition of the hydrochloride group enhances the compound's solubility in aqueous solutions, a often desirable characteristic in various applications.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 15873-51-5 | [1] |
| Molecular Formula | C₆H₇ClN₂O₂ | [1] |
| Molecular Weight | 174.58 g/mol | [2] |
| Appearance | Yellow to orange crystalline solid | |
| Melting Point | Not readily available | [1] |
| Boiling Point | Not readily available | [1] |
| Solubility | Soluble in water and hot ethanol | [1] |
Spectral and Analytical Data
While specific spectral data for the hydrochloride salt is not detailed here, standard analytical techniques such as HPLC and NMR are used for its characterization and purity assessment.
Experimental Protocols
The synthesis of this compound is a multi-step process that begins with the nitration of aniline, followed by the formation of the hydrochloride salt.
Synthesis of 4-Nitroaniline from Acetanilide (B955) (Precursor)
The synthesis of 4-nitroaniline is a common undergraduate organic chemistry experiment and involves the nitration of acetanilide followed by hydrolysis.
Step 1: Nitration of Acetanilide
-
In a suitable flask, dissolve 5 grams of acetanilide in 9 mL of concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
Slowly add a pre-cooled nitrating mixture (2.2 mL of 65% nitric acid and 2.2 mL of concentrated sulfuric acid) dropwise, ensuring the temperature does not exceed 35°C.[3][4]
-
After the addition is complete, allow the reaction mixture to stand at room temperature for 10 minutes.[3]
-
Pour the reaction mixture into a beaker containing ice and water to precipitate the 4-nitroacetanilide.
-
Filter the precipitate and wash it with cold water.
Step 2: Hydrolysis of 4-Nitroacetanilide to 4-Nitroaniline
-
Transfer the wet 4-nitroacetanilide to a round-bottom flask.
-
Add 30 mL of water and 20 mL of concentrated hydrochloric acid.[3]
-
Reflux the mixture for 30 minutes.[5]
-
Cool the resulting solution and pour it into a beaker containing 30 g of ice.[3]
-
Neutralize the solution with an ammonia (B1221849) solution to precipitate the 4-nitroaniline.[3]
-
Filter the yellow precipitate and wash it with cold water.
Preparation of this compound
The final step involves the conversion of 4-nitroaniline to its hydrochloride salt.
-
Dissolve the synthesized 4-nitroaniline in a minimal amount of a suitable solvent, such as hot ethanol.
-
Slowly add concentrated hydrochloric acid to the solution until the precipitation of this compound is complete.[1]
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
Purification by Recrystallization
The purity of the final product can be enhanced by recrystallization.
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent, such as an ethanol/water mixture.[1]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[1]
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is typically employed.
Safety and Toxicology
4-Nitroaniline and its hydrochloride salt are toxic compounds and should be handled with appropriate safety precautions.
Hazard Identification
| Hazard | Description | Source(s) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [2] |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | [2] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [2] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | [2] |
Toxicological Profile
The primary toxic effect of 4-nitroaniline is the formation of methemoglobin, which can lead to cyanosis.[6] It is also considered a potential mutagen.[6] Studies in rats have shown that it can cause cellular damage and depletion of glutathione (B108866) in hepatocytes.[7]
Biological Activity and Signaling Pathways
This compound has been identified as a potent inhibitor of the inflammatory response in K562 cells. While the specific molecular targets are not fully elucidated, its anti-inflammatory properties suggest a potential interaction with key signaling pathways involved in inflammation.
Potential Mechanism of Action: Inhibition of the TLR4/NF-κB Pathway
A common and critical pathway in the inflammatory response is the Toll-like receptor 4 (TLR4) signaling cascade, which leads to the activation of the transcription factor NF-κB. Many anti-inflammatory compounds exert their effects by modulating this pathway. The diagram below illustrates a plausible mechanism by which this compound may inhibit inflammation.
Caption: Plausible inhibitory effect of this compound on the TLR4/NF-κB signaling pathway.
This proposed mechanism, while speculative, provides a logical framework for the observed anti-inflammatory effects of this compound and serves as a basis for further investigation. The compound could potentially interfere with the activation of the IKK complex or the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Conclusion
This compound is a valuable chemical intermediate with well-defined properties and established synthetic routes. Its notable biological activity as an inhibitor of the inflammatory response opens avenues for its investigation in drug discovery and development. This technical guide provides a solid foundation for researchers and scientists working with this compound, offering detailed protocols and insights into its chemical and biological characteristics. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.
References
- 1. Buy this compound | 15873-51-5 [smolecule.com]
- 2. 4-Nitroanilinium chloride | C6H7ClN2O2 | CID 85156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fchpt.stuba.sk [fchpt.stuba.sk]
- 4. prepchem.com [prepchem.com]
- 5. scribd.com [scribd.com]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. [Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Nitroaniline Hydrochloride: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitroaniline (B120555) hydrochloride, an organic salt derived from the aromatic amine 4-nitroaniline, serves as a pivotal intermediate in a multitude of synthetic applications. Its unique molecular architecture, featuring a nitro group and an anilinium ion on a benzene (B151609) ring, imparts a distinct reactivity profile that is leveraged in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Nitroaniline Hydrochloride, detailed experimental protocols for its synthesis and purification, and a summary of its spectral characteristics. This document is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClN₂O₂ | [3][4] |
| Molecular Weight | 174.58 g/mol | [3][4] |
| Appearance | Light yellow to amber crystalline solid | [2] |
| Melting Point | 145-146 °C | [3] |
| Boiling Point | Decomposes before boiling | N/A |
| Solubility | Soluble in water and methanol. | [2][5] |
| pKa (of 4-nitroanilinium ion) | 1.0 | [6] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process starting from acetanilide (B955). The first step involves the nitration of acetanilide to form 4-nitroacetanilide, which is then hydrolyzed to 4-nitroaniline. The final step is the conversion of 4-nitroaniline to its hydrochloride salt.
Experimental Protocols
Step 1: Synthesis of 4-Nitroaniline from 4-Nitroacetanilide (Acid Hydrolysis)
This procedure outlines the hydrolysis of 4-nitroacetanilide to yield 4-nitroaniline.
Materials:
-
4-Nitroacetanilide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (B78521) (NaOH) solution
-
Round-bottom flask with reflux condenser
-
Beakers
-
Büchner funnel and filter paper
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 100 g of 4-nitroacetanilide with 250 ml of 25% sulfuric acid.[2]
-
Heat the mixture to boiling and maintain reflux until all the 4-nitroacetanilide has dissolved, indicating the completion of the hydrolysis.[2]
-
Carefully pour the hot, clear solution into a beaker containing ice water.
-
Precipitate the free 4-nitroaniline base by slowly adding a dilute sodium hydroxide solution until the mixture is alkaline.[2]
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the yellow crystals of 4-nitroaniline by vacuum filtration using a Büchner funnel.[2]
-
Wash the crystals with cold water and allow them to dry.
.
Caption: Synthetic pathway to 4-Nitroaniline.
Step 2: Formation of this compound
This protocol describes the conversion of 4-nitroaniline to its hydrochloride salt.
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Beaker
-
Stirring rod
-
Ice bath
Procedure:
-
Dissolve the synthesized 4-nitroaniline in a minimal amount of ethanol.
-
While stirring, slowly add concentrated hydrochloric acid to the solution. The hydrochloride salt will precipitate out.
-
Cool the mixture in an ice bath to maximize the yield of the precipitate.
-
Collect the this compound crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting material or excess acid.
-
Dry the crystals thoroughly.
Recrystallization of this compound
Purification of the synthesized this compound can be achieved by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (or an ethanol-water mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethanol.[7]
-
If the solution is colored, a small amount of activated charcoal can be added to decolorize it.
-
Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystals of pure this compound will begin to form.[8]
-
To maximize crystal formation, place the flask in an ice bath for about 15-20 minutes.[8]
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.[8]
-
Dry the crystals completely.
.
Caption: General workflow for recrystallization.
Spectral Data
The following tables summarize the key spectral data for 4-Nitroaniline and its hydrochloride salt. This information is essential for the structural elucidation and purity assessment of the compound.
¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 4-Nitroaniline | Acetone | 8.02 (d), 6.76 (d), 5.97 (s, NH₂)[9] |
| 4-Nitroaniline | CDCl₃ | 7.97 (d), 6.71 (d), 6.64 (s, NH₂)[9] |
| This compound | DMSO-d₆ | ~8.1 (d), ~7.0 (d), NH₃⁺ protons may be broad and variable |
¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 4-Nitroaniline | CDCl₃ | 152.9, 140.0, 116.5, 114.9[10] |
| 4-Nitroaniline | D₂O (predicted) | Aromatic carbons in the range of 110-150 ppm[11] |
Infrared (IR) Spectral Data
| Compound | Key Peaks (cm⁻¹) | Assignment | Reference |
| 4-Nitroaniline | 3479, 3358 | N-H stretching (asymmetric and symmetric) | [12] |
| 1639 | N-H bending | [1] | |
| 1506 | N-O stretching (asymmetric) | [1] | |
| 1300-1350 | N-O stretching (symmetric) | N/A | |
| ~1127 | C-N stretching | [1] | |
| This compound | Broad band ~2500-3000 | N⁺-H stretching | N/A |
| Similar aromatic and nitro group peaks to the free base | N/A |
UV-Vis Spectral Data
| Compound | Solvent | λmax (nm) | Reference |
| 4-Nitroaniline | Ethanol | 374 | [13] |
| 4-Nitroaniline | Water | ~380 | [14] |
| This compound | Aqueous Acid | Likely blue-shifted compared to the free base | N/A |
.
Caption: Analytical workflow for characterization.
Applications in Drug Development and Research
This compound is a versatile building block in organic synthesis, finding significant application in the pharmaceutical industry.[6] Its reactive nature, owing to the presence of the anilinium and nitro groups, allows for a variety of chemical transformations. It serves as a precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The nitro group can be readily reduced to an amino group, providing a route to substituted phenylenediamines, which are important pharmacophores. Furthermore, the diazonium salt, formed from the anilinium group, is a highly useful intermediate for introducing a wide range of functional groups onto the aromatic ring through reactions such as the Sandmeyer and Suzuki couplings.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or absorbed through the skin.[3] It is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[3] When handling this compound, it is essential to use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties, synthesis, purification, and spectral characterization of this compound. The experimental protocols and tabulated data are intended to equip researchers, scientists, and drug development professionals with the necessary information for the effective and safe utilization of this important chemical intermediate. Its versatility in organic synthesis underscores its continued importance in the development of new pharmaceuticals and other advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. 4-Nitroanilinium chloride | C6H7ClN2O2 | CID 85156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. 4-Nitroaniline CAS#: 100-01-6 [amp.chemicalbook.com]
- 6. 4-Nitroaniline CAS#: 100-01-6 [m.chemicalbook.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. 4-Nitroaniline(100-01-6) 1H NMR [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. hmdb.ca [hmdb.ca]
- 12. Solved the following is the IR spectrum of 4-nitroaniline. | Chegg.com [chegg.com]
- 13. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to 4-Nitroaniline Hydrochloride: Molecular Structure, Properties, and Synthesis
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 4-Nitroaniline (B120555) Hydrochloride (p-Nitroaniline Hydrochloride), a significant intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.[1][2] The document details its molecular structure, physicochemical properties, and provides explicit protocols for its synthesis and characterization.
Core Molecular Information
4-Nitroaniline Hydrochloride is the salt formed from the reaction of the organic base 4-nitroaniline with hydrochloric acid.[1] The presence of the hydrochloride group enhances the compound's solubility in aqueous solutions compared to its free base form, 4-nitroaniline. It typically appears as a yellow to orange crystalline solid.
The structure consists of a benzene (B151609) ring substituted with a nitro group (-NO₂) and an ammonium (B1175870) group (-NH₃⁺) at the para (1,4) positions, with a chloride ion (Cl⁻) as the counter-ion.
Physicochemical and Spectroscopic Data
The key quantitative properties of this compound are summarized below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇ClN₂O₂ (or C₆H₆N₂O₂·HCl) | [3][4] |
| Molecular Weight | 174.58 g/mol | [3][4] |
| Appearance | Yellow to orange crystalline solid | |
| Melting Point | 203°C | [5] |
| Solubility | Soluble in water and ethanol | [1][6] |
| InChI Key | LNJUVOPKIUQOQK-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC(=CC=C1[NH3+])--INVALID-LINK--[O-].[Cl-] | [1] |
| Topological Polar Surface Area | 71.8 Ų | [3] |
| Oral LD₅₀ (Rat) | 750 mg/kg | [1][2] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are designed for execution by trained professionals in a controlled laboratory setting.
Synthesis of this compound
The synthesis is a multi-step process that begins with aniline (B41778) and proceeds through acetylation, nitration, and hydrolysis, followed by salt formation.[1][7]
-
In an Erlenmeyer flask, create a suspension by mixing 4.6 g of aniline with 40 mL of water.
-
While stirring vigorously, add 6.6 mL of acetic anhydride (B1165640) to the suspension.
-
Continue to shake or stir the mixture for 10 minutes. The product, acetanilide (B955), will begin to precipitate as a crystalline solid.
-
Allow the mixture to stand for 30 minutes to ensure the reaction goes to completion.
-
Collect the crude acetanilide crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water.
-
In a clean Erlenmeyer flask, dissolve approximately 4 g of the dry crude acetanilide from Step 1 in 9 mL of concentrated sulfuric acid.
-
Prepare a nitrating mixture by carefully mixing 2.2 mL of 65% nitric acid with 2.2 mL of concentrated sulfuric acid. Cool this mixture.
-
Cool the acetanilide solution in an ice bath. Slowly add the nitrating mixture dropwise while stirring vigorously. It is critical to maintain the reaction temperature below 35°C to favor para-substitution.[4][7]
-
After the addition is complete, let the flask stand at room temperature for 10 minutes.
-
Pour the reaction mixture over a larger volume (approx. 4x) of ice and water.
-
Collect the precipitated yellow solid (4-nitroacetanilide) by vacuum filtration and wash it with water.
-
Transfer the wet 4-nitroacetanilide to a round-bottom flask.
-
Add 30 mL of water and 20 mL of concentrated hydrochloric acid.
-
Attach a reflux condenser and heat the mixture to boiling for 30 minutes. This step hydrolyzes the acetamide (B32628) group, forming this compound in solution.
-
Pour the hot solution into a beaker containing 30 g of ice to cool it rapidly.
-
To isolate the free base (4-nitroaniline), neutralize the acidic solution by carefully adding ammonia (B1221849) water until the pH is approximately 7.[8]
-
Collect the precipitated yellow crystals of 4-nitroaniline by vacuum filtration and dry them.
-
Dissolve the purified 4-nitroaniline from Step 3 in a minimal amount of a suitable solvent (e.g., ethanol).
-
Add a stoichiometric amount of concentrated hydrochloric acid to the solution.
-
The hydrochloride salt will precipitate. The product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
-
Collect the final crystalline product by filtration and dry under vacuum.
Characterization Protocols
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[1][9]
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., starting at 60:40 v/v). For LC-MS compatibility, use formic acid as an additive instead of non-volatile acids.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor in the range of 254-380 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase or a compatible solvent like acetonitrile.
Note: This method is suitable for the free base, 4-nitroaniline. The hydrochloride salt is non-volatile and will require neutralization and extraction before analysis.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Sample Preparation: Neutralize an aqueous solution of the hydrochloride salt, extract the resulting 4-nitroaniline into an organic solvent (e.g., ethyl acetate), dry the organic layer, and dilute to an appropriate concentration (~1 mg/mL).
-
Analysis: The mass spectrum will provide a molecular fingerprint, including the molecular ion peak and characteristic fragmentation pattern, confirming the structure.
-
Instrumentation: 300 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent for the hydrochloride salt.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the 6.5-8.5 ppm range) and the ammonium protons.
-
¹³C NMR: The carbon NMR will show the expected number of signals for the aromatic carbons, confirming the substitution pattern.
References
- 1. Buy this compound | 15873-51-5 [smolecule.com]
- 2. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 3. 4-Nitroanilinium chloride | C6H7ClN2O2 | CID 85156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fchpt.stuba.sk [fchpt.stuba.sk]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
solubility of 4-Nitroaniline Hydrochloride in water and organic solvents.
This technical guide provides a comprehensive overview of the solubility of 4-Nitroaniline Hydrochloride in water and various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Overview of this compound
This compound is the salt form of 4-nitroaniline, an important intermediate in the synthesis of dyes, antioxidants, pharmaceuticals, and corrosion inhibitors. The presence of the hydrochloride group generally enhances the aqueous solubility of the parent compound, a critical factor in its application and formulation.
Solubility Data
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description | Citations |
| Water | Soluble | [1][2] |
| Hot Ethanol | Soluble | [1] |
| Methanol | Soluble | [3][4] |
For reference, the solubility of the free base, 4-Nitroaniline, is well-documented. It is important to note that this compound is expected to exhibit higher solubility in aqueous solutions compared to its free base.
Table 2: Quantitative Solubility of 4-Nitroaniline (Free Base) for Reference
| Solvent | Solubility Value | Temperature (°C) | Citations |
| Water | 0.8 g/L | 20 | [5][6] |
| Water | 0.08 g/100 g | 18.5 | [7] |
| Water | 390 ppm | 20 | [7] |
| Water | 0.8 mg/mL | 18.5 | [8] |
| Water | < 0.1 mg/mL | 21 | [9] |
| Boiling Water | 1 g / 45 mL | 100 | [7] |
| Ethanol | 25 mg/mL | Not Specified | [5][6] |
| Ethanol | 40 mg/mL | Not Specified | |
| Ethanol | 1 g / 25 mL | Not Specified | [7] |
| Ether | 33 mg/mL | Not Specified | |
| Ether | 1 g / 30 mL | Not Specified | [7] |
| Methanol | Very Soluble | Not Specified | [7] |
| Acetone | Soluble | Not Specified | [7][10] |
| Chloroform | Soluble | Not Specified | [7][10] |
| Toluene | Soluble | Not Specified | [7] |
| Benzene | Slightly Soluble | Not Specified | [7] |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of a compound like this compound, based on the widely accepted shake-flask method.
Objective: To determine the concentration of a saturated solution of a solute in a specific solvent at a given temperature.
Materials:
-
This compound (solute)
-
Selected solvent(s) (e.g., deionized water, ethanol)
-
Volumetric flasks
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or equivalent)
-
Vials for sample collection
-
Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography with UV detector, UV-Vis Spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.
-
Equilibration: Place the container in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled throughout the experiment.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle for a period (e.g., 2-4 hours) at the same constant temperature to allow the excess solid to sediment.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant. To avoid disturbing the sediment, it is best to take the sample from the upper portion of the solution.
-
Filtration: Immediately filter the collected sample using a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles. It is advisable to discard the first few drops of the filtrate to avoid any adsorption effects from the filter membrane.
-
Dilution: If necessary, accurately dilute the filtered sample with the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted (or undiluted) sample using a pre-validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be repeated at least in triplicate to ensure the reliability of the results.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining solubility.
Caption: Experimental workflow for solubility determination.
References
- 1. Buy this compound | 15873-51-5 [smolecule.com]
- 2. CAS 15873-51-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 15873-51-5 | TCI EUROPE N.V. [tcichemicals.com]
- 4. This compound | 15873-51-5 [chemicalbook.com]
- 5. 4-Nitroaniline | 100-01-6 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. en.wikipedia.org [en.wikipedia.org]
- 9. 4-Nitroaniline [chemeurope.com]
- 10. solubilityofthings.com [solubilityofthings.com]
A Technical Guide to the Physical Properties of 4-Nitroaniline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the physical properties of 4-Nitroaniline Hydrochloride, with a specific focus on its melting and boiling points. This document includes a summary of available data, standardized experimental protocols for physical characterization, and logical workflows relevant to its synthesis and analysis.
Physical and Chemical Properties
This compound (CAS Number: 15873-51-5) is the hydrochloride salt of 4-Nitroaniline.[1][2][3][4] It is an organic compound that typically appears as a yellow to orange crystalline solid.[3] The formation of the hydrochloride salt enhances its water solubility compared to its free base form, 4-nitroaniline.[3][5]
While extensive data is available for the parent compound, 4-nitroaniline, specific physical properties such as the melting and boiling points for its hydrochloride salt are not consistently reported in readily available literature. Organic salts often exhibit complex thermal behavior, including decomposition at elevated temperatures, which can complicate the determination of a true boiling point.
Data Summary
The following table summarizes the available physical property data for this compound and its parent compound, 4-Nitroaniline, for comparative purposes.
| Property | This compound | 4-Nitroaniline (Free Base) |
| CAS Number | 15873-51-5 | 100-01-6 |
| Molecular Formula | C₆H₇ClN₂O₂ (or C₆H₆N₂O₂·HCl) | C₆H₆N₂O₂ |
| Molecular Weight | 174.58 g/mol | 138.12 g/mol |
| Appearance | Pale yellow to orange solid | Yellow or brown powder/crystals |
| Melting Point | Data not readily available | 146-149 °C |
| Boiling Point | Data not readily available (likely decomposes) | 332 °C (at 760 mmHg); 260 °C (at 100 mmHg) |
| Solubility | Soluble in water | Sparingly soluble in water (0.8 mg/ml at 18.5 °C) |
Data sourced from references[2][3][4][5][6][7].
Experimental Protocols
Accurate determination of physical properties is critical for the characterization of chemical substances. The following sections detail standard methodologies for determining the melting point of a solid and discuss the considerations for the boiling point of a thermally sensitive salt.
Melting Point Determination (Capillary Method)
This protocol describes the standard procedure for determining the melting point range of a solid crystalline compound using a capillary tube apparatus (e.g., Thiele tube or digital melting point apparatus).
Materials:
-
Dry, purified sample of the compound
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Melting point apparatus or Thiele tube with a high-boiling point liquid (e.g., mineral oil)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Use a mortar and pestle to grind the crystals into a fine powder.
-
Capillary Tube Loading: Pack the dry powder into the open end of a capillary tube to a depth of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the sample.
-
Apparatus Setup: Place the loaded capillary tube into the heating block or attach it to the thermometer with the sample aligned next to the thermometer bulb. Immerse the setup in the heat-transfer fluid of the apparatus.
-
Heating and Observation:
-
Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, bath, and thermometer.
-
Carefully observe the sample.
-
-
Data Recording: Record the temperature range from the point at which the first drop of liquid appears (T₁) to the temperature at which the entire sample has melted into a clear liquid (T₂). The melting point is reported as this range (T₁ - T₂).
Boiling Point and Decomposition Considerations
Determining the boiling point of an organic salt like this compound is often impractical. Unlike neutral organic compounds which transition from a liquid to a gaseous state at a distinct temperature, salts are held together by strong ionic forces. Supplying enough thermal energy to overcome these forces and vaporize the compound frequently leads to thermal decomposition before a boiling point is reached.
Observation Protocol for Thermal Decomposition:
-
Place a small amount of the sample in a heating tube or on a hot stage microscope.
-
Slowly increase the temperature at a controlled rate (e.g., 5-10 °C per minute).
-
Observe the sample for physical changes such as:
-
Color change (darkening, charring)
-
Gas evolution (bubbling)
-
Sublimation
-
-
Record the temperature at which these decomposition events begin. This is reported as the decomposition temperature or range, not a boiling point.
Workflows and Pathways
Visualizing the synthesis and characterization process provides a clear and logical framework for researchers. The following diagrams, rendered using Graphviz, illustrate key workflows related to this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the protection of the amino group in aniline, followed by nitration and subsequent deprotection and salt formation.[5][8][9]
References
- 1. scbt.com [scbt.com]
- 2. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 15873-51-5: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 15873-51-5 | TCI EUROPE N.V. [tcichemicals.com]
- 5. Buy this compound | 15873-51-5 [smolecule.com]
- 6. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 7. 4-Nitroaniline = 99 100-01-6 [sigmaaldrich.com]
- 8. scribd.com [scribd.com]
- 9. magritek.com [magritek.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Nitroaniline Hydrochloride
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 4-nitroaniline (B120555) hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document details the expected ¹H and ¹³C NMR spectral characteristics, outlines experimental protocols for data acquisition, and presents the information in a clear, structured format for ease of reference and comparison.
Introduction
4-Nitroaniline hydrochloride is the salt formed from the reaction of the organic base 4-nitroaniline with hydrochloric acid. The protonation of the amino group to form the anilinium ion significantly influences the electronic environment of the aromatic ring. This alteration in electron density leads to notable changes in the chemical shifts of the protons and carbon atoms compared to the free base, 4-nitroaniline. Understanding these spectral differences is crucial for the accurate identification and characterization of this compound in various research and development settings.
While direct experimental spectral data for this compound is available in spectral databases such as SpectraBase, this guide will also present the well-documented NMR data for 4-nitroaniline as a reference and discuss the anticipated spectral changes upon protonation.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for 4-nitroaniline in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The expected shifts for this compound are discussed in the subsequent section.
Table 1: ¹H NMR Spectral Data of 4-Nitroaniline in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.98 | d | 9.0 | 2H | H-3, H-5 |
| 6.64 | d | 9.0 | 2H | H-2, H-6 |
| 6.47 (broad s) | s | - | 2H | -NH₂ |
Data sourced from publicly available spectral databases.
Table 2: ¹³C NMR Spectral Data of 4-Nitroaniline in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| 155.8 | C-1 |
| 136.6 | C-4 |
| 126.5 | C-3, C-5 |
| 112.4 | C-2, C-6 |
Data sourced from publicly available spectral databases.
Predicted Spectral Data for this compound
Protonation of the amino group to form the anilinium hydrochloride (-NH₃⁺Cl⁻) has a significant deshielding effect on the aromatic protons and carbons. The electron-withdrawing nature of the -NH₃⁺ group is more pronounced than that of the -NH₂ group. Consequently, the following changes are anticipated in the NMR spectra of this compound compared to 4-nitroaniline:
-
¹H NMR: All aromatic protons are expected to shift downfield (to a higher ppm value). The protons ortho to the anilinium group (H-2 and H-6) would experience a more significant downfield shift than the protons meta to it (H-3 and H-5). The broad singlet for the amino protons will be replaced by a broader signal for the -NH₃⁺ protons, also shifted significantly downfield.
-
¹³C NMR: All carbon atoms in the aromatic ring are expected to be deshielded and shift downfield. The carbon atom attached to the anilinium group (C-1) and the carbons ortho to it (C-2 and C-6) will show the most substantial downfield shifts.
Experimental Protocols
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve both the analyte and provide a deuterium (B1214612) lock signal for the NMR spectrometer.
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. A small amount can be added to the NMR tube.
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.
2. NMR Spectrometer Parameters
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30) is typically used.
-
Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds ensures good resolution.
-
Spectral Width (sw): A spectral width of approximately 16 ppm is appropriate for aromatic compounds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used to simplify the spectrum and enhance signal-to-noise.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A delay of 2 seconds is generally adequate.
-
Spectral Width (sw): A spectral width of about 240 ppm is sufficient to cover the expected chemical shift range for organic molecules.
-
3. Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the transformed spectra and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak of DMSO-d₆ to 2.50 ppm for ¹H and 39.52 ppm for ¹³C spectra.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the NMR experiment and the relationship between the structure of this compound and its expected NMR signals.
Caption: Experimental workflow for NMR data acquisition and processing.
FT-IR spectrum analysis of 4-Nitroaniline Hydrochloride.
An in-depth technical guide to the Fourier-Transform Infrared (FT-IR) spectrum analysis of 4-Nitroaniline (B120555) Hydrochloride, designed for researchers, scientists, and professionals in drug development.
Introduction
4-Nitroaniline hydrochloride is the salt formed from the reaction of 4-nitroaniline with hydrochloric acid. In this compound, the weakly basic amino group of 4-nitroaniline is protonated to form a p-nitroanilinium cation. This structural modification has a significant impact on the molecule's electronic and vibrational properties. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds by measuring the absorption of infrared radiation. For this compound, FT-IR analysis is crucial for confirming the protonation of the amine group and characterizing the vibrational modes of the key functional groups within the molecule.
Molecular Structure
The key structural feature of this compound is the presence of the p-nitroanilinium cation, where the amino group (-NH₂) is converted to an ammonium (B1175870) group (-NH₃⁺). This change significantly alters the vibrational frequencies associated with the N-H bonds compared to the parent 4-nitroaniline molecule. The molecule consists of a benzene (B151609) ring substituted with a nitro group (-NO₂) and an ammonium group (-NH₃⁺) in the para position.
Experimental Protocol: FT-IR Spectroscopy
A standard method for obtaining the FT-IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.[1][2]
3.1 Materials and Equipment
-
This compound sample
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet-pressing die
-
Hydraulic press
-
FT-IR spectrometer
3.2 Methodology
-
Grinding: A small amount of the this compound sample (approx. 1-2 mg) is ground with about 200 mg of dry KBr powder in an agate mortar. The mixture should be ground to a fine, homogeneous powder to minimize light scattering.
-
Pellet Formation: The powdered mixture is transferred to a pellet-pressing die. The die is placed in a hydraulic press and pressure is applied (typically 8-10 tons) for several minutes to form a thin, transparent KBr pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer.[1]
-
Spectrum Recording: The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is usually recorded first and automatically subtracted from the sample spectrum.
FT-IR Spectrum Analysis Workflow
The process of analyzing the FT-IR spectrum of this compound can be systematically broken down into several key stages, from sample preparation to the final interpretation of the spectral data.
Caption: A flowchart illustrating the key stages of FT-IR spectral analysis.
Interpretation of the FT-IR Spectrum
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of the anilinium group, the nitro group, and the substituted benzene ring.
-
N-H Stretching Vibrations (Anilinium Ion): The protonation of the amino group to form the -NH₃⁺ group results in the appearance of strong, broad absorption bands in the 2250 to 3000 cm⁻¹ region. These bands are characteristic of ammonium salts and replace the typical two N-H stretching bands of a primary amine seen around 3300-3500 cm⁻¹.
-
Aromatic C-H Stretching: Weak to medium intensity bands are expected just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range, which are characteristic of C-H stretching vibrations in the aromatic ring.
-
N-O Stretching Vibrations (Nitro Group): The nitro group exhibits two strong, characteristic stretching vibrations. The asymmetric N-O stretch typically appears in the 1550-1475 cm⁻¹ range, while the symmetric N-O stretch is found between 1360-1290 cm⁻¹.[2] These are often among the strongest bands in the spectrum.
-
Aromatic C=C Ring Stretching: The benzene ring shows characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. These bands can sometimes overlap with other vibrations, such as those from the nitro group.
-
N-H Bending Vibrations: The -NH₃⁺ group also gives rise to bending vibrations. The asymmetric bending mode is expected around 1600-1575 cm⁻¹, and the symmetric bending mode is typically observed near 1500 cm⁻¹.
-
C-N Stretching: The C-N stretching vibration for aromatic amines is typically strong and appears in the 1335-1250 cm⁻¹ region.[3][4][5][6]
-
Out-of-Plane C-H Bending: Strong absorption bands below 900 cm⁻¹ are due to the out-of-plane C-H bending vibrations of the benzene ring. The exact position of these bands can provide information about the substitution pattern of the ring.
Tabulated FT-IR Spectral Data
The following table summarizes the expected characteristic absorption bands for this compound, based on typical frequency ranges for its constituent functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic Ring |
| ~3000 - 2250 | Strong, Broad | N-H Stretch | Anilinium (-NH₃⁺) |
| ~1600 - 1575 | Medium | Asymmetric N-H Bend | Anilinium (-NH₃⁺) |
| ~1550 - 1475 | Strong | Asymmetric N-O Stretch | Nitro (-NO₂) |
| ~1500 | Medium | Symmetric N-H Bend | Anilinium (-NH₃⁺) |
| ~1600 - 1450 | Medium-Weak | C=C Ring Stretch | Aromatic Ring |
| ~1360 - 1290 | Strong | Symmetric N-O Stretch | Nitro (-NO₂) |
| ~1335 - 1250 | Medium-Strong | C-N Stretch | Aromatic Amine |
| Below 900 | Strong | C-H Out-of-Plane Bend | Aromatic Ring |
Conclusion
The FT-IR spectrum of this compound provides a clear fingerprint of its molecular structure. The most definitive evidence for the formation of the hydrochloride salt is the presence of strong, broad absorption bands for the N-H stretching of the anilinium group (-NH₃⁺) between 2250 and 3000 cm⁻¹, and the absence of the characteristic double peak for a primary amine in the 3300-3500 cm⁻¹ region. Additionally, the strong absorption bands corresponding to the asymmetric and symmetric N-O stretches confirm the presence of the nitro group. This detailed spectral analysis is an indispensable tool for the structural verification and quality control of this compound in research and pharmaceutical development.
References
A Technical Guide to the UV-Vis Spectroscopic Properties of 4-Nitroaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) spectroscopic properties of 4-Nitroaniline (B120555) Hydrochloride. It covers the fundamental principles governing its light absorption, the critical effects of its chemical form in solution, detailed experimental protocols for its analysis, and quantitative data to support research and development activities.
Introduction to 4-Nitroaniline and its Hydrochloride Salt
4-Nitroaniline (p-nitroaniline) is an organic compound with the chemical formula C₆H₆N₂O₂.[1] It consists of a benzene (B151609) ring substituted with an amino (-NH₂) group and a nitro (-NO₂) group at the para (1,4) positions. This molecule is a classic example of a "push-pull" system, where the electron-donating amino group and the electron-withdrawing nitro group create a significant intramolecular charge-transfer (ICT) character. This ICT is responsible for its distinct yellow color and strong absorption in the UV-Vis region.
4-Nitroaniline Hydrochloride (CAS 15873-51-5) is the salt form, where the basic amino group has been protonated by hydrochloric acid to form the 4-nitroanilinium ion (-NH₃⁺).[2] This protonation has a profound and critical effect on the molecule's electronic structure and, consequently, its UV-Vis spectroscopic signature. Understanding this change is paramount for accurate quantification and characterization.
The Principle of UV-Vis Absorption in 4-Nitroaniline
The UV-Vis spectrum of 4-nitroaniline is dominated by a strong π → π* transition. The energy of this transition is heavily influenced by the electronic interplay between the amino auxochrome, the nitro chromophore, and the benzene ring.
-
Neutral 4-Nitroaniline (-NH₂): In its neutral, unprotonated form, the lone pair of electrons on the amino nitrogen atom is delocalized into the π-system of the benzene ring. This electron donation enhances the electron density of the ring and extends the conjugated system, facilitating the charge-transfer transition to the nitro group. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a strong absorption band at a relatively long wavelength (λmax) in the near-UV or visible region (~375-395 nm).[3][4]
-
4-Nitroanilinium Ion (-NH₃⁺): When dissolved in an acidic medium, 4-nitroaniline is protonated to form the 4-nitroanilinium ion, the species present in this compound. The protonation of the amino group sequesters the nitrogen's lone pair, preventing it from participating in resonance with the benzene ring. The -NH₃⁺ group is no longer an electron-donating group; it becomes an electron-withdrawing group due to its positive charge. This disruption of the "push-pull" system eliminates the strong intramolecular charge-transfer character. Consequently, the π → π* transition requires significantly more energy, causing the absorption maximum (λmax) to shift to a much shorter wavelength. This phenomenon is known as a hypsochromic shift , or blue shift.
The logical relationship between the chemical form and the spectral output is visualized below.
Quantitative Spectroscopic Data
The distinct difference between the neutral and protonated forms of 4-nitroaniline is clearly reflected in their absorption maxima and molar absorptivity values. It is crucial to control the pH of the solvent to ensure analysis of the correct species.
| Compound Form | Chemical Structure | Solvent/Conditions | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | log(ε) |
| 4-Nitroaniline | C₆H₄(NH₂)NO₂ | Alcohol / Ethanol | ~375 | ~15,500 | 4.19[4] |
| 4-Nitroaniline | C₆H₄(NH₂)NO₂ | Aqueous (Neutral) | ~395 | Not specified | N/A[3] |
| 4-Nitroanilinium Ion (from Hydrochloride) | C₆H₄(NH₃⁺)NO₂ | Aqueous (Acidic, e.g., 0.1 M HCl) | Shifted to shorter λ (blue-shifted) | Significantly lower than neutral form | N/A[3] |
Note: The exact λmax for the protonated form is highly dependent on the specific acidic solvent used but represents a significant hypsochromic shift from the neutral form.
Detailed Experimental Protocols
Accurate UV-Vis analysis requires careful preparation of samples and standards. The following protocol outlines a standard procedure for analyzing this compound.
-
This compound (analytical grade)
-
0.1 M Hydrochloric Acid (HCl) solution (as solvent and blank)
-
Class A volumetric flasks (e.g., 100 mL, 50 mL, 10 mL)
-
Calibrated pipettes
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Stock Solution (e.g., 100 mg/L): Accurately weigh 10.0 mg of this compound. Quantitatively transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with 0.1 M HCl. Mix thoroughly. This ensures the analyte remains in its protonated form.
-
Working Standards: Prepare a series of working standards (e.g., 1, 2, 5, 8, 10 mg/L) by serial dilution of the stock solution using 0.1 M HCl as the diluent.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to stabilize (typically 15-30 minutes).
-
Wavelength Scan:
-
Fill a cuvette with the 0.1 M HCl blank solution and place it in the reference beam path.
-
Fill a second cuvette with a mid-range standard solution (e.g., 5 mg/L) and place it in the sample beam path.
-
Perform a wavelength scan over a range of 450 nm to 200 nm to determine the absorption maximum (λmax) for the protonated species.
-
-
Calibration Curve:
-
Set the spectrophotometer to measure absorbance at the determined λmax.
-
Zero the instrument using the 0.1 M HCl blank.
-
Measure the absorbance of each working standard, starting from the lowest concentration.
-
Plot a graph of Absorbance vs. Concentration (mg/L). Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be ≥ 0.999 for a valid calibration.
-
-
Sample Analysis: Measure the absorbance of the unknown sample (diluted with 0.1 M HCl if necessary to fall within the calibration range) and use the calibration curve equation to determine its concentration.
The general workflow for this analysis is depicted in the following diagram.
Conclusion
The UV-Vis spectroscopic properties of this compound are fundamentally dictated by the protonation of its amino group. This protonation disrupts the intramolecular charge-transfer system present in the neutral molecule, causing a significant hypsochromic (blue) shift in its absorption maximum. For professionals in research and drug development, it is imperative to control the pH of the analytical solvent to ensure the consistent and accurate measurement of the desired chemical species. By following standardized protocols and understanding the underlying chemical principles, UV-Vis spectroscopy serves as a robust and reliable tool for the quantification of this compound.
References
Crystal Structure Analysis of 4-Nitroaniline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 4-Nitroaniline (B120555) Hydrochloride (C₆H₇ClN₂O₂), a compound of interest in various chemical and pharmaceutical research fields. The document outlines the crystallographic data, experimental methodologies for its synthesis and structure determination, and a visual representation of the experimental workflow.
Core Crystallographic Data
The crystal structure of 4-Nitroaniline Hydrochloride has been determined through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c or P12₁/n1 (No. 14), which are standard notations for the same space group.[1][2] The asymmetric unit contains one 4-nitroanilinium cation and one chloride anion.[1] The crystallographic data from two independent studies are summarized below for comparative analysis.
| Parameter | Ploug-Sørensen & Andersen (1982)[2] | Refinement Study (2005)[1][3] |
| Chemical Formula | C₆H₇N₂O⁺·Cl⁻ | C₆H₇ClN₂O₂ |
| Formula Weight | 174.59 | 174.58 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P12₁/n1 (No. 14) |
| a (Å) | 4.9794(5) | 4.9807(6) |
| b (Å) | 16.331(2) | 16.344(2) |
| c (Å) | 10.282(1) | 9.342(1) |
| β (°) ** | 115.01(1) | 93.87(1) |
| Volume (ų) | Not Reported | 758.7 |
| Z | 4 | 4 |
| Calculated Density (Mg m⁻³) ** | 1.530 | Not Reported |
| Temperature (K) | Not Reported | 293 |
| R-factor (Rgt(F)) | 0.073 | 0.028 |
| wRref(F²) | Not Reported | 0.079 |
Experimental Protocols
Synthesis and Crystallization
Method 1: Unexpected By-product Formation [1]
This method yielded pale yellow prismatic crystals of this compound as an unexpected by-product during the synthesis of (4-NO₂C₆H₄NH₃)₂MnCl₄.
-
Dissolution: Dissolve 4-Nitrophenylamine (2.722 g, 19.7 mmol) in concentrated hydrochloric acid (20 mmol, 37%) with stirring under a nitrogen atmosphere at 70 °C.
-
Addition: Gradually add a solution of manganese(II) chloride tetrahydrate (1.982 g, 10 mmol) in concentrated aqueous hydrochloric acid (20 ml, 37%) to the above solution while stirring under nitrogen.
-
Heating and Cooling: Allow the resulting solution to stand at 70 °C for two hours. Subsequently, cool it slowly to 40 °C at a rate of 5 K/h without stirring.
-
Crystal Growth: Maintain the solution at 40 °C for twelve hours to allow for the growth of long, pale yellow prismatic crystals.
-
Harvesting: Harvest the crystals of this compound. The reported yield was 0.263 g.
Method 2: General Synthesis [4]
This protocol describes a more direct synthesis of this compound.
-
Reaction Setup: To a 0.6 mL THF solution containing the nitro compound (2 mmol), add Fe(acac)₃ (10 mol%, 70 mg) and TMDS (1.5 eq., 0.53 mL).
-
Heating: Heat the reaction mixture under constant stirring for 24 hours.
-
Precipitation: Upon completion, dilute the reaction mixture with a minimal amount of Et₂O. Add a solution of Et₂O with HCl (2 equivalents) dropwise until a precipitate is observed.
-
Stirring and Filtration: Continue stirring for 5 minutes after precipitation begins, then filter the mixture.
-
Washing and Drying: Wash the precipitate several times with Et₂O and dry to obtain this compound.
X-ray Diffraction Analysis
The determination of the crystal structure involves single-crystal X-ray diffraction.[1][2]
-
Data Collection: Mount a suitable single crystal on a diffractometer. Data collection is typically performed using graphite-monochromatized Mo Kα radiation.[2] A Bruker P4 diffractometer with a ω scan mode has been used.[1]
-
Structure Solution and Refinement: The collected diffraction data is then used to solve and refine the crystal structure. Software packages such as SHELXTL and WinGX are commonly employed for this purpose.[1] The final structure is refined to a satisfactory R-factor.
Visualizing the Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of this compound.
Caption: Experimental workflow for this compound crystal analysis.
Structural Insights
The crystal structure of this compound consists of layers of 4-nitroanilinium cations that encapsulate the chloride ions.[1] The phenyl ring and the nitrogen atoms of the nitro and amino groups are nearly coplanar.[1] The structure is stabilized by N-H···Cl, C-H···Cl, and C-H···O hydrogen bonds.[1] A comparison of the bond lengths and angles in this compound with those in neutral 4-nitroaniline reveals that the quinonoid character present in the neutral molecule is absent in the hydrochloride salt.[2] The C(1)-N(1) (amino) and C(4)-N(2) (nitro) bonds are longer in the hydrochloride form.[2]
References
A Comprehensive Technical Guide to Quantum Chemical Studies of 4-Nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 4-Nitroaniline (4-NA), a prototypical "push-pull" molecule, through the lens of quantum chemical studies. 4-Nitroaniline, with its chemical formula C₆H₆N₂O₂, is an organic compound featuring an amino group (-NH₂) acting as an electron donor and a nitro group (-NO₂) as an electron acceptor, attached to a phenyl ring that serves as a π-conjugated bridge.[1][2] This molecular architecture gives rise to significant nonlinear optical (NLO) properties, making it a subject of extensive theoretical and experimental investigation.[3][4] It is a key intermediate in the synthesis of dyes, antioxidants, pharmaceuticals, and corrosion inhibitors.[2][5]
This document summarizes the core findings from computational studies, focusing on molecular geometry, vibrational analysis, electronic properties, and nonlinear optical characteristics, while providing the methodologies for the cited experimental and theoretical protocols.
Methodologies and Experimental Protocols
The characterization of 4-Nitroaniline involves a synergistic approach, combining experimental spectroscopy with theoretical calculations to provide a complete picture of its molecular properties.
Computational Protocols
Quantum chemical calculations are predominantly performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost for organic molecules.
-
Software: The Gaussian suite of programs (e.g., Gaussian 03W) is commonly used for these calculations.
-
Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice.[3][6]
-
Basis Set: The Pople-style basis set 6-311++G(d,p) is frequently employed to achieve reliable results for both molecular structure and vibrational frequencies.[7] This basis set includes diffuse functions (++) for accurately describing anions and polarized functions (d,p) for non-hydrogen and hydrogen atoms, respectively.
-
Procedure: The process begins with the optimization of the molecular geometry to find the minimum energy structure. Subsequently, vibrational frequency calculations are performed on the optimized geometry to confirm it as a true minimum on the potential energy surface and to obtain theoretical infrared and Raman spectra. The calculated frequencies are often scaled by a factor to compensate for anharmonicity and other systematic errors inherent in the computational method.
Experimental Protocols
Experimental data provides the benchmark for validating theoretical results.
-
FT-IR Spectroscopy: The Fourier Transform Infrared (FTIR) spectrum is typically recorded in the 4000–400 cm⁻¹ range. The solid sample of 4-NA (purity >97%) is prepared using the KBr (Potassium Bromide) pellet technique, where the sample is mixed with KBr powder and pressed into a thin, transparent disk.
-
FT-Raman Spectroscopy: The Fourier Transform Raman (FT-Raman) spectrum is often recorded in the 3500–50 cm⁻¹ range.[7] A common setup involves a spectrophotometer equipped with an FT-Raman module, using a Nd:YAG laser at an excitation wavelength of 1064 nm.
-
UV-Vis Spectroscopy: The optical absorption spectrum is recorded using a UV-Vis spectrophotometer to determine the electronic properties of the molecule, such as the lower cutoff wavelength and the optical energy gap.[3] The analysis of UV-Vis spectra helps in understanding the electronic transitions, which are often π-π* transitions for 4-NA.[3]
-
Nonlinear Optical (NLO) Measurement: The second-harmonic generation (SHG) efficiency is commonly confirmed using the Kurtz-Perry powder technique.[3][4] This method involves irradiating a powdered sample with a high-intensity laser and detecting the frequency-doubled light emitted.
Results and Analysis
Molecular Geometry
The optimized molecular structure of 4-Nitroaniline is crucial for understanding its properties. DFT calculations provide geometrical parameters (bond lengths and angles) that are in good agreement with experimental data obtained from X-ray diffraction.
Table 1: Selected Optimized Geometrical Parameters of 4-Nitroaniline
| Parameter | Bond | Theoretical (B3LYP/6-311++G(d,p)) | Experimental (X-ray) |
|---|---|---|---|
| Bond Length (Å) | C1-C2 | 1.396 Å | 1.392 Å |
| C2-C3 | 1.391 Å | 1.381 Å | |
| C3-C4 | 1.393 Å | 1.373 Å | |
| C1-N7 | 1.383 Å | 1.357 Å | |
| C4-N8 | 1.468 Å | 1.479 Å | |
| N8-O9 | 1.233 Å | 1.237 Å | |
| Bond Angle (°) | C2-C1-C6 | 120.4° | 121.2° |
| C3-C4-C5 | 119.3° | 119.5° | |
| C2-C1-N7 | 119.8° | 119.4° | |
| C3-C4-N8 | 120.3° | 120.2° |
| | O9-N8-O10 | 123.9° | 123.5° |
Note: Atom numbering corresponds to the standard chemical structure.
The data shows a strong correlation between the calculated and experimental values, validating the chosen level of theory.
Vibrational Analysis
Vibrational spectroscopy is a powerful tool for identifying the functional groups and understanding the bonding within a molecule. The 4-NA molecule consists of 16 atoms and has 42 normal modes of vibration.[3] The theoretical vibrational frequencies calculated at the B3LYP/6-311++G(d,p) level show excellent agreement with the experimental FT-IR and FT-Raman data after scaling.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 4-Nitroaniline
| Assignment | Experimental FT-IR[3] | Experimental FT-Raman[3] | Calculated (Scaled)[3] |
|---|---|---|---|
| NH₂ Asymmetric Stretch | 3540 | 3545 | 3542 |
| NH₂ Symmetric Stretch | 3434 | 3436 | 3435 |
| C-H Stretch | 3150 | 3152 | 3151 |
| C-C Stretch | 1577 | 1583 | 1580 |
| NO₂ Asymmetric Stretch | 1580 | 1583 | 1581 |
| NH₂ Scissoring | 1630 | 1632 | 1631 |
| NO₂ Symmetric Stretch | 1328 | 1330 | 1329 |
| C-N Stretch | 1265 | 1261 | 1263 |
The assignments confirm the presence of key functional groups and their characteristic vibrations. For example, the N-H stretching frequencies are observed in the 3300-3500 cm⁻¹ region, which is typical for primary aromatic amines.[3] The asymmetric and symmetric stretching vibrations of the nitro group are also clearly identified.[3]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, stability, and the nature of electronic transitions.[7][8]
For 4-Nitroaniline, the HOMO is primarily localized on the electron-donating amino group and the phenyl ring, while the LUMO is concentrated on the electron-accepting nitro group. This distribution facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon electronic excitation.[7] This ICT is the primary reason for the molecule's significant NLO properties.
Table 3: Calculated Electronic Properties of 4-Nitroaniline
| Parameter | Value | Reference |
|---|---|---|
| HOMO Energy | -6.45 eV | [3] |
| LUMO Energy | -2.21 eV | [3] |
| HOMO-LUMO Energy Gap (ΔE) | 4.24 eV | [7][8] |
| Experimental Energy Gap (from UV-Vis) | 3.12 eV |[3] |
A smaller HOMO-LUMO energy gap is associated with higher chemical reactivity and greater ease of charge transfer within the molecule.[9] The calculated energy gap provides insight into the bioactivity and charge transfer characteristics of the molecule.[7][8]
Nonlinear Optical (NLO) Properties
Organic materials with NLO properties are valuable in photonics and optoelectronics.[3] The push-pull nature of 4-NA leads to a large change in dipole moment upon excitation, resulting in a high first-order hyperpolarizability (β), which is a measure of the second-order NLO response.
Table 4: Calculated Nonlinear Optical Properties of 4-Nitroaniline
| Property | Value |
|---|---|
| Dipole Moment (μ) | 6.89 Debye |
| Mean Polarizability (α) | 12.3 x 10⁻²⁴ esu |
| First-Order Hyperpolarizability (β) | 9.2 x 10⁻³⁰ esu |
Note: Values are typically calculated using DFT methods and can vary with the chosen functional and basis set.
Computational studies consistently show that 4-NA possesses a significant non-zero first-order hyperpolarizability, which is confirmed experimentally by techniques like the Kurtz-Perry powder test showing SHG efficiency.[3]
Visualized Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: A typical workflow for the quantum chemical study of 4-Nitroaniline.
Caption: The D-π-A structure of 4-NA leads to its key electronic properties.
Conclusion
Quantum chemical studies, particularly those employing Density Functional Theory, have proven to be exceptionally effective in elucidating the molecular characteristics of 4-Nitroaniline. The strong correlation between theoretical predictions and experimental data for molecular geometry, vibrational frequencies, and electronic properties validates the computational models used. These studies confirm that the "push-pull" electronic structure of 4-NA, with its amino donor and nitro acceptor groups, facilitates intramolecular charge transfer, resulting in a small HOMO-LUMO energy gap and significant nonlinear optical properties.[3][7] This comprehensive understanding is vital for the rational design of new materials with tailored optical and electronic properties for applications in drug development, materials science, and photonics.
References
- 1. chempanda.com [chempanda.com]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. jchps.com [jchps.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. scribd.com [scribd.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comprehensive Toxicological and Safety Guide to 4-Nitroaniline Hydrochloride
This technical guide provides an in-depth overview of the toxicological data and safety precautions for 4-Nitroaniline Hydrochloride, tailored for researchers, scientists, and professionals in drug development.
Toxicological Profile
This compound is classified as a hazardous substance with significant toxicological effects. It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[1][2] Furthermore, it is suspected of damaging fertility or the unborn child and causes damage to organs through single and repeated exposure.[3][4] The substance is also harmful to aquatic life with long-lasting effects.[1][3]
Quantitative Toxicological Data
| Parameter | Value | Species | Route | Source |
| Acute Toxicity Estimate (ATE) | 75 mg/kg | - | Oral | [1] |
| Acute Toxicity Estimate (ATE) | 300 mg/kg bodyweight | - | Dermal | [1] |
| Acute Toxicity Estimate (ATE) | 0.5 mg/l/4h | - | Inhalation | [1] |
| Bioconcentration Factor (BCF) | 4.4 | Danio rerio (zebra fish) | - | [5] |
| log Pow | 1.39 | - | - | [5] |
Hazard Identification and Classification
-
GHS Classification:
-
Hazard Statements:
-
H311: Toxic in contact with skin[2]
-
H331: Toxic if inhaled[2]
-
H336: May cause drowsiness or dizziness[3]
-
H361: Suspected of damaging fertility or the unborn child[3]
-
H370: Causes damage to organs[3]
-
H372/H373: Causes damage to organs through prolonged or repeated exposure[1][2][3]
-
H412: Harmful to aquatic life with long lasting effects[1][2][3]
Safety Precautions and Protocols
Handling:
-
Obtain and read all safety instructions before use.[3]
-
Work under a chemical fume hood.[6]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][3]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use safety glasses with side-shields or a face shield, tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2][7]
-
Skin Protection: Wear protective gloves and clothing. Gloves must be inspected prior to use and disposed of properly after use.[2][3]
-
Respiratory Protection: Respiratory protection is required when dust is generated.[5]
Storage:
Experimental Protocols The provided safety data sheets cite toxicological data but do not detail the specific experimental methodologies used to obtain these values (e.g., specific OECD guidelines followed for LD50 testing). For detailed protocols, researchers should refer to the primary toxicological studies for 4-Nitroaniline.
Emergency Measures
First-Aid Measures:
Caption: First-aid procedures for this compound exposure.
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2][3]
-
Specific Hazards: Toxic fumes, including carbon oxides and nitrogen oxides (NOx), may be released during a fire.[1][2]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1][2][3]
Accidental Release Measures:
Caption: Workflow for handling a this compound spill.
-
Personal Precautions: Evacuate personnel to safe areas and ensure adequate ventilation.[2][3] Avoid breathing vapors, mist, gas, or dust.[2][3]
-
Environmental Precautions: Prevent the chemical from entering drains, as it is harmful to aquatic life.[1][3] Discharge into the environment must be avoided.[2][3]
-
Methods for Cleaning Up: Mechanically recover the product.[1] Collect the material in suitable and closed containers for disposal using spark-proof tools.[3]
Disposal Considerations
Dispose of contents and containers to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3] Do not let the product enter drains.[2]
References
- 1. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 2. westliberty.edu [westliberty.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 4-Nitroanilinium chloride | C6H7ClN2O2 | CID 85156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
stability of 4-Nitroaniline Hydrochloride under normal storage conditions.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 4-Nitroaniline (B120555) Hydrochloride under normal storage conditions. Due to the limited availability of specific quantitative stability data for 4-Nitroaniline Hydrochloride in publicly accessible literature, this guide synthesizes information from safety data sheets, studies on the parent compound (4-nitroaniline), and general principles of pharmaceutical stability testing. The experimental protocols provided are based on established methodologies for similar compounds and can be adapted for the stability assessment of this compound.
Summary of Storage and Stability
This compound is generally considered stable when stored under appropriate conditions. However, as a salt of a weak base and a strong acid, and containing a nitroaromatic moiety, it is susceptible to degradation under certain environmental stresses. The hydrochloride salt form is utilized to enhance water solubility and improve handling and storage stability compared to the free base, 4-nitroaniline[1].
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on safety data sheets and general chemical handling guidelines:
| Parameter | Recommendation | Source(s) |
| Temperature | Cool | [2] |
| Atmosphere | Dry, well-ventilated | [2][3][4] |
| Container | Tightly closed container | [2][3][4][5] |
| Light | Protected from light (discoloration can indicate degradation) | [6] |
| Incompatibilities | Store away from oxidizing agents, strong acids and bases, and moisture | [3][4][5][7][8] |
General Stability Profile
Multiple sources state that this compound is "stable under normal storage conditions" or "stable under proper conditions"[1][5]. The parent compound, 4-nitroaniline, is also described as "stable under recommended storage conditions"[4][7]. However, the presence of the nitro group on the aromatic ring, while enhancing stability against biological and chemical oxidation, also makes the compound susceptible to specific degradation pathways[4].
Potential Degradation Pathways
Based on the chemical structure of 4-nitroaniline and general knowledge of aromatic nitro compounds, several degradation pathways can be anticipated, particularly under stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The hydrolysis constant of aniline hydrochloride in M/32 solution of salt.. [askfilo.com]
Methodological & Application
Synthesis of 4-Nitroaniline Hydrochloride from Aniline: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-nitroaniline (B120555) hydrochloride from aniline (B41778). The synthesis is a multi-step process that involves the protection of the amino group, a regioselective nitration, deprotection, and a final salt formation. This method is a common procedure in organic synthesis, often utilized in the preparation of intermediates for dyes, pharmaceuticals, and other specialty chemicals.[1]
Overview of the Synthesis
Direct nitration of aniline is not feasible as the amino group is susceptible to oxidation by the nitrating mixture, and the reaction can be violent.[2] Therefore, a three-step approach is employed to achieve the desired para-nitro substitution pattern with high yield and purity. The overall transformation is depicted below:
Step 1: Acetylation of Aniline. The amino group of aniline is protected by acetylation with acetic anhydride (B1165640) to form acetanilide (B955). This moderates the activating effect of the amino group and prevents oxidation.[3][4]
Step 2: Nitration of Acetanilide. The acetanilide is then nitrated using a mixture of concentrated nitric and sulfuric acids. The acetamido group is an ortho-, para-director, with the para-isomer being the major product due to steric hindrance at the ortho position.[5]
Step 3: Hydrolysis of 4-Nitroacetanilide. The acetyl group is removed by acid-catalyzed hydrolysis to yield 4-nitroaniline.[6][7]
Step 4: Formation of 4-Nitroaniline Hydrochloride. The final step involves the reaction of 4-nitroaniline with hydrochloric acid to form the corresponding hydrochloride salt.[1]
Experimental Protocols
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Concentration |
| Aniline | C₆H₅NH₂ | 93.13 | - |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | - |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 65-70% |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 35-37% |
| Sodium Acetate | CH₃COONa | 82.03 | - |
| Ethanol | C₂H₅OH | 46.07 | 95% |
| Deionized Water | H₂O | 18.02 | - |
| Ice | H₂O | 18.02 | - |
Step 1: Synthesis of Acetanilide from Aniline
This procedure is based on the nucleophilic acyl substitution of aniline with acetic anhydride.[3][4]
-
In a 250 mL Erlenmeyer flask, add 4.6 g of aniline to 40 mL of water.[6]
-
While stirring vigorously, add 6.6 mL of acetic anhydride to the suspension.[6]
-
Continue to stir the mixture for 10-15 minutes. A white precipitate of acetanilide will form.[6]
-
Allow the mixture to stand for 30 minutes to ensure the completion of the reaction.[6]
-
Collect the crude acetanilide by vacuum filtration using a Büchner funnel and wash the crystals with a small amount of cold water.[6]
-
The crude product can be used directly in the next step or recrystallized from hot water to obtain pure acetanilide.[8]
Step 2: Synthesis of 4-Nitroacetanilide from Acetanilide
This step involves the electrophilic aromatic substitution of acetanilide.
-
In a 100 mL beaker, carefully add 5 g of dry acetanilide to 9 mL of concentrated sulfuric acid. Stir until the acetanilide dissolves completely.[6]
-
Cool the solution in an ice bath to between 0 and 5 °C.
-
Prepare the nitrating mixture by slowly adding 2.2 mL of concentrated nitric acid to 2.2 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.[6]
-
Add the cold nitrating mixture dropwise to the acetanilide solution while maintaining the temperature below 10 °C.[9]
-
After the addition is complete, allow the reaction mixture to stand at room temperature for about 20-30 minutes.[9]
-
Pour the reaction mixture slowly onto 100 mL of crushed ice with constant stirring. A yellow precipitate of 4-nitroacetanilide will form.[9]
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.[6]
Step 3: Synthesis of 4-Nitroaniline from 4-Nitroacetanilide
This is an acid-catalyzed hydrolysis of the amide.
-
Transfer the crude 4-nitroacetanilide to a 250 mL round-bottom flask.
-
Add 30 mL of water and 20 mL of concentrated hydrochloric acid.[6] Alternatively, a solution of 25% sulfuric acid can be used.[10]
-
Heat the mixture under reflux for 30-40 minutes, or until the solid has completely dissolved.[6][11]
-
Cool the resulting solution in an ice bath.
-
To isolate the free base, carefully neutralize the solution by adding a concentrated solution of sodium hydroxide (B78521) or ammonia (B1221849) water until the solution is alkaline. This will precipitate the yellow 4-nitroaniline.[6][10]
-
Collect the yellow precipitate by vacuum filtration, wash with cold water, and dry the product.[7]
Step 4: Synthesis of this compound from 4-Nitroaniline
This is a simple acid-base reaction to form the salt.[1]
-
Dissolve the purified 4-nitroaniline in a minimal amount of hot ethanol.
-
Slowly add concentrated hydrochloric acid dropwise to the solution while stirring.
-
The this compound will precipitate out of the solution as a crystalline solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the final product in a desiccator.
Data Presentation
| Product | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Expected Yield |
| Acetanilide | C₈H₉NO | 135.17 | White crystalline solid | 113-115 | ~90% |
| 4-Nitroacetanilide | C₈H₈N₂O₃ | 180.16 | Yellow crystalline solid | 214-216 | ~70-80% |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | Bright yellow crystalline powder[12] | 146-149 | ~85-95% (from hydrolysis) |
| This compound | C₆H₇ClN₂O₂ | 174.58 | Crystalline solid[1] | - | >95% (from salt formation) |
Visualization of Workflow
Caption: Workflow for the synthesis of this compound from Aniline.
Signaling Pathways and Logical Relationships
Caption: Key mechanistic steps in the synthesis of this compound.
Safety Precautions
-
Aniline is toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated acids (sulfuric, nitric, and hydrochloric) are highly corrosive. Always add acid to water, not the other way around. Handle in a fume hood with appropriate PPE.
-
The nitration reaction is exothermic and requires careful temperature control to prevent the formation of dinitro products and ensure safety.
-
4-Nitroaniline and its derivatives are toxic and should be handled with care.[1]
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. All procedures should be carried out with appropriate safety measures in place.
References
- 1. Buy this compound | 15873-51-5 [smolecule.com]
- 2. byjus.com [byjus.com]
- 3. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]
- 4. benchchem.com [benchchem.com]
- 5. magritek.com [magritek.com]
- 6. fchpt.stuba.sk [fchpt.stuba.sk]
- 7. scribd.com [scribd.com]
- 8. byjus.com [byjus.com]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Laboratory Scale Synthesis of 4-Nitroaniline Hydrochloride
Introduction
4-Nitroaniline (B120555) is a key organic intermediate used in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Its hydrochloride salt is often prepared to improve its solubility in aqueous media for subsequent reactions.[1] The synthesis detailed here is a classic three-step process suitable for a laboratory setting, starting from aniline (B41778). The process involves:
-
Acetylation: Protection of the highly activating amino group of aniline by converting it to an acetamido group (-NHCOCH₃). This prevents oxidation by the nitrating mixture and moderates the directing effect, favoring the formation of the para-isomer.[2]
-
Nitration: Electrophilic aromatic substitution to introduce a nitro group (-NO₂) onto the benzene (B151609) ring, primarily at the para position relative to the acetamido group.[2][3]
-
Hydrolysis and Salt Formation: Removal of the acetyl protecting group to regenerate the amino group, yielding 4-nitroaniline, which is then converted to its hydrochloride salt.[4][5]
Overall Reaction Scheme: Aniline → Acetanilide (B955) → 4-Nitroacetanilide → 4-Nitroaniline → 4-Nitroaniline Hydrochloride
Safety Precautions
Hazard Identification:
-
Aniline: Toxic, irritant, and readily absorbed through the skin.
-
Acetic Anhydride (B1165640): Corrosive and causes severe burns.
-
Concentrated Sulfuric Acid & Nitric Acid: Highly corrosive, strong oxidizing agents. Mixing them is highly exothermic.
-
4-Nitroaniline: Toxic if swallowed, inhaled, or in contact with skin.[6][7][8][9] Suspected of causing genetic defects and may damage organs through prolonged exposure.[9] Harmful to aquatic life.[6][9]
-
Hydrochloric Acid: Corrosive, causes severe skin burns and eye damage.
Personal Protective Equipment (PPE):
-
Wear safety goggles, a face shield, and a lab coat at all times.
-
Use chemically resistant gloves (e.g., nitrile).
-
All procedures should be performed inside a certified chemical fume hood.[7][8]
Handling:
-
Handle all acids with extreme care, adding reagents slowly and ensuring proper cooling.[10][11]
-
Avoid inhaling fumes or dust.[6][7] Do not allow chemicals to contact skin or clothing.[6][7]
-
Have appropriate spill kits (e.g., sodium bicarbonate for acid spills) readily available.
Experimental Protocols
Step 1: Synthesis of Acetanilide from Aniline
This step protects the amino group.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Aniline | 93.13 | 4.6 g (4.5 mL) | ~0.049 |
| Acetic Anhydride | 102.09 | 6.6 mL | ~0.069 |
| Water | 18.02 | 40 mL | - |
Procedure:
-
To a 125 mL Erlenmeyer flask, add 40 mL of water and 4.6 g of aniline.
-
While vigorously stirring the suspension, add 6.6 mL of acetic anhydride in one portion.[5]
-
Continue to stir the mixture for 10-15 minutes. A white precipitate of acetanilide will form.
-
Cool the mixture in an ice bath to complete the crystallization.
-
Collect the crude acetanilide by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold water.[5]
-
The wet product can be used directly in the next step, assuming it is the limiting reagent for the subsequent reaction.
Step 2: Synthesis of 4-Nitroacetanilide
This is an electrophilic aromatic substitution reaction.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Acetanilide (crude, from Step 1) | 135.17 | ~5 g (wet) | ~0.03 |
| Conc. Sulfuric Acid (H₂SO₄) | 98.08 | 9.0 mL | - |
| Conc. Nitric Acid (HNO₃, 65%) | 63.01 | 2.2 mL | - |
Procedure:
-
In a 100 mL flask, carefully add 9.0 mL of concentrated sulfuric acid to the ~5 g of wet crude acetanilide. Stir until most of the solid dissolves.[5]
-
Cool the flask in an ice-salt bath to between 0-5 °C.[12][13]
-
In a separate beaker, prepare the nitrating mixture by slowly and carefully adding 2.2 mL of concentrated nitric acid to 2.2 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.[5]
-
Using a dropping funnel, add the cold nitrating mixture dropwise to the acetanilide solution over 20-30 minutes.[2][3] CRITICAL: Maintain the reaction temperature below 10 °C throughout the addition to prevent over-nitration and ensure para-selectivity.[3][11][12]
-
After the addition is complete, remove the flask from the ice bath and let it stand at room temperature for 20-30 minutes to allow the reaction to complete.[2][14]
-
Pour the reaction mixture slowly and with stirring onto 100 g of crushed ice in a beaker.[2]
-
A yellow precipitate of 4-nitroacetanilide will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.[2]
Step 3: Hydrolysis and Salt Formation to Yield this compound
This step deprotects the amino group and forms the final salt.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitroacetanilide (from Step 2) | 180.16 | All product from Step 2 | ~0.03 |
| Conc. Hydrochloric Acid (HCl) | 36.46 | 20 mL | - |
| Water | 18.02 | 30 mL | - |
Procedure:
-
Transfer the wet 4-nitroacetanilide from the previous step to a 100 mL round-bottom flask.
-
Add 30 mL of water and 20 mL of concentrated hydrochloric acid.[4][5]
-
Attach a reflux condenser and heat the mixture to boiling. Reflux for 30 minutes, or until the solid has completely dissolved, indicating the formation of the water-soluble hydrochloride salt.[4][5][15]
-
After reflux, allow the solution to cool to room temperature.
-
To isolate the final product, cool the solution further in an ice bath. Crystals of this compound should precipitate.
-
Collect the yellow crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold, dilute HCl to minimize product loss, followed by a small amount of cold diethyl ether to aid drying.
-
Dry the product in a desiccator.
Data Presentation
Product Characterization:
| Compound | Appearance | Molar Mass ( g/mol ) | Melting Point (°C) |
| Acetanilide | White crystalline solid | 135.17 | 114.3 |
| 4-Nitroacetanilide | Yellow crystalline solid | 180.16 | 214-217 |
| 4-Nitroaniline | Yellow needles/prisms | 138.12 | 147-149 |
| 4-Nitroaniline HCl | Yellow-orange crystals[1] | 174.58[16][17] | >250 (decomposes) |
Expected Yield: The overall yield for this multi-step synthesis is typically in the range of 50-65%. The yield should be calculated based on the initial moles of aniline used.
Diagrams
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. byjus.com [byjus.com]
- 3. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 4. scribd.com [scribd.com]
- 5. fchpt.stuba.sk [fchpt.stuba.sk]
- 6. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. carlroth.com [carlroth.com]
- 9. westliberty.edu [westliberty.edu]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. scribd.com [scribd.com]
- 12. youtube.com [youtube.com]
- 13. hopemaxchem.com [hopemaxchem.com]
- 14. Sciencemadness Discussion Board - 4-Nitroaniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. prepchem.com [prepchem.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. 4-Nitroanilinium chloride | C6H7ClN2O2 | CID 85156 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Diazotization of 4-Nitroaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the diazotization of 4-nitroaniline (B120555) hydrochloride, a critical process for the synthesis of various azo compounds, which are significant in dye manufacturing and as intermediates in pharmaceutical development.
Data Summary
The following table summarizes the quantitative data from various cited experimental protocols for the diazotization of 4-nitroaniline and its derivatives. This allows for a comparative overview of reaction conditions.
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 | Protocol 4 |
| Starting Amine | p-Nitroaniline | p-Nitroaniline | N-(2-chloroethyl)-4-nitroaniline | 4-chloro-2-nitroaniline |
| Amine Quantity (molar eq.) | 1.0 | 1.0 | 1.0 | 1.0 |
| Acid | Hydrochloric Acid (HCl) | Sulfuric Acid (H₂SO₄) | Hydrochloric Acid (HCl) | Sulfuric Acid (H₂SO₄) & HCl |
| Acid Conc./Quantity | 3M, 8.0 mL (for 10.0 mmol amine) | Conc., 2.0 mL (for ~9 mmol amine) | Conc., 2.5-3.0 eq. | 96% H₂SO₄ (20 mL) & Conc. HCl (30 mL) |
| Nitrite (B80452) Salt | Sodium Nitrite (NaNO₂) | Sodium Nitrite (NaNO₂) | Sodium Nitrite (NaNO₂) | Sodium Nitrite (NaNO₂) |
| Nitrite Quantity (molar eq.) | 1.0 | ~1.0 | 1.0-1.1 | 1.0 |
| Reaction Temperature | < 10 °C[1] | < 10 °C[2] | 0-5 °C[3] | 20 °C[4] |
| Solvent | Water | Water | Water | Water/Ice |
| Stirring Time | Not specified | Not specified | 30 minutes post-addition[3] | 1 minute post-addition[4] |
Experimental Protocol: Diazotization of 4-Nitroaniline Hydrochloride
This protocol details the conversion of this compound to its corresponding diazonium salt, which is typically used immediately in subsequent reactions due to its instability.[3][5]
Materials:
-
4-Nitroaniline
-
Urea (B33335) (optional, for quenching excess nitrous acid)[2]
-
Distilled Water
Equipment:
-
Beakers (various sizes)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Graduated cylinders
-
Pipettes
-
Starch-iodide paper (for testing for excess nitrous acid)[3]
Procedure:
-
Preparation of the Amine Salt Suspension:
-
Cooling:
-
Preparation of Sodium Nitrite Solution:
-
In a separate beaker, dissolve 1.0-1.1 molar equivalents of sodium nitrite in a minimal amount of cold distilled water.[3]
-
-
Diazotization Reaction:
-
Slowly add the pre-cooled sodium nitrite solution dropwise to the cold suspension of this compound.[3][7]
-
Continuously monitor the temperature and ensure it remains below 5 °C during the addition.[7]
-
After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion.[3]
-
-
Verification and Quenching (Optional):
-
The completion of the diazotization can be verified by testing for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates an excess.[3]
-
If a slight excess of nitrous acid is present, it can be removed by the careful addition of a small amount of urea until the starch-iodide test is negative.[2]
-
-
Use of the Diazonium Salt Solution:
-
The resulting solution containing the 4-nitrobenzenediazonium (B87018) chloride should be used immediately in the subsequent coupling reaction due to its inherent instability at higher temperatures.[3][5]
-
Experimental Workflow
The following diagram illustrates the key steps in the diazotization of this compound.
Caption: Workflow for the diazotization of this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7][8]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust and vapors.[7][8]
-
Handling: Avoid direct contact with 4-nitroaniline and the resulting diazonium salt, as they are toxic if swallowed, in contact with skin, or if inhaled.[9]
-
Temperature Control: The reaction is exothermic and must be kept cold to prevent the uncontrolled decomposition of the unstable diazonium salt, which can be explosive.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[7]
References
- 1. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 5. Buy 4-Nitrobenzenediazonium chloride | 100-05-0 [smolecule.com]
- 6. Diazotization of Aniline Derivatives: Diazo Coupling [chemedx.org]
- 7. benchchem.com [benchchem.com]
- 8. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 9. westliberty.edu [westliberty.edu]
Application Notes and Protocols for Azo Dye Synthesis Using 4-Nitroaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing 4-Nitroaniline (B120555) Hydrochloride as the diazo component. Azo dyes are a significant class of organic compounds characterized by the presence of an azo group (–N=N–) connecting aromatic rings, forming an extended conjugated system responsible for their vibrant colors.[1] The synthesis is a robust two-step process involving the diazotization of a primary aromatic amine, in this case, 4-nitroaniline, followed by an azo coupling reaction with an electron-rich nucleophile.[1]
Chemical Principles
The synthesis of azo dyes from 4-nitroaniline hydrochloride proceeds via two key chemical transformations:
-
Diazotization: 4-Nitroaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C).[2] The highly reactive nitrous acid converts the primary amino group of 4-nitroaniline into a diazonium salt, the 4-nitrobenzenediazonium (B87018) chloride. This salt is unstable and is therefore used immediately in the next step.[2]
-
Azo Coupling: The 4-nitrobenzenediazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds, known as coupling components (e.g., phenols, naphthols, anilines).[3][4] This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling component, unless this position is blocked, in which case substitution occurs at the ortho position.[3] The pH of the reaction medium is crucial; coupling with phenols is typically carried out in mildly alkaline conditions, while coupling with anilines is performed in weakly acidic to neutral conditions.[5][6]
Data Presentation
The following table summarizes quantitative data for the synthesis of various azo dyes using 4-nitroaniline as the precursor.
| Diazo Component | Coupling Component | Dye Name/Type | Molar Ratio (Amine:Nitrite:Coupling) | Reaction Temperature (°C) | Yield (%) | Reference |
| 4-Nitroaniline | 2-Naphthol (B1666908) | Para Red | 1:1:1 | 0-5 | 61.27 | [7] |
| 4-Nitroaniline | Salicylic (B10762653) Acid | 4-(4-nitrophenylazo) salicylic acid | 1:1.1:1 | 0-10 | Not Specified | [8][9] |
| 4-Nitroaniline | Resorcinol (B1680541) | Azo Violet (Magneson I) | 1:0.98:1 | 0-10 | Not Specified | |
| 4-Nitroaniline | Catechol | 4-(4-nitrophenylazo) catechol | Not Specified | Not Specified | Not Specified | [9] |
| 4-Nitroaniline | 2,4-Dihydroxybenzophenone | Disperse Azo Dye | 2:3, 3:1, 3:2 | Not Specified | 100 | [10] |
Experimental Protocols
Protocol 1: Synthesis of Para Red (1-(4-nitrophenylazo)-2-naphthol)
This protocol details the synthesis of the classic azo dye, Para Red, from 4-nitroaniline and 2-naphthol.[11][12][13]
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)[11]
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol (β-Naphthol)
-
Sodium Hydroxide (B78521) (NaOH)
-
Ice
-
Distilled Water
Procedure:
Part A: Diazotization of 4-Nitroaniline
-
In a beaker, dissolve 1.38 g (10.0 mmol) of 4-nitroaniline in 8.0 mL of 3M HCl.[14] Gentle heating may be required to facilitate dissolution.
-
Cool the solution to 0-5 °C in an ice-water bath with continuous stirring. The amine salt may precipitate.[14]
-
Slowly add a pre-cooled solution of 0.7 g (10.1 mmol) of sodium nitrite in 5 mL of water to the 4-nitroaniline solution. Maintain the temperature below 10°C throughout the addition.[14]
-
Stir the resulting diazonium salt solution in the ice bath for 10-15 minutes.[15]
Part B: Azo Coupling with 2-Naphthol
-
In a separate beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 10 mL of 2.5 M sodium hydroxide solution.[13]
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.[6]
-
A vibrant red precipitate of Para Red will form immediately.[15]
-
Continue stirring the reaction mixture in the ice bath for 15-30 minutes to ensure complete reaction.[14]
-
Collect the solid dye by vacuum filtration, wash it thoroughly with cold water, and allow it to air dry.
Protocol 2: Synthesis of Azo Violet (4-[(E)-(4-nitrophenyl)diazenyl]benzene-1,3-diol)
This protocol describes the synthesis of Azo Violet using resorcinol as the coupling component.
Materials:
-
4-Nitroaniline
-
2M Hydrochloric Acid (HCl)
-
Potassium Nitrite (KNO₂) or Sodium Nitrite (NaNO₂)
-
Resorcinol
-
2M Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
Procedure:
Part A: Diazotization of 4-Nitroaniline
-
Dissolve 1.66 g (12 mmol) of 4-nitroaniline in 20 mL of 2M hydrochloric acid in a beaker.
-
Cool the mixture in an ice bath to below 10°C.
-
Dropwise, add a solution of 1 g (11.7 mmol) of potassium nitrite in a minimal amount of water, ensuring the temperature does not exceed 10°C.
-
Stir for 15 minutes, then add 0.25 g of urea to quench any excess nitrous acid.
Part B: Azo Coupling with Resorcinol
-
In a separate beaker, dissolve 1.32 g (12 mmol) of resorcinol in 15 mL of 2M sodium hydroxide.
-
Slowly add the resorcinol solution to the diazonium salt solution with constant stirring. A red precipitate will form.
-
Remove the mixture from the ice bath and stir at room temperature for 1 hour.
-
Acidify the mixture with 10 mL of 2M hydrochloric acid and bring it to a boil to encourage recrystallization.
-
Allow the solution to cool completely, then collect the solid product by vacuum filtration, wash with water, and dry.
Mandatory Visualizations
Caption: Experimental workflow for azo dye synthesis.
Caption: Mechanism of diazotization of 4-nitroaniline.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
- 5. Azo Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. One Part of Chemistry: Synthesis of azo dyes [1chemistry.blogspot.com]
- 9. researchgate.net [researchgate.net]
- 10. ijirset.com [ijirset.com]
- 11. homework.study.com [homework.study.com]
- 12. fog.ccsf.edu [fog.ccsf.edu]
- 13. scispace.com [scispace.com]
- 14. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols: Azo Coupling Reaction of 4-Nitroaniline Hydrochloride with Phenols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the azo coupling reaction between 4-nitroaniline (B120555) hydrochloride and various phenols. It includes the reaction mechanism, comprehensive experimental protocols, and applications of the resulting azo dyes, which are of significant interest in the textile industry, materials science, and medicinal chemistry.[1][2]
Reaction Mechanism
The synthesis of azo dyes from 4-nitroaniline hydrochloride is a two-step process:
-
Diazotization: 4-nitroaniline, a primary aromatic amine, is converted into a diazonium salt by treating it with nitrous acid (HONO) in a cold, acidic medium.[3][4] Nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl).[5][6] The low temperature (0-5 °C) is crucial to prevent the highly unstable diazonium salt from decomposing.[1][7]
-
Azo Coupling: The resulting 4-nitrobenzenediazonium (B87018) chloride is a weak electrophile and reacts with an electron-rich aromatic compound, such as a phenol (B47542), in an electrophilic aromatic substitution reaction.[8] For phenols, the reaction is carried out in a basic medium (pH 8-10) to deprotonate the hydroxyl group, forming the more strongly activating phenoxide ion.[6][7] The coupling typically occurs at the para position to the hydroxyl group unless this position is already occupied.
Caption: General mechanism of azo dye synthesis.
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle all chemicals with care in a well-ventilated fume hood. Diazonium salts are explosive when dry and should always be kept in solution.[8][9] 4-nitroaniline is highly toxic and an irritant.[8]
Protocol 1: Diazotization of this compound
This protocol details the in-situ preparation of the 4-nitrobenzenediazonium chloride solution.
Materials:
-
4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Urea (B33335) or Sulfamic acid
-
Distilled water
-
Ice
Procedure:
-
In a beaker, prepare a solution by dissolving a specific molar equivalent of 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.[7]
-
Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring. It is critical to maintain this low temperature throughout the reaction.[9]
-
In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in a minimal amount of cold distilled water.[7]
-
Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution. Ensure the temperature remains below 5 °C during the addition.[1]
-
After the complete addition of sodium nitrite, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete.[7]
-
To remove any excess nitrous acid, a small amount of urea or sulfamic acid can be added. Stir until the evolution of gas ceases.[1] The resulting solution contains the 4-nitrobenzenediazonium salt and should be used immediately in the next step.[7]
Protocol 2: Azo Coupling with a Phenol (General Procedure)
This protocol outlines the general method for coupling the prepared diazonium salt with a phenolic compound.
Materials:
-
Diazonium salt solution (from Protocol 1)
-
Phenolic compound (e.g., Phenol, 2-Naphthol, Salicylic Acid)
-
Sodium Hydroxide (B78521) (NaOH)
-
Ice
Procedure:
-
In a separate beaker, dissolve the chosen phenolic compound in an aqueous sodium hydroxide solution.[1]
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.[1]
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the phenolic compound.[7]
-
Maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by adding a sodium hydroxide solution as needed.[7]
-
A colored precipitate of the azo dye should form. Continue stirring the mixture in the ice bath for 15-30 minutes to ensure complete precipitation.
-
Collect the solid azo dye by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold water to remove any unreacted salts.[9]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified azo dye.[10]
Caption: General workflow for the synthesis of azo dyes.
Data Presentation
The azo coupling reaction of 4-nitroaniline with different phenols yields a variety of colored compounds. The properties of these dyes, such as color and yield, depend on the specific phenol used as the coupling component.
| Diazo Component | Coupling Component | Molar Ratio (Base:Coupling) | Resulting Azo Dye Color | Yield (%) | Reference |
| 4-Nitroaniline | 2,4-Dihydroxybenzophenone | 2:3 | - | 100% | [11] |
| 4-Nitroaniline | 2,4-Dihydroxybenzophenone | 3:1 | - | 100% | [11] |
| 4-Nitroaniline | 2,4-Dihydroxybenzophenone | 3:2 | - | 100% | [11] |
| 4-Nitroaniline | Phenol | - | Orange | - | [12] |
| 4-Nitroaniline | 2-Naphthol | - | Red (Para Red) | - | [13] |
| 4-Nitroaniline | Salicylic Acid | - | - | - |
Note: Specific yield and color data can vary based on reaction conditions.
Applications
Azo dyes derived from 4-nitroaniline and phenols have a wide range of applications:
-
Textile Industry: They are extensively used as disperse dyes for coloring hydrophobic fibers like polyester (B1180765) and cellulose (B213188) acetate.[7] Their vibrant colors and relatively simple synthesis make them economically important.[11][14]
-
pH Indicators: Many azo dyes exhibit different colors in acidic and basic solutions, making them useful as pH indicators.
-
Materials Science: The structural motifs of these dyes are of interest for developing materials with non-linear optical properties.[1]
-
Medicinal Chemistry: Azo compounds can serve as scaffolds for the development of new therapeutic agents.[15] Some azo dyes have shown antimicrobial activity.[16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 9. Solved Given Diazotization of P-Nitroaniline Reaction | Chegg.com [chegg.com]
- 10. researchgate.net [researchgate.net]
- 11. ijirset.com [ijirset.com]
- 12. google.com [google.com]
- 13. researchgate.net [researchgate.net]
- 14. ijisrt.com [ijisrt.com]
- 15. recentscientific.com [recentscientific.com]
- 16. worldwidejournals.com [worldwidejournals.com]
- 17. ijarsct.co.in [ijarsct.co.in]
Application Note: Synthesis of Disperse Azo Dyes Using 4-Nitroaniline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azo dyes represent the largest class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[1] Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic fibers like polyester (B1180765) and cellulose (B213188) acetate.[1][2] 4-Nitroaniline (B120555) is a crucial primary aromatic amine used as a diazo component in the synthesis of many disperse dyes.[3][4] The presence of the electron-withdrawing nitro group (-NO2) on the aromatic ring enhances the electrophilicity of the resulting diazonium ion, which increases the rate and efficiency of the azo coupling reaction.[5]
The synthesis is a versatile and fundamental two-step process:
-
Diazotization: The conversion of the primary aromatic amine (4-nitroaniline) into a diazonium salt using nitrous acid at low temperatures (0-5 °C).[3][6]
-
Azo Coupling: The reaction of the diazonium salt with an electron-rich aromatic compound (a coupling component, such as a phenol (B47542) or an aniline (B41778) derivative) to form the final azo dye.[3][7]
This document provides detailed experimental protocols, quantitative data, and workflow diagrams for the synthesis of disperse azo dyes using 4-nitroaniline as the precursor.
Experimental Protocols
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
-
Handle corrosive and toxic substances like concentrated acids (H₂SO₄, HCl), 4-nitroaniline, and sodium nitrite (B80452) with extreme care, preferably in a fume hood.[7]
-
Crucial: Diazonium salts are unstable and can be explosive when dry.[8] Always keep the diazonium salt solution cold and use it immediately after preparation. Do not allow it to dry.[8]
Protocol 1: Diazotization of 4-Nitroaniline
This protocol describes the formation of the 4-nitrobenzenediazonium (B87018) salt, which is prepared in situ for immediate use in the coupling reaction.[1]
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Urea (B33335) or Sulfamic Acid (optional, to remove excess nitrous acid)[1]
-
Starch-iodide paper
Procedure:
-
In a beaker, prepare an acidic solution by dissolving 4-nitroaniline (1.0 equivalent) in a mixture of concentrated acid (approx. 2.5-3.0 equivalents) and water. Gentle heating may be required to facilitate dissolution.[1][7][9]
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous and vigorous stirring.[1][3] It is critical to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.[1]
-
In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold distilled water.[1]
-
Slowly add the sodium nitrite solution dropwise to the cold, stirred suspension of 4-nitroaniline hydrochloride. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C.[1][5]
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes to ensure the diazotization is complete.[1][3]
-
Check for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates a slight excess is present, which is often desirable.[1][8] If needed, the excess nitrous acid can be quenched by the careful addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.[1]
-
The resulting cold 4-nitrobenzenediazonium salt solution should be used immediately in the subsequent coupling reaction.[1][8]
Protocol 2: Azo Coupling Reaction
This protocol outlines the general procedure for coupling the diazonium salt with a suitable aromatic coupling component.
Materials:
-
Cold 4-nitrobenzenediazonium salt solution (from Protocol 1)
-
Coupling component (e.g., 1-Naphthol, 2-Naphthol, N,N-dimethylaniline, Salicylic Acid)[4][7][10]
-
Sodium Hydroxide (B78521) (NaOH) or Sodium Acetate
-
Appropriate solvent (e.g., water, ethanol)
Procedure:
-
In a separate beaker, dissolve the coupling component (1.0 equivalent) in a suitable solvent. For phenolic compounds like 1-Naphthol or 2-Naphthol, an aqueous solution of sodium hydroxide is typically used.[8]
-
Cool this solution to 0-5 °C in an ice bath with constant stirring.[3]
-
Slowly and carefully add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component with continuous stirring.[7][11]
-
A brightly colored precipitate, the azo dye, should form immediately or within a short period.
-
Maintain the low temperature and continue stirring for an additional 30-60 minutes to ensure the coupling reaction is complete.[3]
-
Collect the solid azo dye product by vacuum filtration.
-
Wash the precipitate thoroughly with cold water to remove any unreacted salts or starting materials.[9]
-
Dry the final product in an oven at a suitable temperature or air-dry it.
Data Presentation
Quantitative data for the synthesis of disperse azo dyes using 4-nitroaniline is summarized below.
Table 1: Example Reagents and Conditions for Diazotization of 4-Nitroaniline
| 4-Nitroaniline (g) | Acid | Sodium Nitrite (NaNO₂) | Temperature (°C) | Reference |
|---|---|---|---|---|
| 1.38 g | 8.0 mL of 3M HCl | 10 mL of 1M solution | < 10 °C | [9] |
| 1.38 g | 2 mL conc. H₂SO₄ in 10 mL H₂O | 0.69 g in 2 mL H₂O | 0-5 °C | [5][7] |
| 0.13 g | 1 mL of 6M HCl | 1 mL of 1M solution | < 5 °C | [8] |
| 1.73 g (0.01 M) | 10 mL conc. HCl | 20 mL of 2M solution | < 5 °C |[4] |
Table 2: Synthesis of Various Azo Dyes from Diazotized 4-Nitroaniline
| Coupling Component | Resulting Dye Name | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 1-Naphthol | 4-[(4-nitrophenyl)azo]-1-naphthol | 87.60% | 261 °C | [4] |
| 2-Naphthol | 1-[(4-nitrophenyl)azo]naphthalene-2-ol | 64.20% | 243 °C | [4] |
| Salicylic Acid | 5-[(4-nitrophenyl)azo]salicylic acid | 67.90% | 294 °C | [4] |
| Phenol | 4-[(4-nitrophenyl)azo]phenol | 47.30% | 172 °C | [4] |
| 2,4-Dihydroxybenzophenone | 1-[2,4-Dihydroxy-5-(4-nitrophenylazo)phenyl]-1-phenylmethanone | 100% (at certain molar ratios) | Not specified | [3] |
| Catechol | 4-(4-nitrophenylazo)catechol | Not specified | Not specified | [10] |
| Vanillin | 4-hydroxy-3-methoxy-5-((4-nitrophenyl)diazenyl)benzaldehyde | Good yields reported | Not specified |[12][13] |
Visualizations: Reaction Pathway and Workflow
The following diagrams illustrate the chemical pathway and the general experimental workflow for the synthesis of disperse azo dyes from 4-nitroaniline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijirset.com [ijirset.com]
- 4. ijrpr.com [ijrpr.com]
- 5. benchchem.com [benchchem.com]
- 6. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 8. chegg.com [chegg.com]
- 9. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization | Al-Nahrain Journal of Science [anjs.edu.iq]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
4-Nitroaniline Hydrochloride: A Versatile Precursor in the Synthesis of Key Pharmaceuticals
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitroaniline (B120555) hydrochloride is a pivotal precursor in the pharmaceutical industry, valued for its versatile reactivity that allows for the synthesis of a diverse range of Active Pharmaceutical Ingredients (APIs). The presence of both a reactive amino group and a nitro group, which can be readily transformed, makes it an ideal starting material for constructing complex molecular architectures. The hydrochloride salt form enhances its solubility and reactivity in various organic transformations. This document provides detailed application notes and experimental protocols for the synthesis of two notable pharmaceuticals derived from 4-nitroaniline: the muscle relaxant Dantrolene and the sulfonamide antibiotic Sulfanitran.
Pharmaceutical Applications of 4-Nitroaniline Hydrochloride
4-Nitroaniline and its hydrochloride salt are instrumental in the synthesis of numerous pharmaceutical agents.[1] The amino group can be diazotized and subjected to a variety of substitution reactions, while the nitro group can be reduced to an amine, allowing for further functionalization. This dual reactivity is leveraged in the production of dyes, antioxidants, and, most importantly, pharmaceuticals.[1]
Dantrolene Synthesis
Dantrolene is a muscle relaxant used to treat malignant hyperthermia, spasticity, and neuroleptic malignant syndrome.[1] Its synthesis from 4-nitroaniline involves a two-step process: a Meerwein arylation followed by a condensation reaction.[1][2]
Sulfanitran Synthesis
Sulfanitran is a sulfonamide antibiotic primarily used in the poultry industry to combat coccidiosis.[3][4] Its synthesis involves the formation of a sulfonamide bond between a 4-nitroaniline derivative and a sulfonyl chloride.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of Dantrolene and a representative sulfonamide, providing a clear comparison of reactants, reagents, and outcomes.
Table 1: Synthesis of 5-(4-Nitrophenyl)furfural via Meerwein Arylation of 4-Nitroaniline
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |
| 4-Nitroaniline | 138.12 | 1.0 | 138 g |
| Sodium Nitrite (B80452) | 69.00 | 1.0 | 69 g |
| Hydrochloric Acid (conc.) | 36.46 | - | 200 ml |
| Furfural (B47365) | 96.08 | 1.0 | 96 g |
| Copper(II) Chloride | 134.45 | Catalyst | - |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Reported Yield (%) |
| 5-(4-Nitrophenyl)furfural | 217.17 | 217.17 | Not explicitly stated in patent |
Table 2: Synthesis of Dantrolene from 5-(4-Nitrophenyl)furfural
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |
| 5-(p-Nitrophenyl)furfural | 217.17 | 0.46 | 90 g |
| 1-Aminohydantoin (B1197227) hydrochloride | 151.55 | 0.4 | 60 g |
| Dimethylformamide | 73.09 | - | 1600 ml |
| Water | 18.02 | - | 900 ml |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Reported Yield (%) |
| Dantrolene | 314.25 | - | 76% (based on aldehyde) |
Table 3: Synthesis of a Representative Sulfonamide: N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |
| 4-Nitrobenzenesulfonyl chloride | 221.62 | 0.010 | 2.2166 g |
| p-Anisidine | 123.15 | 0.010 | 1.2320 g |
| Sodium Carbonate (1 M) | 105.99 | - | 10 ml |
| Water | 18.02 | - | 50 ml |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Reported Yield (%) |
| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | 308.31 | 3.08 | 85.84% |
Experimental Protocols
Synthesis of Dantrolene
The synthesis of Dantrolene from 4-nitroaniline proceeds in two main stages.
Step 1: Synthesis of 5-(4-Nitrophenyl)furfural via Meerwein Arylation
This protocol is based on the general principles of the Meerwein arylation as described in the original patent for Dantrolene synthesis.[1][2]
-
Diazotization of 4-Nitroaniline:
-
In a suitable reaction vessel, suspend 138 g (1.0 mole) of 4-nitroaniline in 200 ml of concentrated hydrochloric acid and 200 ml of water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of 69 g (1.0 mole) of sodium nitrite in 150 ml of water, keeping the temperature below 5 °C.
-
Continue stirring for 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Meerwein Arylation with Furfural:
-
In a separate vessel, prepare a solution of 96 g (1.0 mole) of furfural in acetone, and add a catalytic amount of copper(II) chloride.
-
Slowly add the cold diazonium salt solution to the furfural solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
-
The reaction mixture is then worked up by extraction and purification to isolate the 5-(4-nitrophenyl)furfural intermediate.
-
Step 2: Condensation to form Dantrolene
This protocol is adapted from the original patent by Davis and Snyder.[2]
-
Dissolve 90 g (0.46 mole) of 5-(p-nitrophenyl)furfural in 1600 ml of dimethylformamide and cool the solution to 15 °C.
-
In a separate vessel, dissolve 60 g (0.4 mole) of 1-aminohydantoin hydrochloride in 900 ml of water.
-
Add the 1-aminohydantoin solution to the furfural solution over a period of 1 hour, maintaining the temperature below 20 °C.
-
After the addition is complete, continue stirring the mixture for 1.5 hours.
-
Pour the resulting suspension into 2 liters of water to precipitate the product.
-
Filter the precipitate, wash the residue with acetone, and recrystallize from a mixture of dimethylformamide and water.
-
The final product, 1-[5-(p-nitrophenyl)furfurylideneamino]hydantoin (Dantrolene), is obtained with a reported yield of 76% based on the starting aldehyde.[2]
Synthesis of Sulfanitran
The synthesis of Sulfanitran can be achieved by the reaction of 4-nitroaniline with acetylsulfanilyl chloride. The following is a general protocol for the synthesis of a related sulfonamide, which can be adapted for Sulfanitran.
-
Reaction Setup:
-
In a 250 mL Erlenmeyer flask, combine 10.00 mmol of 4-nitroaniline and 50 mL of deionized water.
-
Add 10 mL of 1 M sodium carbonate solution to the mixture.
-
-
Addition of Sulfonyl Chloride:
-
While stirring, add 10.00 mmol of acetylsulfanilyl chloride to the mixture.
-
-
Reaction:
-
Stir the mixture at room temperature for approximately 4 days.
-
-
Work-up and Purification:
-
Collect the resulting solid product by suction filtration.
-
Wash the product with deionized water and isopropanol.
-
Dry the product in an oven at low heat to obtain the final sulfonamide.
-
Visualizations
Synthetic Pathway of Dantrolene
Caption: Synthetic route for Dantrolene from this compound.
Signaling Pathway of Dantrolene
Caption: Mechanism of action of Dantrolene on the Ryanodine Receptor.
Synthetic Pathway of Sulfanitran
Caption: General synthetic route for Sulfanitran.
Signaling Pathway of Sulfonamides (Sulfanitran)
Caption: Mechanism of action of Sulfanitran on bacterial folic acid synthesis.
References
The Pivotal Role of 4-Nitroaniline Hydrochloride in the Synthesis of Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-Nitroaniline (B120555) hydrochloride, a versatile aromatic compound, serves as a critical starting material and key intermediate in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs). Its unique molecular architecture, featuring a reactive amino group and a nitro group on a benzene (B151609) ring, allows for diverse chemical transformations, making it an invaluable building block in medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various reaction conditions.
The primary application of 4-nitroaniline hydrochloride in API synthesis lies in its utility as a precursor for constructing complex heterocyclic scaffolds and introducing essential pharmacophores. The nitro group can be readily reduced to an amino group, providing a pathway for the synthesis of diamine derivatives. Both the amino and nitro functionalities can be manipulated through various organic reactions, including diazotization, acylation, alkylation, and cyclization, to build the core structures of numerous drugs.
One of the most prominent examples of its application is in the synthesis of the anticoagulant drug Apixaban (B1684502) . 4-Nitroaniline is a key starting material for the synthesis of 1-(4-nitrophenyl)piperidin-2-one (B57410), a crucial intermediate in the Apixaban synthetic pathway. This demonstrates the compound's importance in the development of modern blockbuster drugs. Furthermore, derivatives of 4-nitroaniline are utilized in the synthesis of other significant APIs, such as the antiarrhythmic drug Dofetilide and the overactive bladder treatment Mirabegron .
Featured Application: Synthesis of Apixaban Intermediate
A critical step in the synthesis of the blockbuster anticoagulant Apixaban involves the formation of 1-(4-nitrophenyl)piperidin-2-one from 4-nitroaniline. This intermediate serves as the foundational scaffold upon which the rest of the Apixaban molecule is constructed. The synthesis is a testament to the utility of 4-nitroaniline in creating complex heterocyclic structures.
Experimental Workflow for Apixaban Intermediate Synthesis
Caption: Synthetic workflow for 1-(4-nitrophenyl)piperidin-2-one.
Quantitative Data for Apixaban Intermediate Synthesis
| Parameter | Method 1[1] | Method 2[2] | Method 3 (Overall for related intermediate)[3] |
| Starting Material | 4-Nitroaniline | p-Nitroaniline | p-Nitroaniline |
| Key Reagents | 5-Chloropentanoyl chloride, Triethylamine, Potassium tert-butoxide | 5-Chlorovaleryl chloride, Sodium hydroxide (B78521), Tetrabutylammonium (B224687) bromide | 5-Chloropentanoyl chloride, Potassium tertiary butoxide |
| Solvent(s) | Tetrahydrofuran (THF) | Chloroform, Water | Tetrahydrofuran (THF) |
| Yield | 86% | 88% | 48% (over four steps) |
| Purity | Not specified | Not specified | ≥ 98% (HPLC) |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-nitrophenyl)piperidin-2-one[1]
Materials:
-
4-Nitroaniline
-
5-Chloropentanoyl chloride
-
Triethylamine
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Water
Procedure:
-
To a solution of 4-nitroaniline (11.05 g, 0.08 mol) and triethylamine (22.5 mL, 0.16 mol) in THF (50 mL), a solution of 5-chloropentanoyl chloride (12.9 mL, 15.50 g, 0.10 mol) in THF (20 mL) is added at a temperature below 5 °C.
-
The reaction mixture is stirred at room temperature under a nitrogen atmosphere for 5 hours.
-
Potassium tert-butoxide (24.70 g, 0.22 mol) is added in batches to the reaction solution at a temperature below 5 °C over a period of 30 minutes.
-
The mixture is then stirred at room temperature for 2 hours.
-
The resulting suspension is concentrated to dryness.
-
The residue is redissolved in ethyl acetate (100 mL) and water (100 mL).
-
The organic phase is separated, and the aqueous phase is extracted with ethyl acetate.
-
The combined organic layers are washed with water, dried, and concentrated to yield 1-(4-nitrophenyl)piperidin-2-one.
Protocol 2: Synthesis of 1-(4-nitrophenyl)piperidin-2-one[2]
Materials:
-
p-Nitroaniline
-
5-Chlorovaleryl chloride
-
Sodium hydroxide
-
Tetrabutylammonium bromide
-
Chloroform
-
Water
-
Methyl tert-butyl ether
Procedure:
-
Dissolve 150g (1 mol) of p-nitroaniline in 3000 ml of chloroform.
-
Add a prepared alkali solution (168g of sodium hydroxide in 1500ml of water) and 6g of tetrabutylammonium bromide.
-
Add 600g of 5-chlorovaleryl chloride dropwise while maintaining the temperature at 25°C.
-
The reaction is allowed to proceed for 16 hours at 25°C.
-
After completion (monitored by TLC), the layers are separated.
-
The organic phase is washed with 1000 ml of water, dried over anhydrous sodium sulfate, and concentrated to dryness to obtain a yellow solid.
-
The solid is then triturated with methyl tert-butyl ether to yield 193.8 g of yellow crystals of 1-(4-nitrophenyl)piperidin-2-one.
Logical Relationship Diagram for API Synthesis Starting from 4-Nitroaniline
Caption: Pathways from 4-Nitroaniline to key APIs.
Conclusion
This compound is a cornerstone in the synthesis of numerous APIs, offering a versatile and economically viable starting point for complex molecular architectures. The provided protocols for the synthesis of a key Apixaban intermediate highlight its practical application and the potential for process optimization. For researchers and professionals in drug development, a thorough understanding of the reaction pathways and methodologies involving this compound is essential for the innovation and efficient production of next-generation pharmaceuticals.
References
Application Notes & Protocols: Catalytic Reduction of 4-Nitroaniline Hydrochloride
Introduction
The reduction of 4-nitroaniline (B120555) (4-NA), a compound frequently used in the synthesis of dyes, pharmaceuticals, and pesticides, is of significant environmental and industrial importance.[1][2] Its conversion to p-phenylenediamine (B122844) (p-PDA), a less toxic and valuable chemical intermediate, is a key transformation.[3][4] While thermodynamically favorable, this reduction is kinetically slow and requires a catalyst to proceed at a practical rate.[1][5] Metal nanoparticles (NPs) have emerged as highly effective catalysts for this reaction due to their large surface-area-to-volume ratio and unique electronic properties, which facilitate the transfer of electrons from a reducing agent to the nitro-aromatic compound.[6][7][8]
This document provides detailed protocols for the synthesis of metal nanoparticles and their application in the catalytic reduction of 4-nitroaniline hydrochloride. It also presents a summary of catalytic efficiencies for various nanoparticle systems.
Experimental Protocols
Protocol 1: Synthesis of Metal Nanoparticles (Chemical Reduction Method)
This protocol describes a general method for synthesizing metal nanoparticles, such as silver (Ag) or gold (Au) NPs, using a chemical reducing agent.
Materials:
-
Metal precursor salt (e.g., Silver Nitrate (AgNO₃), Chloroauric acid (HAuCl₄))
-
Reducing agent (e.g., Sodium borohydride (B1222165) (NaBH₄), Sodium citrate)
-
Stabilizing agent/Capping agent (e.g., Polyvinylpyrrolidone (PVP), Sodium citrate)
-
Deionized water
-
Glassware (beakers, flasks, magnetic stir bar)
-
Magnetic stirrer hotplate
Procedure:
-
Preparation of Metal Salt Solution: Prepare an aqueous solution of the metal precursor salt (e.g., 1 mM AgNO₃) in a flask.
-
Heating and Stirring: Place the flask on a magnetic stirrer hotplate and stir the solution vigorously. Heat the solution to its boiling point.
-
Addition of Reducing Agent: To the boiling solution, add a solution of the reducing agent dropwise (e.g., 1% sodium citrate). The addition of the reducing agent leads to the reduction of metal ions into zero-valent metal atoms.[2]
-
Formation of Nanoparticles: The solution will undergo a color change (e.g., to yellowish-brown for AgNPs or ruby-red for AuNPs), indicating the formation of nanoparticles. The citrate (B86180) ions also act as a capping agent, preventing aggregation.
-
Reaction Completion: Continue heating and stirring for approximately 15-30 minutes until the color of the solution becomes stable.
-
Cooling and Storage: Remove the flask from the heat and allow it to cool to room temperature while stirring. Store the nanoparticle solution in a dark bottle at 4°C for future use.
-
Characterization: Characterize the synthesized nanoparticles using UV-Vis Spectroscopy to confirm the formation and stability via the surface plasmon resonance peak, and Transmission Electron Microscopy (TEM) to determine the size and morphology.
Protocol 2: Catalytic Reduction of this compound
This protocol details the procedure for monitoring the catalytic activity of synthesized metal nanoparticles in the reduction of this compound using Sodium Borohydride (NaBH₄) as the reducing agent.
Materials:
-
This compound solution (e.g., 0.1 mM)
-
Sodium borohydride (NaBH₄) solution (e.g., 10 mM, freshly prepared in cold water)
-
Synthesized metal nanoparticle suspension
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Baseline Measurement: In a quartz cuvette, mix a specific volume of 4-nitroaniline solution with deionized water. Place the cuvette in the UV-Vis spectrophotometer and record the initial absorption spectrum (typically from 250 to 550 nm). The characteristic peak for 4-nitroaniline is observed around 380 nm.
-
Initiating the Reaction: To the cuvette containing the 4-nitroaniline solution, add a freshly prepared aqueous solution of NaBH₄. The color of the solution typically changes to a bright yellow, and the absorption peak shifts to around 400 nm due to the formation of the 4-nitrophenolate (B89219) ion in the alkaline conditions created by NaBH₄.
-
Adding the Catalyst: Introduce a small, fixed amount of the metal nanoparticle suspension into the cuvette. Start recording the UV-Vis spectra at regular time intervals (e.g., every 30 or 60 seconds).
-
Monitoring the Reaction: The catalytic reduction is monitored by the decrease in the absorbance peak at 400 nm and the simultaneous appearance of a new peak corresponding to the product, p-phenylenediamine, at around 300 nm.[9] The yellow color of the solution will gradually fade as the reaction proceeds.
-
Data Analysis: The reaction is considered complete when the peak at 400 nm disappears. The apparent rate constant (k) of the reaction can be calculated by plotting ln(Aₜ/A₀) versus time, where A₀ is the initial absorbance and Aₜ is the absorbance at time 't'. The reaction generally follows pseudo-first-order kinetics.[10]
Data Presentation: Catalytic Performance of Various Nanoparticles
The efficiency of the catalytic reduction of 4-nitroaniline varies significantly with the type of metal nanoparticle used. The table below summarizes the performance of different nanocatalysts as reported in the literature.
| Nanocatalyst System | Reducing Agent | Reaction Time | Apparent Rate Constant (k) | Conversion (%) | Reference |
| CuFe₂O₄ NPs | NaBH₄ | 40 s | 7.49 x 10⁻² s⁻¹ | 96.5 | [3][4][11] |
| Fe₃O₄-Au NPs | 2-propanol/H₂O | Not Specified | 0.416 mM L⁻¹ min⁻¹ | ~97 | [10] |
| AgNPs (Tamarindus indica) | NaBH₄ | Not Specified | 6.22 x 10⁻³ s⁻¹ | Not Specified | [12] |
| CoMn₂O₄/APTPOSS@FPS | NaBH₄ | Not Specified | 1.83 x 10⁻² s⁻¹ | Not Specified | [13] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of nanoparticles and their use in the catalytic reduction of 4-nitroaniline.
Caption: Workflow for nanoparticle synthesis and catalytic testing.
Reaction Mechanism
The catalytic reduction of 4-nitroaniline by NaBH₄ in the presence of metal nanoparticles is generally explained by the Langmuir-Hinshelwood model.[14] The mechanism involves the following key steps:
-
Adsorption: Both the borohydride ions (BH₄⁻) and the 4-nitroaniline molecules adsorb onto the surface of the metal nanoparticles.
-
Electron Transfer: The metal nanoparticle acts as an electron relay system.[5] It accepts electrons from the donor (BH₄⁻ ions) and transfers them to the acceptor (4-nitroaniline). This transfer effectively overcomes the large kinetic barrier of the reaction.[1][5]
-
Surface Reaction: The adsorbed 4-nitroaniline is reduced by surface-adsorbed hydrogen species that are generated from the borohydride ions.[14] The reduction is believed to proceed through intermediates like nitrosobenzene (B162901) and phenylhydroxylamine on the direct route to aniline.[15]
-
Desorption: The final product, p-phenylenediamine, desorbs from the nanoparticle surface, freeing up the catalytic sites for the next reaction cycle.
This surface-catalyzed reaction is the rate-determining step, and its efficiency is directly related to the total surface area and intrinsic catalytic activity of the nanoparticles.[14]
References
- 1. Critical review on the chemical reduction of nitroaniline - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01745K [pubs.rsc.org]
- 2. Critical review on the chemical reduction of nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of Metal Nanoparticles: Novel Efficient Heterogeneous Nanocatalysts [mdpi.com]
- 7. Metal Nanoparticles as Green Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. NaBH4 reduction of ortho and para-nitroaniline catalyzed by silver nanoparticles synthesized using Tamarindus indica seed coat extract | Semantic Scholar [semanticscholar.org]
- 13. Reduction of 4-nitrophenol and 2-nitroaniline using immobilized CoMn 2 O 4 NPs on lignin supported on FPS - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01136C [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4-Nitroaniline Hydrochloride as a Corrosion Inhibitor in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-Nitroaniline (B120555) Hydrochloride as a corrosion inhibitor, with a focus on its application in industrial settings. The information is intended to guide researchers and professionals in evaluating and utilizing this compound for metal protection.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation, operational failures, and economic losses. The use of corrosion inhibitors is a primary strategy to mitigate these effects. 4-Nitroaniline Hydrochloride, a derivative of aniline, has been identified as a potential corrosion inhibitor, particularly in acidic environments.[1][2] Its efficacy is attributed to its molecular structure, which allows for adsorption onto metal surfaces, forming a protective barrier against corrosive agents. This document outlines the performance data, experimental protocols for evaluation, and the proposed mechanism of action for this compound as a corrosion inhibitor.
Performance Data
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which is dependent on the metal, the corrosive medium, the inhibitor concentration, and the temperature.
While extensive data on this compound for mild steel in common industrial acids is still emerging, studies on related compounds and different metal-acid systems provide valuable insights. A study on the corrosion of zinc in nitric acid demonstrated that p-nitroaniline, a closely related compound, exhibits significant inhibitive properties.[3]
Table 1: Inhibition Efficiency of p-Nitroaniline on Zinc in Nitric Acid [3]
| Corrosive Medium | Metal | Inhibitor Concentration (mM) | Temperature (K) | Immersion Period (h) | Inhibition Efficiency (%) |
| 0.15 M HNO₃ | Zinc | 10 | 301 | 24 | 51.1 |
| 0.15 M HNO₃ | Zinc | 20 | 301 | 24 | 66.4 |
| 0.15 M HNO₃ | Zinc | 30 | 301 | 24 | 88.2 |
| 0.15 M HNO₃ | Zinc | 40 | 301 | 24 | 97.9 |
It is important to note that the performance of corrosion inhibitors is highly specific. For instance, studies have shown that 3-nitroaniline, an isomer of 4-nitroaniline, can accelerate the corrosion of mild steel in hydrochloric acid. This underscores the importance of the specific molecular structure in determining the inhibitive properties.
Experimental Protocols
To evaluate the performance of this compound as a corrosion inhibitor for specific industrial applications, a series of standardized experimental protocols should be followed. The three primary methods are the Weight Loss Method, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).
Weight Loss Method
This gravimetric method provides a direct and straightforward measurement of the average corrosion rate.
Protocol:
-
Specimen Preparation: Prepare pre-weighed metal coupons (e.g., mild steel) of known dimensions. Clean the coupons with a suitable solvent (e.g., acetone), rinse with distilled water, and dry thoroughly.
-
Inhibitor Solution Preparation: Prepare solutions of the corrosive medium (e.g., 1 M HCl or 1 M H₂SO₄) with and without various concentrations of this compound.
-
Immersion Test: Immerse the prepared coupons in the test solutions for a specified period (e.g., 24, 48, or 72 hours) at a constant temperature.
-
Cleaning and Re-weighing: After the immersion period, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., using a specific acid solution with an inhibitor or mechanical cleaning), rinse, dry, and re-weigh.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Calculate the weight loss (ΔW) for each coupon.
-
Calculate the corrosion rate (CR) using the formula: CR (mm/year) = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10⁴), ΔW is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Calculate the Inhibition Efficiency (IE %) using the formula: IE % = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.
Protocol:
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
-
Test Solution: Fill the cell with the corrosive medium with and without the desired concentration of this compound.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV with respect to the OCP, at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis:
-
Plot the potential (E) versus the logarithm of the current density (log i).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection.
-
Calculate the Inhibition Efficiency (IE %) using the formula: IE % = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.
Protocol:
-
Electrochemical Cell Setup: Use the same three-electrode cell as in the potentiodynamic polarization method.
-
Test Solution: Fill the cell with the corrosive medium with and without the desired concentration of this compound.
-
Stabilization: Allow the system to stabilize at the OCP.
-
Impedance Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).
-
Model the data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct). The charge transfer resistance is inversely proportional to the corrosion rate.
-
Calculate the Inhibition Efficiency (IE %) using the formula: IE % = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 where R_ct_blank and R_ct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Mechanism of Corrosion Inhibition
The corrosion inhibition of metals by this compound in acidic media is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface. This adsorption process forms a protective layer that isolates the metal from the corrosive environment.
The proposed mechanism involves the following steps:
-
Protonation of the Inhibitor: In an acidic solution, the amino group (-NH₂) of the 4-nitroaniline molecule gets protonated to form a cation (-NH₃⁺).
-
Adsorption on the Metal Surface: The adsorption can occur through different modes:
-
Physisorption: Electrostatic interaction between the protonated amine group and the negatively charged metal surface (due to the adsorption of anions like Cl⁻ or SO₄²⁻ from the acid).
-
Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal surface. The lone pair of electrons on the nitrogen atom of the amino group and the π-electrons of the benzene (B151609) ring can be donated to the vacant d-orbitals of the iron atoms. The nitro group (-NO₂), being an electron-withdrawing group, can also influence the electron density distribution in the molecule, affecting its adsorption characteristics.
-
-
Formation of a Protective Film: The adsorbed inhibitor molecules create a barrier on the metal surface, which blocks the active sites for corrosion and hinders the diffusion of corrosive species to the metal.
The adsorption process is often found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.[3]
Visualizations
Experimental Workflow
Caption: Workflow for evaluating corrosion inhibitor performance.
Proposed Inhibition Mechanism
Caption: Proposed mechanism of corrosion inhibition.
References
Application Notes and Protocols for the Use of 4-Nitroaniline Hydrochloride in Undergraduate Organic Chemistry Experiments
Introduction
4-Nitroaniline (B120555) and its hydrochloride salt are pivotal intermediates in the synthesis of a variety of organic compounds, making them excellent candidates for inclusion in undergraduate organic chemistry laboratory curricula. These experiments provide students with hands-on experience in fundamental organic reactions such as electrophilic aromatic substitution, diazotization, and azo coupling. The intense coloration of the azo dye products offers immediate visual confirmation of reaction success. Furthermore, the synthesis of 4-nitroaniline from acetanilide (B955) introduces techniques of protecting group chemistry and multi-step synthesis.[1][2] This document provides detailed application notes and experimental protocols for utilizing 4-nitroaniline hydrochloride in common undergraduate organic chemistry experiments.
Key Applications
In the context of undergraduate organic chemistry education, this compound serves as a precursor to 4-nitroaniline for two primary sets of experiments:
-
Synthesis of Azo Dyes: 4-Nitroaniline is diazotized and then coupled with an activated aromatic compound (e.g., salicylic (B10762653) acid or 2-naphthol) to produce a brightly colored azo dye.[3][4] This experiment vividly demonstrates the principles of electrophilic aromatic substitution.
-
Preparation of 4-Nitroaniline from Acetanilide: This multi-step synthesis involves the nitration of acetanilide to form 4-nitroacetanilide, followed by the acid-catalyzed hydrolysis of the amide to yield 4-nitroaniline. The hydrolysis step, often carried out in the presence of hydrochloric acid, proceeds through the formation of this compound in situ before neutralization to isolate the free amine.[1][2][5]
Experimental Protocols
Experiment 1: Synthesis of an Azo Dye (Para Red) from 4-Nitroaniline
This protocol details the synthesis of Para Red, an azo dye, through the diazotization of 4-nitroaniline and subsequent coupling with 2-naphthol (B1666908). If starting with this compound, an initial neutralization step is required to generate the free 4-nitroaniline.
Part A: Diazotization of 4-Nitroaniline
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve 1.38 g of 4-nitroaniline in 8.0 mL of 3M HCl. Gentle heating may be required to facilitate dissolution.[6]
-
Cool the solution to 5°C in an ice-water bath with stirring. The amine salt may precipitate, but this will not hinder the reaction if the solution is well-stirred.[6]
-
In a separate beaker, prepare a solution of 0.7 g of sodium nitrite in 10 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution, ensuring the temperature remains below 10°C.[6]
-
The resulting solution contains the 4-nitrobenzenediazonium (B87018) chloride salt. Keep this solution in the ice bath for immediate use in the coupling reaction. Caution: Diazonium salts can be explosive when dry and should not be isolated.[7]
Part B: Coupling Reaction with 2-Naphthol
Materials:
-
2-Naphthol
-
Sodium Hydroxide (B78521) (NaOH) solution
-
The diazonium salt solution from Part A
Procedure:
-
Dissolve 1.44 g of 2-naphthol in 25 mL of 1M NaOH solution in a beaker.
-
Cool this solution in an ice-water bath.
-
Slowly, and with constant stirring, add the cold diazonium salt solution from Part A to the 2-naphthol solution.
-
A brightly colored precipitate of the azo dye (Para Red) should form immediately.
-
Continue stirring the mixture in the ice bath for 15-30 minutes to ensure complete reaction.
-
Collect the solid dye by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold water to remove any unreacted starting materials and salts.
-
Allow the product to air dry.
Experiment 2: Preparation of 4-Nitroaniline from Acetanilide
This two-step synthesis first involves the nitration of acetanilide to produce 4-nitroacetanilide, followed by its hydrolysis to 4-nitroaniline.
Part A: Nitration of Acetanilide
Materials:
-
Acetanilide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a flask, dissolve 3.0 g of acetanilide in 5 mL of glacial acetic acid.[8]
-
Carefully add 5 mL of concentrated sulfuric acid to the mixture while stirring.[8]
-
Cool the flask in an ice-salt bath to approximately 5°C.[8]
-
In a separate, cool container, prepare the nitrating mixture by cautiously adding 2 mL of concentrated nitric acid to 1.3 mL of concentrated sulfuric acid.[8]
-
Add the nitrating mixture dropwise to the stirred acetanilide solution, maintaining the temperature below 20°C.[8]
-
After the addition is complete, allow the mixture to stand at room temperature for 20 minutes.[8]
-
Pour the reaction mixture onto 25 mL of cold water with 15 g of ice.[8]
-
Collect the precipitated 4-nitroacetanilide by vacuum filtration and wash it with cold water.[8]
Part B: Hydrolysis of 4-Nitroacetanilide to 4-Nitroaniline
Materials:
-
4-Nitroacetanilide (from Part A)
-
Concentrated Sulfuric Acid (H₂SO₄) or Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ice
Procedure:
-
Place 2.2 g of the crude 4-nitroacetanilide and 5 mL of water in a round-bottom flask.[8]
-
Slowly add 5 mL of concentrated sulfuric acid while swirling.[8] Alternatively, a mixture of 30 mL of water and 20 mL of concentrated HCl can be used.[1]
-
Cool the reaction mixture and pour it into a beaker containing 15 g of ice in 20 mL of water.[8]
-
Slowly and with stirring, neutralize the solution by adding a sodium hydroxide solution until the pH is approximately 4-5 to precipitate the 4-nitroaniline.[8]
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the yellow crystals of 4-nitroaniline by vacuum filtration and wash them with cold water.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Typical Yield (%) |
| 4-Nitroaniline | 138.12 | 146-149 | Yellow crystalline solid | - |
| This compound | 174.58 | >300 | Light yellow to white solid | - |
| 4-Nitroacetanilide | 180.16 | 214-216 | Cream-colored crystalline solid | 60-70 |
| Para Red (Azo Dye) | 293.28 | 248-252 | Red solid | 80-90 |
Visualizations
Caption: Workflow for the synthesis of Para Red azo dye.
Caption: Logical steps in the hydrolysis of 4-nitroacetanilide.
References
- 1. fchpt.stuba.sk [fchpt.stuba.sk]
- 2. magritek.com [magritek.com]
- 3. One Part of Chemistry: Synthesis of azo dyes [1chemistry.blogspot.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 7. Solved Given Diazotization of P-Nitroaniline Reaction | Chegg.com [chegg.com]
- 8. Sciencemadness Discussion Board - 4-Nitroaniline - Powered by XMB 1.9.11 [sciencemadness.org]
Application of 4-Nitroaniline Hydrochloride in Polymer Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Nitroaniline (B120555) Hydrochloride in various areas of polymer science. The information is intended to guide researchers in the synthesis and characterization of polymers with unique optical, electrical, and catalytic properties.
Application in Optoelectronic Polymers
4-Nitroaniline and its derivatives are valuable building blocks for polymers used in optoelectronics due to their significant nonlinear optical (NLO) properties. These properties arise from the presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring, which facilitates intramolecular charge transfer.
Synthesis of Poly(4-nitroaniline) Thin Films for Optoelectronic Devices
Poly(4-nitroaniline) is a promising material for organic semiconductors and NLO devices. Thin films of this polymer can be prepared by both chemical and electrochemical oxidative polymerization.
Experimental Protocol: Electrochemical Polymerization of 4-Nitroaniline
This protocol describes the controlled synthesis of poly(4-nitroaniline) thin films on a glassy carbon electrode.
Materials:
-
4-Nitroaniline
-
Acetonitrile (B52724) (anhydrous)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium tetrafluoroborate (B81430) - TBATFB)
-
Glassy carbon electrode (working electrode)
-
Platinum wire or foil (counter electrode)
-
Ag/Ag+ electrode (reference electrode)
-
Electrochemical workstation
Procedure:
-
Prepare an electrolyte solution of 0.1 M TBATFB in anhydrous acetonitrile.
-
Dissolve 4-nitroaniline in the electrolyte solution to a concentration of 0.05 M.
-
Assemble a three-electrode electrochemical cell with the glassy carbon electrode as the working electrode, a platinum counter electrode, and an Ag/Ag+ reference electrode.
-
De-aerate the solution by bubbling with nitrogen gas for 15-20 minutes.
-
Perform electropolymerization by cycling the potential between +0.9 V and +1.4 V (vs. Ag/Ag+) at a scan rate of 100 mV/s for a desired number of cycles (e.g., 20-100 cycles). The formation of a polymer film on the electrode surface will be observed.
-
After polymerization, rinse the modified electrode with pure acetonitrile to remove any unreacted monomer and electrolyte.
-
The resulting poly(4-nitroaniline) film can then be characterized for its optical and electronic properties.
Workflow for Electrochemical Polymerization of 4-Nitroaniline
Synthesis of Photorefractive Polymers
4-Nitroaniline derivatives can be incorporated into photorefractive polymer composites. These materials have applications in holographic data storage and optical image processing. A common approach is to create a "guest-host" system where a polymer matrix is doped with a 4-nitroaniline-based NLO chromophore, a photosensitizer, and a plasticizer.
Experimental Protocol: Preparation of a Guest-Host Photorefractive Polymer Composite
This protocol provides a general procedure for creating a photorefractive composite.
Materials:
-
Poly(N-vinylcarbazole) (PVK) - photoconducting polymer matrix
-
4-nitroaniline derivative with high hyperpolarizability (e.g., N-(4-nitrophenyl)-L-prolinol, NPP) - NLO chromophore
-
2,4,7-Trinitro-9-fluorenone (TNF) - photosensitizer
-
N-Ethylcarbazole (ECZ) - plasticizer
-
Toluene (B28343) or another suitable solvent
Procedure:
-
In a clean vial, dissolve PVK in toluene to form a solution of a specific weight percentage (e.g., 10 wt%).
-
To this solution, add the 4-nitroaniline derivative (NLO chromophore), TNF (sensitizer), and ECZ (plasticizer) in the desired weight ratios. A typical composition might be PVK:ECZ:NPP:TNF (55:28:16:1 by weight).
-
Stir the mixture at room temperature until all components are fully dissolved, resulting in a homogeneous solution.
-
Cast the solution onto an indium tin oxide (ITO) coated glass slide using a doctor blade or spin coater to achieve a thin film of desired thickness (typically 50-100 µm).
-
Dry the film in an oven at a temperature below the glass transition temperature of the polymer (e.g., 60-70 °C) for several hours to remove the solvent completely.
-
The resulting polymer film is a photorefractive composite ready for characterization of its NLO properties.
Application in Conductive Polymers
Copolymers of aniline (B41778) and 4-nitroaniline have been synthesized to tune the electronic and optical properties of polyaniline. The incorporation of the nitro group can affect the polymer's conductivity and solubility.
Synthesis of Poly(aniline-co-4-nitroaniline)
Experimental Protocol: Chemical Oxidative Copolymerization
This protocol describes the synthesis of a copolymer of aniline and 4-nitroaniline using ammonium (B1175870) persulfate as an oxidant.
Materials:
-
Aniline
-
4-Nitroaniline
-
Hydrochloric acid (HCl)
-
Ammonium persulfate (APS)
-
Distilled water
Procedure:
-
Prepare a 1.0 M solution of aniline in 0.5 M HCl.
-
Prepare a 1.0 M solution of 4-nitroaniline in 0.5 M HCl.
-
Mix the aniline and 4-nitroaniline solutions in the desired molar ratio (e.g., 1:1).
-
Prepare a solution of ammonium persulfate in 0.5 M HCl. The molar ratio of total amine (aniline + 4-nitroaniline) to APS should be approximately 10:1.
-
Cool the amine mixture to 0-5 °C in an ice bath.
-
Slowly add the APS solution dropwise to the stirred amine mixture.
-
A color change from light yellow to green and finally to a dark green precipitate will be observed over several hours.
-
Continue stirring the reaction mixture for 24 hours at room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the polymer powder with distilled water and then with methanol to remove any unreacted monomers and oligomers.
-
Dry the resulting poly(aniline-co-4-nitroaniline) powder in a vacuum oven.
Quantitative Data: Optical Band Gap of Poly(aniline-co-p-nitroaniline) Thin Films
The optical band gap of poly(aniline-co-p-nitroaniline) thin films is dependent on the film thickness. Thicker films generally exhibit a smaller band gap.
| Film Thickness (nm) | Optical Band Gap (eV) |
| 1055 | 2.6 |
| 1285 | 2.1 |
| 1420 | 1.96 |
| 2033 | 1.19 |
Logical Relationship in Copolymerization
Application in Polymer-Based Catalysis
Polymer-supported metal nanoparticles are effective catalysts for various chemical reactions. 4-Nitroaniline is often used as a model compound to test the catalytic activity of these materials in reduction reactions. The product of this reduction, p-phenylenediamine (B122844), is an important monomer in the synthesis of high-performance polymers like Kevlar.
Catalytic Reduction of 4-Nitroaniline
Experimental Protocol: Catalytic Reduction using Polymer-Supported Nanoparticles
This protocol outlines a general procedure for the catalytic reduction of 4-nitroaniline using a polymer-supported catalyst.
Materials:
-
4-Nitroaniline
-
Sodium borohydride (B1222165) (NaBH₄)
-
Polymer-supported metal nanoparticle catalyst (e.g., silver nanoparticles embedded in a polymer matrix)
-
Distilled water
-
UV-Vis spectrophotometer
Procedure:
-
Prepare an aqueous solution of 4-nitroaniline (e.g., 0.1 mM).
-
Prepare a fresh aqueous solution of NaBH₄ (e.g., 10 mM).
-
In a quartz cuvette, mix the 4-nitroaniline solution and the NaBH₄ solution.
-
Record the initial UV-Vis spectrum of the mixture. The characteristic peak for 4-nitroaniline is around 380-400 nm.
-
Add a small amount of the polymer-supported catalyst to the cuvette and start monitoring the reaction by recording UV-Vis spectra at regular time intervals.
-
The progress of the reaction is indicated by a decrease in the absorbance peak of 4-nitroaniline and the appearance of a new peak corresponding to p-phenylenediamine (around 300 nm).
-
The reaction is considered complete when the yellow color of the 4-nitroaniline solution disappears.
Workflow for Catalytic Reduction of 4-Nitroaniline
Troubleshooting & Optimization
controlling side reactions in the synthesis of 4-Nitroaniline.
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in controlling side reactions during the synthesis of 4-Nitroaniline (B120555).
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 4-Nitroaniline | 1. Incomplete nitration of acetanilide (B955): Insufficient nitrating agent or reaction time. 2. Loss of product during workup and purification: Product remaining in the mother liquor after filtration. 3. Hydrolysis of acetanilide before nitration: Presence of water in the reaction mixture. | 1. Ensure the correct stoichiometry of the nitrating mixture. Allow the reaction to proceed for the recommended duration at room temperature after the addition of the nitrating agent.[1][2] 2. Cool the reaction mixture thoroughly on ice to ensure maximum precipitation of the product before filtration. Wash the precipitate with cold water to minimize dissolution.[1][3] 3. Use anhydrous reagents and glassware. |
| Product is a dark, tarry substance | Oxidation of the aniline (B41778) starting material: This occurs if the amino group is not adequately protected by acetylation. Direct nitration of aniline is prone to oxidation by the strong nitric acid.[4][5] | Ensure the complete acetylation of aniline to acetanilide before proceeding with the nitration step. The presence of the acetyl group protects the amino group from oxidation.[5] |
| Significant contamination with 2-Nitroaniline (B44862) (ortho-isomer) | High reaction temperature: The nitration of acetanilide is an exothermic reaction. Elevated temperatures can favor the formation of the ortho-isomer.[1][2] | Maintain a low reaction temperature, ideally between 0-10°C, throughout the addition of the nitrating mixture. This can be achieved using an ice-salt bath.[6] Slow, dropwise addition of the nitrating agent with constant stirring is crucial for temperature control.[3][7] |
| Presence of dinitrated byproducts | Excessive nitrating agent or high reaction temperature: Using too much nitrating mixture or allowing the temperature to rise significantly can lead to the introduction of a second nitro group onto the aromatic ring.[1][2] | Carefully control the stoichiometry of the nitrating agents (nitric acid and sulfuric acid). Maintain a low reaction temperature and add the nitrating mixture slowly to prevent localized overheating.[1][2] |
| Incomplete hydrolysis of 4-Nitroacetanilide | Insufficient heating time or acid concentration: The hydrolysis of the amide to the amine requires adequate time and acid catalysis. | Ensure the reaction mixture is heated under reflux for the recommended duration (e.g., 30 minutes) with a sufficient concentration of acid (e.g., 70% sulfuric acid or concentrated hydrochloric acid).[8][9][10] |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to acetylate aniline before nitration?
A1: The acetylation of aniline to form acetanilide is a crucial step to control the side reactions during nitration. The amino group (-NH₂) in aniline is highly activating and susceptible to oxidation by the nitrating mixture, which can lead to the formation of tarry byproducts and a low yield of the desired product.[4][5] The acetyl group (-NHCOCH₃) in acetanilide protects the amino group from oxidation.[5] Furthermore, in the strongly acidic conditions of nitration, the amino group of aniline can be protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing group, leading to a significant amount of the undesired meta-nitroaniline.[11][12] The acetamido group is an ortho, para-director, favoring the formation of the desired 4-nitroaniline.
Q2: What is the role of sulfuric acid in the nitrating mixture?
A2: Concentrated sulfuric acid serves as a catalyst in the nitration reaction. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the species that attacks the benzene (B151609) ring.[7]
Q3: How does temperature affect the product distribution in the nitration of acetanilide?
A3: Temperature is a critical parameter in controlling the regioselectivity of the nitration of acetanilide. Lower temperatures (0-10°C) favor the formation of the para-isomer (4-nitroacetanilide), which is the desired product.[6] As the temperature increases, the yield of the ortho-isomer (2-nitroacetanilide) also increases.[1][2] Therefore, maintaining a low and controlled temperature is essential for maximizing the yield of 4-nitroaniline.
Q4: How can I effectively remove the 2-nitroaniline side product?
A4: The separation of 4-nitroaniline from its ortho-isomer, 2-nitroaniline, is typically achieved through recrystallization, exploiting the difference in their solubilities. 4-nitroacetanilide (the precursor to 4-nitroaniline) is significantly less soluble in ethanol (B145695) than 2-nitroacetanilide.[5] By recrystallizing the crude product mixture from ethanol, the less soluble 4-nitroacetanilide will crystallize out upon cooling, while the more soluble 2-nitroacetanilide will remain in the mother liquor. A similar principle can be applied to the final nitroaniline products using hot water for recrystallization.[10]
Q5: What are the key safety precautions to consider during this synthesis?
A5: The synthesis of 4-nitroaniline involves the use of strong acids and toxic substances. Concentrated sulfuric acid and nitric acid are highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[13] The nitration reaction is exothermic and requires careful temperature control to prevent it from becoming uncontrolled.[1][7] 4-Nitroaniline and its intermediates are toxic and should be handled with care.[14]
Data Presentation
Table 1: Product Distribution in the Direct Nitration of Aniline
| Product | Typical Yield (%) |
| p-Nitroaniline | ~51% |
| m-Nitroaniline | ~47% |
| o-Nitroaniline | ~2% |
| Oxidation Byproducts | Variable (Significant) |
This table illustrates the poor selectivity and significant side reactions that occur during the direct nitration of aniline, highlighting the necessity of the acetylation step.[4][11][12]
Table 2: Effect of Reaction Temperature on Isomer Distribution in Acetanilide Nitration (Qualitative)
| Reaction Temperature | Predominant Isomer | Notes |
| Low (0-10°C) | para-Nitroacetanilide | Favored kinetically and sterically. |
| High (>20°C) | Increased proportion of ortho-Nitroacetanilide | Higher temperatures provide more energy to overcome the steric hindrance at the ortho position. |
This table provides a qualitative summary of the general trend observed for the effect of temperature on the regioselectivity of acetanilide nitration.
Experimental Protocols
Key Experiment: Synthesis of 4-Nitroaniline from Aniline
This procedure involves two main stages: the acetylation of aniline to form acetanilide, and the subsequent nitration of acetanilide followed by hydrolysis to yield 4-nitroaniline.
Stage 1: Acetylation of Aniline to Acetanilide
-
In a fume hood, add 5.0 mL of aniline to 15 mL of glacial acetic acid in a 100 mL beaker.
-
To this solution, add 5.2 mL of acetic anhydride.
-
Stir the mixture and warm it gently on a hot plate until a clear solution is obtained.
-
Cool the solution in an ice bath. White crystals of acetanilide should precipitate.
-
Collect the acetanilide crystals by vacuum filtration and wash them with a small amount of cold water.
-
Allow the crystals to air dry.
Stage 2: Nitration of Acetanilide and Hydrolysis to 4-Nitroaniline
-
Carefully add 3.0 g of the dry acetanilide to 5.0 mL of glacial acetic acid in a 100 mL beaker. Stir until the acetanilide dissolves.
-
Cool the beaker in an ice-salt bath to below 5°C.
-
Slowly and with constant stirring, add 5.0 mL of concentrated sulfuric acid.
-
In a separate beaker, prepare the nitrating mixture by carefully adding 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid, and cool this mixture in an ice bath.
-
Using a dropping pipette, add the cold nitrating mixture dropwise to the acetanilide solution. Maintain the temperature of the reaction mixture below 10°C throughout the addition.
-
After the addition is complete, remove the beaker from the ice bath and let it stand at room temperature for 30 minutes.
-
Pour the reaction mixture slowly onto 50 g of crushed ice in a larger beaker, stirring continuously. A yellow precipitate of 4-nitroacetanilide will form.
-
Collect the crude 4-nitroacetanilide by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.
-
Transfer the crude 4-nitroacetanilide to a round-bottom flask and add 20 mL of 70% sulfuric acid.
-
Heat the mixture under reflux for 30 minutes.
-
Allow the solution to cool to room temperature and then pour it into a beaker containing 50 g of crushed ice.
-
Slowly neutralize the acidic solution with a concentrated sodium hydroxide (B78521) solution until the mixture is basic. Yellow crystals of 4-nitroaniline will precipitate.
-
Cool the mixture in an ice bath to ensure complete crystallization.
-
Collect the 4-nitroaniline crystals by vacuum filtration, wash them with cold water, and allow them to air dry.
Visualizations
Caption: Experimental workflow for the synthesis of 4-Nitroaniline.
References
- 1. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
- 2. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. Synthesis of p-Nitroacetanilide from Acetanilide · 0x27.me [0x27.me]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. chegg.com [chegg.com]
- 7. homework.study.com [homework.study.com]
- 8. scribd.com [scribd.com]
- 9. m.youtube.com [m.youtube.com]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. fchpt.stuba.sk [fchpt.stuba.sk]
- 14. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-Nitroaniline Hydrochloride by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 4-nitroaniline (B120555) hydrochloride via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing 4-nitroaniline hydrochloride?
A1: Recrystallization is a purification technique used to remove impurities from a solid compound. For this compound, common impurities may include byproducts from its synthesis, such as isomers (e.g., 2-nitroaniline), unreacted starting materials, or degradation products.[1][2][3] The process relies on the principle that the desired compound and the impurities have different solubilities in a given solvent.[4][5]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: An ideal solvent should dissolve the this compound sparingly or not at all at room temperature but have high solubility at an elevated temperature.[6] Conversely, the impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble at all temperatures (to be removed by hot filtration). Due to its salt form, this compound is more soluble in water than its free base, 4-nitroaniline.[7] Ethanol-water mixtures are also commonly employed for the recrystallization of similar compounds.[8] A small-scale solvent screening is recommended to determine the optimal solvent or solvent system.
Q3: What are the key safety precautions when handling this compound?
A3: 4-Nitroaniline and its salts are toxic if swallowed, in contact with skin, or if inhaled.[9][10][11] It may also cause damage to organs through prolonged or repeated exposure.[10][12] Always handle this compound in a well-ventilated fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Avoid creating dust.[10][13] In case of contact, wash skin thoroughly with soap and water.[9] If inhaled, move to fresh air.[9]
Q4: My purified this compound crystals are still colored. Does this indicate the presence of impurities?
A4: 4-Nitroaniline and its hydrochloride salt are typically yellow to orange crystalline solids.[7] Therefore, a yellow color is expected and does not necessarily indicate impurity. However, a very dark or discolored appearance might suggest the presence of oxidized impurities or other colored byproducts. If this is a concern, adding a small amount of decolorizing charcoal to the hot solution before filtration can help remove colored impurities. Be aware that using too much charcoal can adsorb your product and reduce the yield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | 1. Insufficient solvent volume.2. The chosen solvent is unsuitable.3. The heating temperature is too low. | 1. Add more hot solvent in small increments until the solid dissolves.2. Re-evaluate solvent choice with a small sample of the crude material.3. Ensure the solvent is heated to its boiling point (if safe and appropriate for the compound). |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was added).2. The cooling process is too rapid.3. The compound is too soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]3. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound.[4]4. If using a solvent mixture, try adding the anti-solvent (the one in which the compound is less soluble) dropwise. |
| The product "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated to a very high degree.3. The presence of significant impurities can lower the melting point of the mixture. | 1. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.2. Choose a solvent with a lower boiling point.3. Purify the crude material by another method (e.g., column chromatography) before recrystallization if it is highly impure.[14] |
| Low recovery yield. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. Premature crystallization during hot filtration.3. Crystals were not completely collected during vacuum filtration.4. The compound is significantly soluble in the cold washing solvent. | 1. Concentrate the mother liquor and cool it to obtain a second crop of crystals.2. Use a heated funnel for hot filtration and use a slight excess of hot solvent to prevent premature crystal formation.[15]3. Ensure all crystals are transferred to the filter funnel.4. Wash the collected crystals with a minimal amount of ice-cold solvent.[4] |
Experimental Protocol: Recrystallization of this compound
Objective: To purify crude this compound by single-solvent recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., deionized water or an ethanol/water mixture)
-
Decolorizing charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemless funnel and fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add the chosen solvent dropwise at room temperature. The compound should be sparingly soluble. Heat the test tube in a water bath; the compound should fully dissolve. Allow to cool; crystals should reform. This confirms the suitability of the solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of the selected solvent to just cover the solid. Heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a very small amount of decolorizing charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: If decolorizing charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper to remove the impurities.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.[4]
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 15-20 minutes to maximize crystal yield.[4]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for an extended period. The final product should be a crystalline solid.
Data Presentation
Solubility Data for 4-Nitroaniline
| Solvent | Solubility at Room Temperature | Solubility in Hot Solvent | Reference(s) |
| Water | 0.8 g/L (20 °C) | 1 g / 45 mL (boiling) | [16][17] |
| Ethanol | Soluble (50 mg/mL with heat) | Highly Soluble | [18] |
| Acetone | Soluble | Highly Soluble | [19] |
| Chloroform | Soluble | Highly Soluble | [19] |
| Diethyl Ether | 1 g / 30 mL | Highly Soluble | [17] |
Visualizations
Caption: Experimental workflow for the recrystallization of 4-nitroaniline HCl.
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chempanda.com [chempanda.com]
- 4. Home Page [chem.ualberta.ca]
- 5. mt.com [mt.com]
- 6. youtube.com [youtube.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. magritek.com [magritek.com]
- 9. lobachemie.com [lobachemie.com]
- 10. westliberty.edu [westliberty.edu]
- 11. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. reddit.com [reddit.com]
- 15. personal.tcu.edu [personal.tcu.edu]
- 16. 4-Nitroaniline | 100-01-6 [chemicalbook.com]
- 17. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. solubilityofthings.com [solubilityofthings.com]
selecting the optimal solvent for 4-Nitroaniline Hydrochloride recrystallization.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal solvent selection and troubleshooting for the recrystallization of 4-Nitroaniline Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: Based on available data, pure water is an excellent solvent for the recrystallization of this compound.[1] It exhibits high solubility at elevated temperatures and limited solubility at ambient temperatures, which is ideal for achieving good recovery of purified crystals.[1] Ethanol-water mixtures are also reported to be effective. For the related compound, p-nitroaniline, an ethanol-water mixture (1:1) has been shown to produce large, needle-shaped crystals.
Q2: My this compound is not dissolving in the solvent, what should I do?
A2: If the compound is not dissolving, it is likely that you have not added a sufficient amount of solvent or the solvent is not hot enough. Add a small, incremental amount of hot solvent to the flask with continuous swirling or stirring until the solid completely dissolves. Ensure the solvent is heated to its boiling point to maximize solubility.
Q3: After cooling, no crystals have formed. What are the next steps?
A3: If crystals do not form upon cooling, the solution may be too dilute or supersaturated. Try the following troubleshooting steps:
-
Induce crystallization: Scratch the inside of the flask with a glass stirring rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a very small crystal of pure this compound to the solution to act as a seed for crystal growth.
-
Reduce solvent volume: Gently heat the solution to evaporate a portion of the solvent to increase the concentration of the solute. Once the solution becomes slightly turbid, allow it to cool slowly.
-
Further cooling: If crystals do not form at room temperature, cool the flask in an ice-water bath to further decrease the solubility.
Q4: The recrystallized product appears as an oil instead of crystals. How can this be resolved?
A4: "Oiling out" can occur if the solution is cooled too rapidly or if the concentration of the solute is too high, causing the compound to come out of solution above its melting point. To resolve this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool down more slowly.
Q5: The yield of my recrystallized product is very low. What are the possible reasons?
A5: A low yield can result from several factors:
-
Using too much solvent: This will result in a significant portion of the product remaining dissolved in the mother liquor after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and keep the solution hot.
-
Incomplete precipitation: Ensure the solution is cooled sufficiently, including the use of an ice bath, to maximize crystal formation.
-
Loss during washing: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.
Data Presentation: Solvent Selection
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | Sparingly Soluble | Soluble[1] | Excellent[1] |
| Ethanol | Sparingly Soluble | Soluble (especially when hot)[1] | Good (often used as a co-solvent with water) |
| Methanol | Soluble | Very Soluble | Potentially suitable, but may lead to lower yields due to higher solubility at room temperature. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a detailed methodology for the purification of this compound by recrystallization from water.
Materials:
-
Crude this compound
-
Deionized Water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a small amount of deionized water, enough to create a slurry.
-
Gently heat the mixture to boiling while continuously stirring or swirling.
-
Add small portions of hot deionized water until the this compound is completely dissolved. Avoid adding an excess of water to ensure a good recovery yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper.
-
Quickly pour the hot solution through the filter paper to remove the impurities. This step should be performed rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surface.
-
Continue to draw air through the crystals on the filter paper for several minutes to help them dry.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done by air drying or in a desiccator.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the recrystallization of this compound.
References
improving the yield and purity of 4-Nitroaniline Hydrochloride synthesis.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to optimize the yield and purity of 4-Nitroaniline (B120555) Hydrochloride synthesis.
Experimental Workflow: From Aniline (B41778) to 4-Nitroaniline Hydrochloride
The synthesis is a multi-step process designed to ensure high para-selectivity and minimize side products. The key stages involve protecting the highly activating amino group, performing the nitration, deprotecting the amino group, and finally forming the hydrochloride salt.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis process.
Caption: Decision tree for troubleshooting common synthesis issues.
Q1: My final yield of this compound is very low. What are the common causes?
Low yield can stem from issues at several stages:
-
Incomplete Nitration: The nitration of acetanilide may not have gone to completion. This can be caused by temperatures that are too low or insufficient reaction time. Monitor the reaction using Thin Layer Chromatography (TLC) to ensure all the acetanilide has been consumed.
-
Formation of Side Products: Elevated temperatures during nitration (ideally kept between 0-5°C) can lead to the formation of the undesired ortho-isomer (2-nitroaniline) and other byproducts, reducing the yield of the desired para-isomer.[1]
-
Incomplete Hydrolysis: The hydrolysis of 4-nitroacetanilide might be incomplete. Ensure the mixture is refluxed for a sufficient duration (e.g., 30 minutes) until the solution is clear, indicating all the solid has reacted.[2][3]
-
Loss During Workup: Product can be lost during filtration and washing steps. When washing the crystalline product, use small volumes of cold solvent to minimize dissolution of the desired compound.[4]
Q2: The color of my 4-nitroacetanilide (after nitration) is a dark yellow or brown instead of a light yellow. Why?
This often indicates the formation of polynitrated byproducts or oxidation, which can be caused by:
-
Excessively High Temperature: The nitration reaction is highly exothermic. If the temperature is not carefully controlled and rises above the recommended range (ideally 0-5°C, not exceeding 20°C), side reactions are promoted.[1][5]
-
Incorrect Reagent Addition: The nitrating mixture (HNO₃/H₂SO₄) should be added slowly and dropwise to the acetanilide solution to manage the exothermic reaction and maintain a low temperature.[6]
Q3: After hydrolysis, I added the acidic solution to ice water and got a precipitate before adding a base. Is this the 4-nitroaniline?
Yes, this is possible. In a strongly acidic solution, the product exists as the protonated 4-nitroanilinium ion, which is soluble. When you pour this into a large volume of ice water, the acid concentration is diluted significantly, which can cause the pH to rise enough for the free base, 4-nitroaniline, to precipitate out, as it is not very soluble in water.[7][8] You should still proceed to neutralize the solution with a base (like NaOH or ammonia) to ensure all of the product precipitates before filtration.[2][3]
Q4: My final product is impure, even after recrystallization. What are the likely impurities and how can I remove them?
The most common impurities are:
-
2-Nitroaniline: This isomer is formed during the nitration step.[1][9] While much of it can be removed during recrystallization, its presence indicates suboptimal temperature control during nitration.
-
Unreacted 4-nitroacetanilide: This suggests incomplete hydrolysis.
-
Polynitrated compounds: These can form if the reaction conditions are too harsh.
Purification Strategies:
-
Multiple Recrystallizations: To achieve high purity, multiple recrystallization cycles may be necessary. An ethanol-water mixture is often effective.[4]
-
Column Chromatography: If recrystallization fails to provide the required purity, silica (B1680970) gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes can be employed to separate the desired product from impurities.[10]
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group of aniline by converting it to acetanilide before nitration?
There are two critical reasons for this protection step:
-
To Prevent Oxidation: The amino group (-NH₂) is highly activating and susceptible to oxidation by the strong nitric acid in the nitrating mixture, which would lead to undesired byproducts and a dark, tarry reaction mixture.
-
To Ensure Para-Selectivity: The free amino group in aniline is basic and reacts with the sulfuric acid to form the anilinium ion (-NH₃⁺). This ion is a meta-directing group. The acetyl protecting group (-NHCOCH₃) is still an ortho-, para-director but is less activating than -NH₂, reducing the rate of reaction and allowing for better control. Its steric bulk hinders substitution at the ortho position, favoring the formation of the desired para-product (4-nitroacetanilide).[11]
Q2: What is the role of concentrated sulfuric acid in the nitration step?
Concentrated sulfuric acid serves two main purposes:
-
It acts as a catalyst by protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the benzene (B151609) ring.
-
It acts as a dehydrating agent, absorbing the water that is formed during the reaction. This prevents the dilution of the acid mixture and keeps the concentration of the nitronium ion high.[1]
Q3: How can I confirm the identity and purity of my final this compound product?
Several analytical techniques can be used:
-
Melting Point: A sharp melting point close to the literature value (147°C for 4-nitroaniline) indicates high purity.[2] Impurities will typically depress and broaden the melting point range.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound. You can compare the Rf value to a known standard.
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure of the final product and identify any impurities.
Q4: Is it possible to synthesize 4-nitroaniline in a single step from aniline?
Direct nitration of aniline is generally avoided in a laboratory setting for achieving a pure product. The reaction is difficult to control, often leading to oxidation of the aniline and the formation of a mixture of ortho, meta, and para isomers, resulting in a low yield of the desired 4-nitroaniline.[9][11]
Data Presentation: Reaction Parameters and Protocols
Table 1: Key Reaction Parameters and Their Impact
| Parameter | Recommended Condition | Impact on Yield | Impact on Purity |
| Nitration Temperature | 0 - 5°C[1] | Lower temps may slow the reaction, but higher temps decrease yield due to side products. | Crucial. Higher temps increase formation of o-nitroaniline and polynitrated byproducts.[1] |
| Nitrating Mix Addition | Slow, dropwise addition | Ensures temperature control, maximizing desired product formation. | Prevents localized overheating, minimizing side product formation.[6] |
| Hydrolysis Time | Reflux for 30 min or until solution is clear[3] | Insufficient time leads to incomplete reaction and lower yield. | Ensures all 4-nitroacetanilide is converted, improving final product purity. |
| Purification Method | Recrystallization (Ethanol/Water)[4] | Yield loss is possible with each cycle. | Significantly improves purity by removing soluble impurities and isomers.[4] |
Table 2: Experimental Protocols (Laboratory Scale)
| Step | Reagents & Quantities |
| 1. Acetylation of Aniline | Aniline (4.6 g), Water (40 ml), Acetic Anhydride (6.6 ml).[6] |
| 2. Nitration of Acetanilide | Dry Acetanilide (4 g), Conc. H₂SO₄ (9 ml), Nitrating Mix (2.2 ml 65% HNO₃ + 2.2 ml Conc. H₂SO₄).[6] |
| 3. Hydrolysis | Wet 4-Nitroacetanilide, Water (30 ml), Conc. HCl (20 ml).[6] |
| 4. Neutralization & Isolation | Resulting solution from hydrolysis poured onto ice (30 g), followed by alkalization with ammonia (B1221849) water.[6] |
| 5. Salt Formation | 4-Nitroaniline dissolved in a minimal amount of a suitable solvent (e.g., ethanol), followed by the dropwise addition of concentrated HCl until precipitation is complete. |
| 6. Purification | The crude this compound is collected and recrystallized from an ethanol-water mixture.[4] |
References
- 1. nbinno.com [nbinno.com]
- 2. prepchem.com [prepchem.com]
- 3. scribd.com [scribd.com]
- 4. Buy this compound | 15873-51-5 [smolecule.com]
- 5. Sciencemadness Discussion Board - 4-Nitroaniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. fchpt.stuba.sk [fchpt.stuba.sk]
- 7. echemi.com [echemi.com]
- 8. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Nitroaniline [chemeurope.com]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
Technical Support Center: 4-Nitroaniline Production Scale-Up
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of 4-Nitroaniline production. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Product Yield
Q: We are experiencing a significantly lower than expected yield of 4-Nitroaniline. What are the potential causes and how can we optimize the reaction for a better yield?
A: Low yields in 4-Nitroaniline synthesis can stem from several factors, primarily related to the reaction conditions of the two main stages: nitration of a precursor like acetanilide (B955) and the subsequent hydrolysis.
-
Incomplete Nitration: The nitration reaction is highly sensitive to temperature and reagent concentration. Insufficient nitration will naturally lead to a lower overall yield. Ensure precise temperature control, as high temperatures can lead to side reactions and degradation.[1][2]
-
Suboptimal Hydrolysis: The hydrolysis of the intermediate (e.g., 4-nitroacetanilide) to 4-Nitroaniline requires specific conditions to proceed to completion. Inadequate acid concentration or reaction time can result in incomplete conversion.
-
Loss During Work-up and Purification: Significant product loss can occur during extraction, crystallization, and filtration steps. Ensure efficient extraction with an appropriate solvent and optimize crystallization conditions to maximize product recovery.[3]
Troubleshooting Steps:
-
Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product at each stage.[3][4] This will help identify which step is underperforming.
-
Optimize Nitration Temperature: The nitration of aniline (B41778) derivatives is an exothermic process. Maintaining a low temperature, typically between 0-10°C, is crucial to favor the formation of the desired para-isomer and prevent over-nitration or side reactions.[1][2]
-
Adjust Hydrolysis Conditions: If hydrolysis is incomplete, consider increasing the concentration of the acid (e.g., sulfuric acid) or extending the reflux time.[5][6] Monitor the dissolution of the 4-nitroacetanilide intermediate as an indicator of reaction progress.[7]
-
Review Purification Protocol: If significant loss is suspected during purification, re-evaluate the solvent system used for recrystallization and ensure the product is not partially soluble in the washing solvents.[3]
Issue 2: High Levels of Impurities
Q: Our final product is contaminated with significant impurities, particularly the ortho-isomer (2-Nitroaniline) and di-substituted byproducts. How can we improve the purity of our 4-Nitroaniline?
A: The formation of isomers and polysubstituted products is a common challenge in electrophilic aromatic substitution reactions like nitration.
-
Isomer Formation: The directing effect of the amino or acetamido group on the aromatic ring influences the position of nitration. While the para-position is generally favored, some ortho-isomer is often formed.[1][8]
-
Di-alkylation/Di-nitration: Overly harsh reaction conditions, such as high temperatures or excessive nitrating agent, can lead to the formation of di-nitrated products.[2]
Troubleshooting Steps:
-
Protecting Group Strategy: The use of an acetamido protecting group on aniline (forming acetanilide) is a standard method to enhance the regioselectivity for the para-position and reduce the formation of the ortho-isomer.[8][9]
-
Strict Temperature Control: As mentioned for yield, maintaining a low and consistent temperature during nitration is critical for minimizing the formation of unwanted isomers.[1][2]
-
Controlled Reagent Addition: The slow, dropwise addition of the nitrating agent to the reaction mixture helps to control the exotherm and maintain a low concentration of the electrophile, thus reducing the likelihood of multiple substitutions.[3]
-
Purification Strategy: Effective purification is key to removing persistent impurities. Recrystallization is a common and scalable method.[3] Column chromatography can also be employed for higher purity requirements, though it may be less practical for very large scales.[3][10]
Issue 3: Difficulties in Product Isolation and Purification
Q: We are facing challenges during the crystallization of 4-Nitroaniline. The product is "oiling out" instead of forming crystals. What can be done to resolve this?
A: "Oiling out" during crystallization occurs when the solute is not readily crystallizing from the solvent system at a given temperature.
Troubleshooting Steps:
-
Solvent System Adjustment: The choice of solvent is critical for successful crystallization. You may need to experiment with different solvent systems or co-solvent mixtures to find the optimal conditions for crystal formation.[3]
-
Gradual Cooling: Ensure the cooling process is slow and gradual. Rapid cooling can favor the formation of an amorphous oil over well-defined crystals.[3]
-
Seeding: Introducing a small crystal of pure 4-Nitroaniline (a seed crystal) to the supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.
Issue 4: Safety Concerns During Scale-Up
Q: What are the primary safety hazards to be aware of when scaling up the production of 4-Nitroaniline, and what precautions should be taken?
A: The synthesis of 4-Nitroaniline involves several significant safety hazards that become more critical at a larger scale.
-
Runaway Reactions: The nitration step is highly exothermic and can lead to a runaway reaction if not properly controlled, potentially causing a dangerous increase in temperature and pressure.[3][11]
-
Handling of Hazardous Materials: The process involves corrosive and strong oxidizing agents like concentrated nitric and sulfuric acids.[3] 4-Nitroaniline itself is toxic and can be absorbed through the skin.[3][12]
-
Explosion Hazard: Explosive decomposition may occur under fire conditions.[13]
Safety Protocols:
-
Adequate Cooling: Ensure the reactor has sufficient cooling capacity to manage the heat generated during the nitration reaction.[3]
-
Controlled Reagent Addition: Use a controlled addition rate for the nitrating agent, and continuously monitor the internal temperature of the reactor.[3]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated area, such as a fume hood, and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing.[14][15][16]
-
Emergency Preparedness: Have appropriate spill control materials and fire extinguishing equipment readily available.
Data Presentation: Reaction Parameter Optimization
The following tables summarize key reaction parameters and their potential impact on the yield and purity of 4-Nitroaniline. These should be used as a starting point for process optimization.
Table 1: Nitration of Acetanilide
| Parameter | Variation | Expected Impact on Yield | Expected Impact on Purity (Selectivity for para-isomer) |
| Temperature | 0 - 5 °C | Optimal | High |
| 10 - 20 °C | May decrease due to side reactions | Decreases (more ortho-isomer) | |
| > 20 °C | Significant decrease | Low | |
| Nitrating Agent | HNO₃ in H₂SO₄ | Standard, effective | Good |
| (Molar Ratio) | Stoichiometric | Good | High |
| Excess | May not significantly improve; risk of over-nitration | Decreases | |
| Reaction Time | Insufficient | Low | - |
| Optimal | High | High | |
| Excessive | May lead to byproduct formation | Decreases |
Table 2: Hydrolysis of 4-Nitroacetanilide
| Parameter | Variation | Expected Impact on Yield | Expected Impact on Purity |
| Acid (H₂SO₄) | Dilute | Incomplete reaction, lower yield | - |
| Concentration | Concentrated | Higher conversion, higher yield | Good |
| Temperature | Below reflux | Slow reaction, lower yield | - |
| Reflux | Optimal reaction rate | Good | |
| Above reflux | Potential for degradation | May decrease | |
| Reaction Time | Insufficient | Incomplete hydrolysis, lower yield | Lower (presence of starting material) |
| Optimal | High conversion | High | |
| Excessive | Potential for side reactions/degradation | May decrease |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitroacetanilide from Acetanilide
-
In a flask, dissolve acetanilide in glacial acetic acid.
-
Cool the mixture in an ice bath to below 5°C.
-
Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.[17]
-
Slowly add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature of the reaction mixture remains below 10°C.[17]
-
After the addition is complete, allow the reaction to stir in the ice bath for a specified time (e.g., 30 minutes).
-
Pour the reaction mixture slowly into a beaker containing crushed ice and water.
-
The 4-nitroacetanilide will precipitate as a solid.
-
Filter the solid product, wash it thoroughly with cold water to remove any residual acid, and dry it.
Protocol 2: Synthesis of 4-Nitroaniline by Hydrolysis of 4-Nitroacetanilide
-
Place the prepared 4-nitroacetanilide in a round-bottom flask.
-
Add a solution of sulfuric acid (e.g., 70%).[17]
-
Attach a reflux condenser and heat the mixture to reflux for approximately 20-30 minutes, or until the solid has completely dissolved.[7][17]
-
Cool the reaction mixture to room temperature.
-
Slowly pour the acidic solution into a beaker of cold water or crushed ice.
-
Neutralize the solution by the slow addition of a base (e.g., concentrated ammonia (B1221849) or sodium hydroxide (B78521) solution) until the 4-Nitroaniline precipitates.[7]
-
Filter the yellow crystalline product, wash it with cold water, and dry it.
Visualizations
Caption: Experimental workflow for the two-stage synthesis of 4-Nitroaniline.
Caption: Troubleshooting logic for addressing low yield or purity in 4-Nitroaniline synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. hopemaxchem.com [hopemaxchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. echemi.com [echemi.com]
- 7. prepchem.com [prepchem.com]
- 8. chempanda.com [chempanda.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. en.wikipedia.org [en.wikipedia.org]
- 13. industryarc.com [industryarc.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. carlroth.com [carlroth.com]
- 16. westliberty.edu [westliberty.edu]
- 17. rsc.org [rsc.org]
Technical Support Center: Mastering Temperature Control in Aniline Nitration
Welcome to the technical support center for managing temperature control during the nitration of aniline (B41778). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in this critical reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the nitration of aniline, with a focus on temperature-related causes and solutions.
| Problem | Potential Temperature-Related Causes | Solutions & Corrective Actions |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Addition rate of the nitrating agent (mixed acid) is too fast. 2. Inadequate cooling capacity of the reaction setup. 3. The initial temperature of the reaction mixture is too high. 4. Reactant concentrations are too high. | 1. Immediately cease the addition of the nitrating agent. 2. Enhance the efficiency of the cooling bath (e.g., add more ice, switch to an ice-salt bath or a cryo-coolant).[1][2] 3. Dilute the reaction mixture by adding a pre-chilled, inert solvent to absorb heat.[1] 4. For future experiments, reduce the addition rate, use more dilute reactant solutions, or employ a more efficient cooling system.[1] |
| Low Yield of Desired Nitroaniline Isomer | 1. Side Reactions: Elevated temperatures can lead to the formation of oxidation byproducts, often appearing as tar-like substances.[1] 2. Over-nitration: Higher temperatures can promote the formation of dinitroaniline derivatives.[1][3] 3. Poor Selectivity: Temperature fluctuations can negatively impact the regioselectivity of the nitration. | 1. Maintain a consistently low reaction temperature, typically between 0-10 °C, using an ice-salt bath or a cryo-cooler.[1] 2. Protect the amino group by acetylation before nitration to moderate the reaction's reactivity and prevent oxidation.[1] 3. Consider using a continuous flow reactor for superior temperature control and improved selectivity.[1] |
| Significant Formation of meta-Nitroaniline | 1. Protonation of the Amino Group: In a highly acidic medium, the amino group of aniline can be protonated to form the anilinium ion, which is a meta-directing group.[1][4][5] This is often exacerbated by localized areas of high temperature (hot spots) in the reaction mixture. | 1. Protect the amino group via acetylation to prevent its protonation. The resulting acetamido group is ortho, para-directing.[1] 2. Ensure vigorous and efficient stirring and a slow, dropwise addition of the nitrating agent to minimize localized areas of high acid concentration and temperature. |
| Reaction Fails to Proceed or is Very Slow | 1. The reaction temperature is too low, significantly slowing down the reaction rate. | 1. Cautiously and incrementally increase the temperature while closely monitoring the reaction.[2] |
| Reaction Mixture Turns Dark Brown or Black | 1. Oxidation of the aniline or the product. 2. Decomposition of the starting material or nitrating agent due to elevated temperatures. | 1. Immediately lower the reaction temperature.[2] 2. Ensure the rate of addition of the nitrating agent is slow and controlled to prevent temperature spikes.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in the nitration of aniline?
A1: The nitration of aniline is a highly exothermic reaction, meaning it releases a significant amount of heat.[1] Without proper temperature control, the reaction rate can rapidly increase, leading to a dangerous "runaway reaction" that can result in an explosion.[1] Furthermore, elevated temperatures lead to undesirable side reactions, such as the oxidation of aniline, over-nitration to form dinitro compounds, and a decrease in the yield and selectivity of the desired product.[1]
Q2: What is the ideal temperature range for the nitration of aniline?
A2: The ideal temperature for the nitration of aniline is typically kept low, generally between 0 °C and 10 °C.[1] This is most often achieved by using an ice bath or an ice-salt bath.[1][2] Maintaining this low temperature is crucial for controlling the reaction rate and minimizing the formation of byproducts.[1]
Q3: How does protecting the amino group of aniline, for instance, by acetylation, aid in controlling the reaction?
A3: Protecting the amino group, commonly through acetylation to form acetanilide (B955), offers two primary advantages. Firstly, the acetyl group diminishes the activating effect of the amino group, rendering the reaction less vigorous and easier to manage.[1] Secondly, it prevents the protonation of the amino group in the acidic nitrating mixture. The protonated anilinium ion is meta-directing, so protecting the group ensures the formation of the desired ortho and para isomers.[1]
Q4: What are the benefits of using a continuous flow reactor for aniline nitration?
A4: Continuous flow reactors, also known as microreactors, provide exceptional heat and mass transfer capabilities.[1] This allows for highly precise temperature control, often within ±2 °C, which is challenging to achieve in conventional batch reactors.[1] The high surface-area-to-volume ratio in these reactors facilitates rapid heat dissipation, leading to improved safety, higher yields, and better selectivity.[1]
Experimental Protocols
Protocol 1: Nitration of Acetanilide (Protected Aniline)
This protocol details the nitration of aniline after the protection of the amino group as an acetanilide.
1. Preparation of the Nitrating Mixture:
-
In a separate flask, carefully and slowly add concentrated sulfuric acid to concentrated nitric acid, typically in a 2:1 ratio, while cooling the mixture in an ice bath.[1]
2. Dissolution of Acetanilide:
-
Dissolve the previously prepared acetanilide in glacial acetic acid or concentrated sulfuric acid in the main reaction flask.[1]
3. Cooling:
-
Cool the acetanilide solution to 0-5 °C using an ice-salt bath.[1]
4. Addition of Nitrating Mixture:
-
Add the cold nitrating mixture dropwise to the acetanilide solution while maintaining the temperature below 10 °C and ensuring vigorous stirring.[1]
5. Reaction Time:
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes.[1]
6. Quenching:
-
Slowly pour the reaction mixture over crushed ice with constant stirring.[1]
7. Isolation:
-
The p-nitroacetanilide will precipitate out as a solid. Isolate the product by vacuum filtration and wash it with cold water.[1]
8. Hydrolysis:
-
The p-nitroacetanilide can then be hydrolyzed back to p-nitroaniline through acidic or basic conditions.[1]
Visualizations
Caption: Workflow for the nitration of protected aniline.
Caption: Effects of temperature on aniline nitration outcomes.
References
Technical Support Center: Monitoring the Synthesis of 4-Nitroaniline Hydrochloride by Thin-Layer Chromatography (TLC)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 4-Nitroaniline (B120555) Hydrochloride using thin-layer chromatography (TLC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the TLC monitoring of the 4-Nitroaniline Hydrochloride synthesis.
Problem: Streaking or Tailing of Spots on the TLC Plate
| Potential Cause | Recommended Solution(s) |
| Sample Overload | The sample applied to the TLC plate is too concentrated. Prepare a more dilute solution of the reaction mixture for spotting.[1] |
| Highly Polar Compounds | 4-Nitroaniline and its intermediates are polar and can interact strongly with the silica (B1680970) gel stationary phase. Add a small amount (0.5-1%) of a polar solvent like methanol (B129727) or a few drops of a base like triethylamine (B128534) to the mobile phase to reduce tailing.[1] |
| Acidic or Basic Nature of Compounds | The acidic nature of the silica gel can cause streaking with basic compounds like anilines. Add a small percentage of a base (e.g., 0.1-2.0% triethylamine) to the mobile phase. Conversely, for acidic compounds, adding a small amount of a weak acid (e.g., 0.1-2.0% acetic acid) can help.[1] |
| Sample Application Issues | The spot applied was too large, or the spotting solvent was not allowed to fully evaporate. Ensure spots are small and concentrated, and allow the solvent to dry completely between applications if multiple spots are needed in the same location.[1] |
Problem: Poor Separation of Spots (Similar Rf Values)
| Potential Cause | Recommended Solution(s) |
| Inappropriate Mobile Phase Polarity | The polarity of the eluent may be too high, causing all components to travel up the plate together. Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent like hexane (B92381) in a hexane/ethyl acetate (B1210297) mixture).[2] |
| Isomeric Byproducts | The presence of the ortho-isomer (2-nitroaniline or 2-nitroacetanilide) can lead to spots with close Rf values to the desired para-isomer. Try a different solvent system to improve separation. For example, if a hexane/ethyl acetate system is not effective, a dichloromethane/methanol system might provide better resolution.[2] |
| Confirmation of Co-elution | It is difficult to distinguish between the starting material and the product. Use a "co-spot" by applying a spot of the starting material and a spot of the reaction mixture in the same lane on the TLC plate. If two spots are observed, they are different compounds. If a single, elongated spot is seen, they may be the same or have very similar Rf values.[3] |
Problem: Spots are Not Visible on the TLC Plate
| Potential Cause | Recommended Solution(s) |
| Compound is Not UV-Active | While the nitroaromatic compounds in this synthesis are typically UV-active, byproducts may not be. Use a chemical stain for visualization. A potassium permanganate (B83412) stain is a good general-purpose choice for oxidizing functional groups.[2] |
| Sample is Too Dilute | The concentration of the compound in the spotted sample is too low. Concentrate the sample or apply the spot multiple times in the same location, allowing the solvent to dry between each application.[1] |
| Solvent Level in Developing Chamber is Too High | The spotting line on the TLC plate is below the level of the mobile phase in the chamber, causing the sample to dissolve into the solvent pool instead of eluting up the plate. Ensure the spotting line is always above the solvent level.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase for monitoring the synthesis of this compound by TLC?
A1: A common and effective mobile phase for separating aniline (B41778) derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. A starting ratio of 7:3 or 8:2 (hexane:ethyl acetate) is often a good starting point. The polarity can then be fine-tuned by adjusting the ratio of the two solvents to achieve optimal separation.[2]
Q2: How can I distinguish between the starting material (acetanilide), the intermediate (4-nitroacetanilide), and the final product (4-nitroaniline) on a TLC plate?
A2: These compounds have different polarities and will exhibit different Rf values. Acetanilide (B955) is the least polar, followed by 4-nitroacetanilide, and 4-nitroaniline is the most polar. Therefore, you would expect to see the spots move up the TLC plate in the following order of increasing Rf value: 4-nitroaniline < 4-nitroacetanilide < acetanilide. It is crucial to run reference spots of the starting material and, if available, the expected intermediate and product alongside the reaction mixture for accurate identification.
Q3: What are the expected Rf values for the compounds involved in the synthesis?
A3: Rf values are dependent on the specific TLC plate, mobile phase, and experimental conditions. However, the following table provides approximate Rf values in a common solvent system for guidance.
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| Acetanilide | 7:3 | ~0.5 - 0.6 |
| 4-Nitroacetanilide | 7:3 | ~0.3 - 0.4 |
| 4-Nitroaniline | 7:3 | ~0.2 - 0.3 |
| o-Nitroaniline (byproduct) | 7:3 | ~0.4 - 0.5 |
Note: These are estimated values and should be confirmed by running standards under your specific experimental conditions.
Q4: What visualization techniques are recommended for this TLC analysis?
A4: The primary and non-destructive method is to use a UV lamp (254 nm), as the aromatic rings with nitro and amino groups are UV-active and will appear as dark spots on a fluorescent background.[4] For further confirmation or to visualize non-UV-active impurities, chemical stains can be used. A potassium permanganate stain is a good general-purpose stain that reacts with oxidizable groups, appearing as yellow spots on a purple background.[2] Anisaldehyde or vanillin (B372448) stains can also be effective and may produce colored spots upon heating.[4]
Q5: I see an unexpected spot on my TLC plate. What could it be?
A5: An unexpected spot could be a side product. In the nitration of acetanilide, the formation of the ortho-isomer, 2-nitroacetanilide, is a common side reaction.[5] This isomer is generally less polar than the para-isomer and will have a higher Rf value. Dinitrated products are also a possibility if the reaction conditions are not carefully controlled. If possible, comparing the TLC of your reaction mixture to a standard of the suspected byproduct can help in its identification.
Experimental Protocols
Protocol 1: Synthesis of this compound
This synthesis is a three-step process starting from aniline.
Step 1: Acetylation of Aniline to Acetanilide
-
In a flask, dissolve aniline in water.
-
Add acetic anhydride (B1165640) to the suspension while stirring vigorously.[6]
-
Continue stirring for a period to allow for the precipitation of the crystalline product.
-
Collect the acetanilide crystals by vacuum filtration and wash with cold water.[6]
Step 2: Nitration of Acetanilide to 4-Nitroacetanilide
-
In an Erlenmeyer flask, dissolve the crude acetanilide in concentrated sulfuric acid.[6]
-
Cool the mixture in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature remains low (ideally below 10°C) to prevent the formation of dinitrated byproducts.[5][6]
-
After the addition is complete, allow the reaction to proceed at room temperature for a short period.
-
Pour the reaction mixture over crushed ice to precipitate the 4-nitroacetanilide.
-
Collect the product by vacuum filtration and wash thoroughly with water.[6]
Step 3: Hydrolysis of 4-Nitroacetanilide to 4-Nitroaniline and Formation of the Hydrochloride Salt
-
Transfer the wet 4-nitroacetanilide to a round-bottom flask.
-
Add a solution of aqueous hydrochloric acid.
-
Heat the mixture to reflux for approximately 30-60 minutes.[7]
-
Monitor the reaction progress by TLC until the 4-nitroacetanilide spot is no longer visible.
-
Cool the reaction mixture in an ice bath to crystallize the this compound.
-
Collect the yellow crystals of this compound by vacuum filtration and wash with a small amount of cold water.
Protocol 2: Monitoring the Reaction by TLC
-
Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), the reaction mixture (RM), and a co-spot (Co).[2]
-
Spotting:
-
Dissolve a small amount of the starting material in a volatile solvent (e.g., ethyl acetate) and spot it on the SM lane.
-
Using a capillary tube, take a small aliquot of the reaction mixture, dilute it with a volatile solvent, and spot it on the RM lane.
-
Spot the starting material and the reaction mixture in the same location on the Co lane.[3]
-
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 7:3 hexane:ethyl acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to ascend the plate.[2]
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain for further visualization.[2]
-
Analysis: Calculate the Rf value for each spot and compare the reaction mixture lane to the starting material lane to determine the extent of the reaction. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is progressing.
Visualizations
Caption: Workflow for the synthesis of this compound with integrated TLC monitoring.
References
issues with product isolation and purification of 4-Nitroaniline derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the product isolation and purification of 4-nitroaniline (B120555) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 4-nitroaniline products?
A1: The most prevalent impurity in the synthesis of 4-nitroaniline from aniline (B41778) is the isomeric 2-nitroaniline (B44862).[1] Depending on the reaction conditions, unreacted starting materials or other byproducts from side reactions may also be present.[2]
Q2: What are the recommended purification techniques for 4-nitroaniline derivatives?
A2: Recrystallization and column chromatography are the two most common and effective methods for purifying 4-nitroaniline and its derivatives.[3] The choice between them depends on the impurity profile and the desired final purity.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique to monitor the separation of 4-nitroaniline from its impurities, such as 2-nitroaniline.[4][5] High-performance liquid chromatography (HPLC) can also be used for a more quantitative assessment of purity.[5][6]
Q4: What safety precautions should be taken when working with 4-nitroaniline?
A4: 4-Nitroaniline is toxic and should be handled with care in a well-ventilated fume hood.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification of 4-nitroaniline derivatives.
Recrystallization Issues
Q5: My crude 4-nitroaniline product will not fully dissolve in the recrystallization solvent, even at boiling point. What should I do?
A5: This indicates that either an insufficient volume of solvent is being used or the chosen solvent is not suitable.
-
Insufficient Solvent: Gradually add small portions of the hot solvent until the solid dissolves completely. Be mindful that using an excessive amount of solvent will lead to a lower yield.[8][9]
-
Inappropriate Solvent: If a large volume of solvent is required, a different solvent or a mixed solvent system may be more appropriate. For 4-nitroaniline, an ethanol (B145695)/water mixture is often effective.[7][10]
Q6: Oily droplets are forming instead of crystals upon cooling. How can I resolve this?
A6: "Oiling out" can occur if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure 4-nitroaniline to provide a nucleation site.
-
Adjust Solvent System: Re-heat the solution and add a small amount of a solvent in which the compound is more soluble to reduce the level of supersaturation. Then, allow it to cool more slowly.[11]
Q7: The yield of my recrystallized 4-nitroaniline is very low. What are the likely causes?
A7: Low recovery can be due to several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary for complete dissolution.[8][9]
-
Premature crystallization: If crystals form during hot filtration, product will be lost. Ensure the funnel and receiving flask are pre-heated.
-
Incomplete crystallization: Allow sufficient time for the solution to cool and for crystallization to complete. Cooling in an ice bath can further increase the yield.[7]
Column Chromatography Issues
Q8: I am having trouble separating 4-nitroaniline from 2-nitroaniline using column chromatography. What solvent system should I use?
A8: A mixture of a non-polar and a polar solvent is typically used for the separation of nitroaniline isomers on a silica (B1680970) gel column. A common mobile phase is a mixture of heptane (B126788) and ethanol or cyclohexane (B81311) and ethyl acetate.[12][13] The polarity of the eluent can be gradually increased to achieve optimal separation.
Q9: My compound is not moving down the column. What is the problem?
A9: This usually indicates that the mobile phase is not polar enough to elute the compound from the stationary phase. Gradually increase the proportion of the more polar solvent in your eluent system.
Q10: The separation of spots on the TLC plate looks good, but the fractions from the column are all mixed. Why is this happening?
A10: This can be due to several factors:
-
Improper Column Packing: Air bubbles or cracks in the stationary phase can lead to poor separation. Ensure the column is packed uniformly.[14]
-
Overloading the Column: Using too much sample can cause the bands to broaden and overlap.
-
Running the Column too Fast: A slower flow rate allows for better equilibrium between the stationary and mobile phases, leading to improved separation.
Data Presentation
Table 1: Solubility of 4-Nitroaniline in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 20 | ~0.08 |
| Water | 100 | ~1.4 |
| Ethanol | 25 | Moderately Soluble[15] |
| Acetone | 25 | Soluble[15] |
| Chloroform | 25 | Soluble[15] |
Note: Qualitative solubility data is provided where specific quantitative values were not available in the search results. Researchers should perform their own solubility tests to determine the optimal solvent for their specific derivative.
Experimental Protocols
Protocol 1: Recrystallization of 4-Nitroaniline from an Ethanol/Water Mixture
-
Dissolution: In a fume hood, place the crude 4-nitroaniline in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture on a hot plate until the solid dissolves.[16]
-
Hot Filtration (Optional): If there are insoluble impurities, pre-heat a funnel and a new flask and perform a hot gravity filtration to remove them.
-
Induce Crystallization: To the hot solution, add hot water dropwise until the solution becomes slightly cloudy, indicating saturation.[10]
-
Crystal Formation: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of cold water to remove any remaining soluble impurities.[16]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
-
Analysis: Determine the melting point and perform a TLC analysis to assess the purity of the recrystallized product.
Protocol 2: Column Chromatography for the Separation of 2-Nitroaniline and 4-Nitroaniline
-
Prepare the Column: In a fume hood, pack a chromatography column with silica gel using a slurry method with a non-polar solvent (e.g., hexane (B92381) or heptane).[14]
-
Prepare the Sample: Dissolve the crude nitroaniline mixture in a minimal amount of the mobile phase or a more volatile solvent.[14]
-
Load the Sample: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., heptane). The less polar 2-nitroaniline will start to move down the column.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethanol or ethyl acetate) to elute the more polar 4-nitroaniline.[12]
-
Fraction Collection: Collect the eluent in a series of labeled test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure compounds.[4]
-
Solvent Evaporation: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to obtain the purified products.
Visualizations
Caption: General workflows for purification by recrystallization and column chromatography.
Caption: A logical diagram for troubleshooting common purification issues.
References
- 1. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. hopemaxchem.com [hopemaxchem.com]
- 4. studylib.net [studylib.net]
- 5. scribd.com [scribd.com]
- 6. Separation of 4-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. magritek.com [magritek.com]
- 8. benchchem.com [benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. google.com [google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. lcms.cz [lcms.cz]
- 13. scribd.com [scribd.com]
- 14. benchchem.com [benchchem.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. Sciencemadness Discussion Board - 4-Nitroaniline - Powered by XMB 1.9.11 [sciencemadness.org]
preventing the formation of 2-Nitroaniline during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize the formation of the undesired byproduct, 2-nitroaniline (B44862), during the synthesis of p-nitroaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of p-nitroaniline, with a focus on preventing the formation of 2-nitroaniline and other byproducts.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Yield of 2-Nitroaniline (ortho-isomer) | 1. Direct Nitration of Aniline (B41778): The amino group of aniline is an ortho, para-director, leading to a mixture of isomers.[1][2] 2. Reaction Temperature Too High: Higher temperatures can decrease regioselectivity. | 1. Protect the Amino Group: Acetylate the aniline to form acetanilide (B955) before nitration. The bulkier acetamido group sterically hinders the ortho position, favoring para-substitution.[3][4][5] 2. Strict Temperature Control: Maintain the reaction temperature between 0-10°C during the addition of the nitrating mixture.[6] |
| Significant Formation of m-Nitroaniline | Protonation of the Amino Group: In the highly acidic nitrating mixture, the amino group of unprotected aniline is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing group.[3][7][8] | 1. Acetanilide Protection Strategy: Protecting the amino group as an acetamide (B32628) prevents its protonation, thus avoiding the formation of the meta-directing anilinium ion.[4][6] 2. Slow Addition of Nitrating Agent: Ensure slow, dropwise addition of the nitrating mixture with efficient stirring to minimize localized areas of high acid concentration.[6] |
| Low Yield of p-Nitroaniline and Tar Formation | Oxidation of Aniline: The strong oxidizing nature of the nitrating mixture can react with the highly activated amino group of unprotected aniline, leading to the formation of tarry byproducts.[3][8][9] | 1. Implement the Acetanilide Protection Strategy: The acetamido group is less activating than the amino group, reducing the susceptibility of the aromatic ring to oxidation.[3][10] 2. Maintain Low Temperature: Keeping the reaction temperature below 10°C helps to control the exothermic reaction and minimize oxidative side reactions.[6] |
| Incomplete Reaction | 1. Insufficient Nitrating Agent: Not enough electrophile to drive the reaction to completion. 2. Reaction Time Too Short: The reaction may not have had enough time to proceed to completion. | 1. Ensure Stoichiometric Ratios: Use the correct molar ratios of reactants as specified in the protocol. 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material before quenching the reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of aniline not recommended for synthesizing p-nitroaniline?
A1: Direct nitration of aniline with a mixture of concentrated nitric and sulfuric acids is problematic for several reasons. The highly acidic conditions lead to the protonation of the basic amino group, forming the anilinium ion. This ion is a meta-director, resulting in a significant amount of the undesired m-nitroaniline byproduct (around 47%).[3][7][11] Additionally, the strong activating nature of the amino group makes the aniline ring highly susceptible to oxidation by nitric acid, leading to the formation of tarry byproducts and a low yield of the desired product.[3][9]
Q2: How does protecting the amino group prevent the formation of 2-nitroaniline and m-nitroaniline?
A2: Protecting the amino group by converting it to an acetamido group (acetanilide) is a key strategy. The acetamido group is still an ortho, para-director but is less activating than the amino group, which helps prevent oxidation.[3][10] Crucially, the steric bulk of the acetamido group hinders the electrophilic attack of the nitronium ion at the ortho positions, thereby favoring substitution at the para position and significantly reducing the formation of 2-nitroaniline.[4][5] Furthermore, the amide nitrogen is much less basic than the amine nitrogen, so it does not get protonated in the acidic medium, which prevents the formation of the meta-directing anilinium ion.[4][6]
Q3: What is the ideal temperature for the nitration of acetanilide to maximize the yield of the para-isomer?
A3: The ideal temperature range for the nitration of acetanilide is typically between 0°C and 10°C.[6] Maintaining this low temperature is critical for controlling the reaction rate, minimizing side reactions, and improving the regioselectivity towards the para-isomer. An ice bath or an ice-salt bath is commonly used to achieve this.[6]
Q4: How can I separate the remaining 2-nitroaniline from the desired 4-nitroaniline (B120555) product?
A4: If 2-nitroaniline is still present as an impurity, separation can be achieved through recrystallization. p-Nitroaniline and o-nitroaniline have different solubilities in solvents like ethanol (B145695) or water, which can be exploited for purification.[12] Column chromatography is another effective method for separating the isomers.[13] Additionally, some sources suggest that the ortho-nitro product is more soluble in water, which can aid in its removal during the work-up.[5]
Data Presentation
The following table summarizes the approximate isomer distribution in the nitration of aniline with and without the protection of the amino group.
| Reaction | Conditions | o-Nitroaniline (%) | m-Nitroaniline (%) | p-Nitroaniline (%) |
| Direct Nitration of Aniline | HNO₃, H₂SO₄ | ~2%[1][11] | ~47%[1][11] | ~51%[1][11] |
| Nitration of Acetanilide | HNO₃, H₂SO₄ | ~19%[4] | ~2%[4] | ~79%[4] |
Note: Yields are approximate and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Acetylation of Aniline to Acetanilide (Protection Step)
-
In a suitable flask, dissolve aniline in glacial acetic acid.
-
Slowly add acetic anhydride (B1165640) to the solution while stirring.
-
Gently heat the mixture under reflux for approximately 30 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: Nitration of Acetanilide
-
Dissolve the dried acetanilide in concentrated sulfuric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Separately, prepare a chilled nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10°C.[6]
-
After the addition is complete, allow the mixture to stand at room temperature for about 20-30 minutes.
-
Pour the reaction mixture over crushed ice and water to precipitate the p-nitroacetanilide.
-
Collect the solid product by vacuum filtration and wash with cold water.
Protocol 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline (Deprotection Step)
-
Transfer the crude p-nitroacetanilide to a flask containing a solution of aqueous sulfuric acid (e.g., 70%).
-
Heat the mixture to a gentle boil for 15-20 minutes to hydrolyze the amide.
-
Cool the solution in an ice bath. The p-nitroaniline will precipitate.
-
Neutralize the solution with an appropriate base (e.g., sodium hydroxide (B78521) or ammonia (B1221849) solution) to ensure complete precipitation of the p-nitroaniline.
-
Collect the yellow p-nitroaniline precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallization from an ethanol/water mixture can be performed for further purification.
Visualization
Caption: Troubleshooting workflow for preventing 2-nitroaniline formation.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Nitration of aniline in strong acidic medium also gives m-nitroaniline be.. [askfilo.com]
- 8. quora.com [quora.com]
- 9. gauthmath.com [gauthmath.com]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. scribd.com [scribd.com]
Technical Support Center: Stability of 4-Nitroaniline Hydrochloride Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of 4-Nitroaniline Hydrochloride solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound solutions.
| Issue | Possible Causes | Recommended Actions |
| Discoloration of the solution (Yellowing to brownish) | Photodegradation: Exposure to UV or ambient light can cause the degradation of 4-nitroaniline. | Store solutions in amber glass vials or protect them from light by wrapping the container in aluminum foil. Minimize exposure to light during handling. |
| Oxidation: Exposure to air can lead to oxidation of the aniline (B41778) functional group. | Prepare solutions fresh whenever possible. If storage is necessary, consider purging the headspace of the container with an inert gas like nitrogen or argon. | |
| pH Instability: Changes in pH, especially towards alkaline conditions, can accelerate degradation. | For unbuffered aqueous solutions, ensure the pH is acidic. For applications requiring a specific pH, use a suitable buffer system and validate its compatibility. | |
| Precipitation in the solution | Change in Temperature: Lowering the temperature can decrease the solubility of this compound, leading to precipitation. | Store solutions at a constant, appropriate temperature. If precipitation occurs upon cooling, gently warm the solution to redissolve the solid before use, ensuring it has not degraded. |
| Solvent Evaporation: Over time, solvent evaporation can increase the concentration and lead to precipitation. | Ensure containers are tightly sealed to prevent solvent loss. | |
| Formation of Insoluble Degradation Products: Degradation can lead to the formation of less soluble byproducts. | If precipitation is observed in a solution that has been stored for a prolonged period, it is likely a sign of degradation. It is recommended to discard the solution and prepare a fresh one. | |
| Inconsistent analytical results (e.g., in HPLC) | Degradation of Stock/Working Solutions: The concentration of your standard or sample solutions may have changed over time. | Always prepare fresh working solutions from a recently prepared stock solution. If storing stock solutions, validate their stability over the intended storage period. |
| Interaction with Container: The solution may be interacting with the storage container. | Use high-quality, inert containers (e.g., borosilicate glass). For sensitive applications, consider performing compatibility studies. | |
| Unexpected peaks in chromatograms | Presence of Degradation Products: New peaks may correspond to compounds formed from the degradation of this compound. | Conduct a forced degradation study to identify potential degradation products and their retention times. Use a stability-indicating HPLC method. |
| Contamination: The solution may be contaminated from the solvent, glassware, or handling. | Use high-purity solvents and thoroughly clean all glassware. Follow good laboratory practices to avoid contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound solutions?
A1: To ensure the stability of this compound solutions, they should be stored in a cool, dark place, protected from light.[1][2][3] The container should be tightly sealed to prevent solvent evaporation and exposure to air.[1][2][3] For prolonged storage, refrigeration (2-8 °C) is recommended, and for highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.
Q2: How long can I store a this compound solution?
A2: The stability of the solution depends on the solvent, concentration, pH, and storage conditions. It is highly recommended to use freshly prepared solutions. If storage is necessary, a stability study should be performed under your specific conditions. As a general guideline, aqueous acidic solutions are more stable than neutral or alkaline solutions.
Q3: My this compound solution has turned slightly yellow. Can I still use it?
A3: A slight yellowing indicates the onset of degradation. For non-critical applications, it might be acceptable, but for quantitative analysis or sensitive experiments, it is strongly recommended to prepare a fresh solution. The color change is due to the formation of chromophoric degradation products.
Q4: What are the primary degradation pathways for this compound?
A4: The main degradation pathways are photodegradation (decomposition upon exposure to light) and hydrolysis (reaction with water, which can be influenced by pH). Oxidation can also occur, particularly if the solution is exposed to air for extended periods.
Q5: How can I monitor the stability of my this compound solution?
A5: The most reliable way to monitor stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][5][6] This involves analyzing the solution at regular intervals and monitoring for a decrease in the main peak area and the appearance of new peaks corresponding to degradation products.
Quantitative Data on Solution Stability
The following tables provide representative data on the stability of this compound solutions under different conditions. This data is intended to be illustrative; actual stability will depend on the specific experimental conditions.
Table 1: Effect of Temperature on the Stability of an Aqueous 0.1 mg/mL this compound Solution (pH 3) Stored in the Dark for 30 Days
| Storage Temperature (°C) | Initial Assay (%) | Assay after 15 days (%) | Assay after 30 days (%) | Appearance |
| 4 | 100.0 | 99.5 | 99.1 | Colorless |
| 25 | 100.0 | 98.2 | 96.5 | Faintly yellow |
| 40 | 100.0 | 95.1 | 90.3 | Yellow |
Table 2: Effect of pH on the Stability of an Aqueous 0.1 mg/mL this compound Solution Stored at 25°C in the Dark for 30 Days
| pH | Initial Assay (%) | Assay after 15 days (%) | Assay after 30 days (%) | Appearance |
| 3 (0.01 M HCl) | 100.0 | 98.2 | 96.5 | Faintly yellow |
| 5 (Acetate Buffer) | 100.0 | 96.5 | 93.1 | Yellow |
| 7 (Phosphate Buffer) | 100.0 | 92.3 | 85.2 | Yellowish-brown |
| 9 (Borate Buffer) | 100.0 | 85.1 | 72.4 | Brown |
Table 3: Effect of Light Exposure on the Stability of an Aqueous 0.1 mg/mL this compound Solution (pH 3) at 25°C
| Exposure Condition | Initial Assay (%) | Assay after 24 hours (%) | Assay after 48 hours (%) | Appearance |
| Dark | 100.0 | 99.8 | 99.6 | Colorless |
| Ambient Light | 100.0 | 97.1 | 94.5 | Faintly yellow |
| UV Light (254 nm) | 100.0 | 80.5 | 65.2 | Brown |
Experimental Protocols
Protocol for Preparation of a Standard this compound Solution (e.g., 1 mg/mL)
-
Materials: this compound (analytical grade), Volumetric flask (e.g., 100 mL), appropriate solvent (e.g., Methanol, 0.1 M Hydrochloric Acid).
-
Procedure:
-
Accurately weigh 100 mg of this compound.
-
Quantitatively transfer the solid to a 100 mL volumetric flask.
-
Add a portion of the chosen solvent (e.g., 50-70 mL) and sonicate or swirl to dissolve the solid completely.
-
Once dissolved, bring the solution to volume with the solvent.
-
Mix the solution thoroughly.
-
Store the solution in a tightly sealed, light-protected container at the recommended temperature.
-
Protocol for a Forced Degradation Study
A forced degradation study is crucial for identifying potential degradation products and establishing a stability-indicating method.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 2 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), using a suitable HPLC method. Compare the chromatograms to identify degradation peaks.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for 4-Nitroaniline HCl.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 2. westliberty.edu [westliberty.edu]
- 3. lobachemie.com [lobachemie.com]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 4-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: 4-Nitroaniline Hydrochloride Waste Management
This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-Nitroaniline Hydrochloride waste.
Frequently Asked Questions (FAQs)
What are the primary hazards associated with this compound?
This compound is a toxic substance that is harmful if swallowed, inhaled, or in contact with skin[1][2][3][4]. It can cause damage to organs through prolonged or repeated exposure[1][2][5]. It is also harmful to aquatic life with long-lasting effects[1][2][5].
What personal protective equipment (PPE) is required when handling this waste?
Proper PPE is crucial to ensure personal safety. This includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield[5].
-
Hand Protection: Chemical-impermeable gloves that have been inspected before use[2][5].
-
Body Protection: A complete suit protecting against chemicals or fire/flame-resistant and impervious clothing[5].
-
Respiratory Protection: If exposure limits are exceeded or dust formation is present, a full-face respirator is necessary[2][5].
How should I store this compound waste before disposal?
Waste should be stored in a suitable, tightly closed container in a dry, cool, and well-ventilated place[2][5]. It should be kept away from incompatible materials such as strong acids, strong oxidizing agents, and strong reducing agents[6]. The storage area should be locked up or only accessible to authorized personnel[1][2][7].
What is the correct procedure for disposing of this waste?
This compound waste must be treated as hazardous waste and disposed of according to local, regional, and national regulations[1][3]. It should not be disposed of with household garbage or allowed to enter the sewage system[1]. The recommended disposal method is to contact a licensed professional waste disposal service[8]. The material may be dissolved in a combustible solvent and incinerated in a chemical incinerator with an afterburner and scrubber[8][9].
Is this compound waste considered halogenated waste?
Yes, due to the presence of the hydrochloride salt, this compound contains a halogen (chlorine). Therefore, it should be segregated as halogenated organic waste [10][11]. It is crucial not to mix it with non-halogenated waste streams, as this can increase disposal costs[12].
Troubleshooting Guide
What should I do in case of an accidental spill?
-
Wear appropriate personal protective equipment, including respiratory protection[2].
-
Prevent the spill from entering drains or surface water[2][3][5].
-
For solid waste, sweep up and shovel the material without creating dust[2][6][8].
-
Collect the waste in a suitable, closed container for disposal[2][5][8].
-
Remove all sources of ignition and use non-sparking tools[5].
What are the first aid measures in case of exposure?
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[2][5][6].
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water and seek immediate medical attention[2][5][6].
-
Eye Contact: Rinse the eyes with water for at least 15 minutes and consult a doctor[5].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately[2][5][13].
What happens if I accidentally mix this compound waste with a non-halogenated solvent?
If mixed, the entire volume of waste must be treated as halogenated waste[12]. This will likely increase the cost of disposal. Properly label the container to reflect its mixed contents to ensure safe handling by waste management personnel.
Data Summary
The following table summarizes key quantitative data for 4-Nitroaniline.
| Property | Value | Reference |
| Molecular Formula | C6H7ClN2O2 | [5][14] |
| Molecular Weight | 174.58 g/mol | [5][14] |
| Appearance | Yellow to orange crystalline solid | [14] |
| Melting Point | 146 - 149 °C | |
| UN Number | 1661 | [1][3][8] |
| Transport Hazard Class | 6.1 (Toxic) | [3][8] |
| Toxicity to Fish (LC50) | 35 - 142 mg/l, 48-96h | |
| Toxicity to Daphnia (EC50) | 17.00 mg/l, 48h |
Experimental Protocol: Waste Disposal Workflow
This protocol outlines the standard procedure for the collection and disposal of this compound waste from a laboratory setting.
-
Segregation: At the point of generation, identify and segregate this compound waste as halogenated organic waste.
-
Containerization: Place the waste into a designated, properly labeled, and chemically resistant container. Ensure the container is kept tightly closed when not in use[2][5].
-
Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other constituents. Indicate the hazards using appropriate pictograms (e.g., toxic)[1][2].
-
Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials[2][5][7].
-
Documentation: Maintain a log of the accumulated waste, noting the chemical name and quantity.
-
Disposal Request: When the container is full or the accumulation time limit is reached, arrange for pickup and disposal through a licensed hazardous waste disposal company[8]. Ensure all required transportation manifests are completed accurately[15].
Visual Guides
Caption: Workflow for handling and disposal of this compound waste.
Caption: Troubleshooting guide for incidents involving this compound.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. westliberty.edu [westliberty.edu]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. geneseo.edu [geneseo.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. alpharesources.com [alpharesources.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. uakron.edu [uakron.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. fishersci.com [fishersci.com]
- 14. CAS 15873-51-5: this compound | CymitQuimica [cymitquimica.com]
- 15. epa.gov [epa.gov]
troubleshooting low yields in azo coupling reactions with 4-Nitroaniline Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other issues in azo coupling reactions involving 4-Nitroaniline (B120555) Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my azo coupling reaction with 4-nitroaniline hydrochloride consistently low?
Low yields in azo coupling reactions are a common issue that can often be traced back to suboptimal reaction conditions. The primary factors influencing the yield are temperature, pH, and the stability of the diazonium salt intermediate.[1][2][3] Incomplete diazotization or decomposition of the diazonium salt before it can couple with the partner molecule are frequent causes of poor yields.[2][3]
Q2: What is the critical role of temperature in the diazotization of this compound?
Maintaining a low temperature, typically between 0-5 °C, is crucial during the diazotization of this compound.[1][4][5] The resulting p-nitrobenzenediazonium salt is thermally unstable and will decompose at higher temperatures.[5][6][7] This decomposition is often explosive if not controlled and leads to the formation of unwanted byproducts, such as 4-nitrophenol, thereby reducing the concentration of the diazonium salt available for the coupling reaction.[3][6] The use of an ice-salt bath is highly recommended for effective temperature control.[1][2]
Q3: How does pH affect the different stages of the azo coupling reaction?
The pH of the reaction medium is a critical parameter that needs to be controlled at both stages of the reaction.
-
Diazotization: This stage requires a strongly acidic medium (pH 1.5-2.0).[8] The acid, typically hydrochloric or sulfuric acid, is necessary to generate nitrous acid (HNO₂) in situ from sodium nitrite (B80452).[9] High acidity also ensures that the 4-nitroaniline is protonated, preventing it from coupling with the newly formed diazonium salt, which is a common side reaction.[3]
-
Coupling: The optimal pH for the coupling reaction depends on the nature of the coupling partner.[1][10] For phenols, a mildly alkaline environment (pH 9-10) is required to form the more reactive phenoxide ion.[11][12] For anilines, mildly acidic conditions (pH 4-5) are generally preferred to prevent N-coupling, which leads to the formation of triazene (B1217601) byproducts.[1][11]
Q4: I observe a brownish, tar-like substance in my reaction mixture. What is it and how can I prevent it?
The formation of a dark-colored, tarry substance is usually an indication of uncontrolled side reactions and decomposition of the diazonium salt at elevated temperatures.[1][2][7] To avoid this, it is imperative to strictly maintain the reaction temperature between 0-5 °C and ensure efficient stirring to prevent localized hotspots.[1][2]
Q5: My final azo dye product has a different color than expected. What could be the reason?
Variations in the color of the final product can be due to several factors:
-
Impurities: The presence of impurities in the starting materials or the formation of side products can significantly alter the color of the final dye.[9]
-
pH of the final solution: Many azo dyes exhibit pH-indicator properties, meaning their color can change with the pH of the solution.[9]
-
Side Reactions: Unwanted side reactions, such as the self-coupling of the diazonium salt with unreacted 4-nitroaniline, can lead to the formation of colored triazene impurities.[9]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during azo coupling reactions with this compound.
Problem: Low or No Azo Dye Yield
| Potential Cause | Suggested Solution |
| Diazonium Salt Decomposition | Ensure the reaction temperature is strictly maintained between 0-5 °C using an ice-salt bath.[1][3] Use the freshly prepared diazonium salt solution immediately in the coupling reaction.[4][7] |
| Incorrect pH | Verify the pH of the diazotization step is strongly acidic (pH 1.5-2.0).[8] Adjust the pH for the coupling reaction based on the coupling partner (alkaline for phenols, mildly acidic for anilines).[1][11][12] |
| Incomplete Diazotization | Use a slight excess of sodium nitrite (1.0-1.1 equivalents) to ensure complete conversion of the 4-nitroaniline.[4] Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue-black).[8][13] |
| Impure Reagents | Use high-purity this compound and other reagents. Impurities can lead to side reactions and lower yields.[1][9] |
| Slow Reagent Addition | Add the sodium nitrite solution dropwise and slowly to the acidic solution of 4-nitroaniline to control the exothermic reaction.[4] Similarly, add the diazonium salt solution slowly to the coupling component solution with efficient stirring.[1] |
Problem: Formation of Byproducts
| Byproduct | Likely Cause | Prevention & Mitigation Strategies |
| 4-Nitrophenol | Decomposition of the p-nitrobenzenediazonium salt at temperatures above 5°C.[3][6] | Strictly maintain the reaction temperature between 0-5 °C.[1][2][3] |
| Triazenes | N-coupling of the diazonium salt with the amino group of an aniline (B41778) coupling partner.[2] | Maintain a mildly acidic pH (4-5) during the coupling reaction with anilines.[1][11] |
| Polymeric/Tar-like Substances | Uncontrolled side reactions and decomposition at high temperatures.[1][2] | Ensure low reaction temperatures (0-5°C) and efficient stirring.[1] |
Data Presentation
Table 1: Effect of pH on Azo Coupling Yield with Different Coupling Partners
| Coupling Partner Type | Optimal pH Range | Rationale | Expected Yield |
| Phenols | 9 - 10 | Formation of the more reactive phenoxide ion.[11][12] | High |
| Anilines | 4 - 5 | Balances activation of the aromatic ring and prevention of N-coupling to form triazenes.[1][11] | High |
| Phenols | < 7 | Phenol (B47542) is not sufficiently activated.[12] | Low |
| Anilines | < 4 | The amino group is protonated (-NH3+), deactivating the ring.[12] | Low |
| Anilines | > 6 | Increased risk of N-coupling with the diazonium salt.[12] | Decreased |
Experimental Protocols
Protocol 1: Diazotization of this compound
-
In a flask, suspend this compound (1.0 equivalent) in a mixture of concentrated hydrochloric acid (2.5-3.0 equivalents) and water.[4]
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. It is critical to maintain this low temperature throughout the reaction.[1][4]
-
In a separate beaker, dissolve sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold distilled water.[4]
-
Slowly add the sodium nitrite solution dropwise to the cold suspension of this compound. The rate of addition should be controlled to keep the temperature below 5 °C.[4][9]
-
After the addition is complete, continue stirring the mixture for an additional 15-30 minutes in the ice bath to ensure complete diazotization.[14]
-
The resulting cold solution of p-nitrobenzenediazonium chloride should be used immediately in the subsequent coupling reaction.[4][7]
Protocol 2: Azo Coupling with a Phenolic Compound (e.g., 2-Naphthol)
-
In a separate beaker, dissolve the phenolic coupling component (e.g., 2-Naphthol) in an aqueous sodium hydroxide (B78521) solution to achieve a pH between 9 and 10.[12]
-
Cool this solution to 0-5 °C in an ice-salt bath.[1]
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold phenol solution with vigorous stirring.[1]
-
A colored precipitate of the azo dye should form.[1]
-
Continue stirring the reaction mixture for 30-60 minutes in the ice bath to ensure complete coupling and precipitation.[1]
-
Collect the crude azo dye by vacuum filtration and wash with cold water.[1][4]
Visualizations
Caption: Experimental workflow for azo dye synthesis.
Caption: Troubleshooting flowchart for low azo dye yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. bch.ro [bch.ro]
- 9. benchchem.com [benchchem.com]
- 10. Azo Coupling [organic-chemistry.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. chegg.com [chegg.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Purity Validation of 4-Nitroaniline Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a critical, non-negotiable aspect of the workflow. The integrity of any experimental result or the safety and efficacy of a final pharmaceutical product hinges on the well-defined purity of its components. 4-Nitroaniline Hydrochloride, a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of this compound purity, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the most widely adopted method for assessing the purity of this compound, with commercial suppliers often specifying a purity of greater than 99.0% as determined by this technique.[1][2][3][4] Its popularity stems from its high resolution, sensitivity, and ability to separate a wide range of compounds.
A typical Reverse-Phase HPLC (RP-HPLC) method provides excellent separation of the polar this compound from its potential non-polar impurities.[5]
Experimental Protocol: HPLC Purity Validation
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS-compatibility)[6]
-
This compound reference standard
-
This compound sample for testing
-
0.45 µm syringe filters
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid.[6] The exact ratio may be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm[5]
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Prepare the this compound test sample in the same manner as the standard solution to a similar concentration.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.[5]
5. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Validation
Alternative Purity Validation Methods
While HPLC is the predominant technique, other methods can provide complementary or confirmatory data regarding the purity of this compound.
Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase.[7] | High sensitivity and resolution, capable of separating complex mixtures, quantitative.[7] | Requires method development, may not detect all impurities if they do not absorb UV light or have different chromatographic behavior. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase.[7] | Excellent for detecting and quantifying volatile impurities.[7] | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization, which can be complex and time-consuming.[7][8] |
| Capillary Zone Electrophoresis (CZE) | Separation based on the differential migration of ions in an electric field.[9] | High efficiency, small sample volume, can separate isomers.[9] | Can be less robust than HPLC, sensitivity may be lower for some compounds. |
| Elemental Analysis (CHN) | Combustion of the sample to determine the percentage of carbon, hydrogen, and nitrogen.[7] | Provides a fundamental assessment of purity by comparing the experimental composition to the theoretical values.[7] | A destructive technique that does not identify specific impurities.[7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[7] | High specificity and sensitivity, provides structural information for the identification of unknown impurities.[7] | Higher cost and complexity compared to standard HPLC with UV detection.[7] |
Logical Relationship of Purity Validation Methods
Conclusion
For the routine and reliable purity validation of this compound, HPLC stands out as the method of choice due to its high resolution, sensitivity, and established use in the industry. However, for a comprehensive understanding of the impurity profile, especially during process development or for meeting stringent regulatory requirements, orthogonal methods such as GC for volatile impurities and LC-MS for the identification of unknown impurities are invaluable. Elemental analysis serves as a fundamental check of the bulk material's composition. The selection of the most appropriate analytical technique or combination of techniques will ultimately depend on the specific requirements of the research or application.
References
- 1. labproinc.com [labproinc.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 15873-51-5 | TCI AMERICA [tcichemicals.com]
- 4. This compound 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 4-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 4-Nitroaniline and its Hydrochloride Salt: Reactivity and Applications
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical behavior of reagents is paramount for the successful design and execution of synthetic strategies. This guide provides a detailed comparative analysis of 4-Nitroaniline (B120555) and its hydrochloride salt, focusing on their respective reactivities. This document outlines their key differences, supported by experimental data and detailed protocols, to aid in the selection of the appropriate starting material for various chemical transformations.
Executive Summary
4-Nitroaniline is a versatile intermediate in organic synthesis, widely utilized in the production of dyes, pharmaceuticals, and other specialty chemicals. Its reactivity is primarily governed by the electron-donating amino group and the electron-withdrawing nitro group on the aromatic ring. The hydrochloride salt of 4-nitroaniline, while containing the same core structure, exhibits significantly different chemical properties due to the protonation of the amino group. This fundamental difference dictates its solubility, stability, and reactivity in various chemical reactions. In general, 4-nitroaniline is the more reactive species in electrophilic aromatic substitution reactions, while the hydrochloride salt offers advantages in terms of aqueous solubility and handling.
Data Presentation: Physicochemical and Reactivity Comparison
The following table summarizes the key physicochemical properties and reactivity characteristics of 4-nitroaniline and its hydrochloride salt.
| Property | 4-Nitroaniline | 4-Nitroaniline Hydrochloride | References |
| Appearance | Yellow crystalline solid | Yellow to orange crystalline solid | |
| Molecular Formula | C₆H₆N₂O₂ | C₆H₇ClN₂O₂ | |
| Molecular Weight | 138.12 g/mol | 174.58 g/mol | |
| Melting Point | 146-149 °C | Decomposes | |
| Solubility in Water | 0.8 g/L at 20 °C | Soluble | |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone | Sparingly soluble in non-polar organic solvents | |
| Basicity (pKa of conjugate acid) | ~1.0 | Not applicable (already protonated) | |
| Reactivity in Electrophilic Aromatic Substitution | Activated (ortho, para directing) | Deactivated (meta directing due to -NH₃⁺ group) | |
| Reactivity in Diazotization | Readily undergoes diazotization | Requires in-situ formation of the free amine or specific conditions |
Reactivity Analysis
The primary determinant of the differential reactivity between 4-nitroaniline and its hydrochloride salt is the state of the amino group.
4-Nitroaniline: The lone pair of electrons on the nitrogen atom of the amino group is available to participate in resonance with the aromatic ring. This electron donation increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. The amino group is thus considered an activating, ortho-, para-directing group.
This compound: In the hydrochloride salt, the amino group is protonated to form the anilinium ion (-NH₃⁺). The positive charge on the nitrogen atom makes it a strong electron-withdrawing group. This has two major consequences:
-
Deactivation of the Aromatic Ring: The -NH₃⁺ group strongly deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density.
-
Meta-Directing Effect: As a deactivating group, the anilinium ion directs incoming electrophiles to the meta position.
This fundamental difference in electronic effects leads to vastly different outcomes in common organic reactions. For instance, in acylation or alkylation reactions, 4-nitroaniline will react readily, while the hydrochloride salt will be largely unreactive under similar conditions.
Experimental Protocols
The following protocols provide a comparative methodology for a key reaction involving both 4-nitroaniline and its hydrochloride salt: diazotization followed by azo coupling.
Protocol 1: Diazotization of 4-Nitroaniline
This protocol describes the formation of a diazonium salt from 4-nitroaniline, a crucial step in the synthesis of azo dyes.
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, suspend 1.38 g (10 mmol) of 4-nitroaniline in a mixture of 5 mL of concentrated hydrochloric acid and 5 mL of water.
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve 0.7 g (10.1 mmol) of sodium nitrite in 10 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline suspension, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring for 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.
Protocol 2: Diazotization of this compound
When starting with the hydrochloride salt, the initial step of adding hydrochloric acid for the formation of the anilinium ion is already accomplished.
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve 1.75 g (10 mmol) of this compound in 10 mL of distilled water.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve 0.7 g (10.1 mmol) of sodium nitrite in 10 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold this compound solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring for 15-20 minutes at 0-5 °C.
-
The resulting diazonium salt solution is ready for immediate use.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the comparative reactivity of 4-nitroaniline and its hydrochloride salt.
A Spectroscopic Showdown: Unraveling the Isomeric Differences of Nitroanilines
A detailed comparative analysis of ortho-, meta-, and para-nitroaniline isomers using UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopy. This guide provides researchers, scientists, and drug development professionals with the essential spectroscopic data and experimental protocols to distinguish and characterize these crucial chemical intermediates.
The positional isomerism of the nitro group on the aniline (B41778) ring profoundly influences the electronic distribution and, consequently, the spectroscopic properties of ortho-, meta-, and para-nitroaniline. Understanding these differences is critical for their selective use in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. This guide presents a comprehensive comparison of the spectroscopic signatures of these three isomers, supported by experimental data and detailed methodologies.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for ortho-, meta-, and para-nitroaniline, providing a clear and objective comparison of their characteristic spectral features.
UV-Visible Spectroscopy
The position of the nitro group relative to the amino group significantly impacts the electronic transitions within the molecule, leading to distinct absorption maxima (λmax) in their UV-Visible spectra. The para isomer typically exhibits the most red-shifted absorption due to the extended conjugation and charge transfer character between the electron-donating amino group and the electron-withdrawing nitro group.
| Isomer | Solvent | λmax 1 (nm) | λmax 2 (nm) |
| o-Nitroaniline | Ethanol | 278 | 408-409[1] |
| DMSO | - | - | |
| m-Nitroaniline | Ethanol | - | - |
| DMSO | - | - | |
| p-Nitroaniline | Ethanol | 227 (shoulder) | 375[2] |
| DMSO | - | 374[2] |
Infrared (IR) Spectroscopy
The IR spectra of the nitroaniline isomers are characterized by the vibrational frequencies of the N-H bonds of the amino group and the N-O bonds of the nitro group. Intramolecular hydrogen bonding in the ortho isomer can influence the position and shape of the N-H stretching bands.
| Isomer | N-H Stretching (cm⁻¹) | NO₂ Asymmetric Stretching (cm⁻¹) | NO₂ Symmetric Stretching (cm⁻¹) |
| o-Nitroaniline | ~3481, 3365 | ~1500 | ~1335 |
| m-Nitroaniline | ~3465, 3380 | ~1530 | ~1350 |
| p-Nitroaniline | ~3485, 3350 | ~1495 | ~1310 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the individual protons and carbon atoms in the aromatic ring, respectively. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic effects of the amino and nitro substituents. The data presented below is for samples dissolved in DMSO-d6.
¹H NMR Spectroscopy (in DMSO-d6)
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| o-Nitroaniline | H-3 | ~7.95 | d | ~8.7 |
| H-4 | ~6.85 | t | ~7.8 | |
| H-5 | ~7.45 | t | ~8.1 | |
| H-6 | ~7.15 | d | ~8.4 | |
| NH₂ | ~7.6 | s | - | |
| m-Nitroaniline | H-2 | ~7.5 | s | - |
| H-4 | ~7.2 | d | ~8.1 | |
| H-5 | ~6.9 | t | ~7.8 | |
| H-6 | ~7.4 | d | ~7.5 | |
| NH₂ | ~5.8 | s | - | |
| p-Nitroaniline | H-2, H-6 | 7.98 | d | 9.0[3] |
| H-3, H-5 | 6.64 | d | 9.0[3] | |
| NH₂ | ~6.5 | s | - |
¹³C NMR Spectroscopy (in DMSO-d6)
| Isomer | C-1 (C-NH₂) | C-2 | C-3 | C-4 | C-5 | C-6 |
| o-Nitroaniline | 147.1 | 136.1 (C-NO₂) | 126.1 | 116.3 | 119.3 | 132.8 |
| m-Nitroaniline | 149.3 | 112.5 | 148.9 (C-NO₂) | 117.0 | 129.8 | 120.9 |
| p-Nitroaniline | 156.67[3] | 113.35[3] | 127.37[3] | 136.63 (C-NO₂)[3] | 127.37[3] | 113.35[3] |
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent upon meticulous experimental procedures. The following are generalized protocols for the techniques discussed.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare stock solutions of each nitroaniline isomer in a suitable UV-grade solvent (e.g., ethanol, DMSO) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute working solution (e.g., 10-20 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Fill both the reference and sample cuvettes with the pure solvent to record a baseline.
-
Empty the sample cuvette and rinse with the sample solution before filling it.
-
Acquire the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly employed. Mix a small amount of the nitroaniline isomer with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Measurement:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups (N-H and NO₂).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the nitroaniline isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Measurement:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.
-
-
Data Analysis: Process the raw data (Free Induction Decay) by applying Fourier transformation. Reference the spectra to the residual solvent peak. Integrate the ¹H signals and identify the chemical shifts (δ) and coupling constants (J).
Workflow for Spectroscopic Comparison
The logical flow for a comparative spectroscopic analysis of the nitroaniline isomers is illustrated in the diagram below.
Caption: Workflow for the comparative spectroscopic analysis of nitroaniline isomers.
References
A Comparative Guide to the Basicity of Nitroaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the basicity of ortho-, meta-, and para-nitroaniline isomers. Understanding the basicity of these simple substituted anilines is fundamental in predicting their reactivity, designing synthetic routes, and developing structure-activity relationships in medicinal chemistry. This document summarizes experimental data, details the underlying electronic and steric effects, and provides established experimental protocols for the determination of basicity.
Comparative Analysis of Basicity
The introduction of a nitro group (—NO₂) to the aniline (B41778) ring significantly decreases the basicity of the amino group (—NH₂). This is due to the potent electron-withdrawing nature of the nitro group. The position of the nitro group relative to the amino group dictates the extent of this effect, leading to a distinct order of basicity among the three isomers.
The established order of basicity for the nitroaniline isomers is:
meta-Nitroaniline > para-Nitroaniline > ortho-Nitroaniline
This trend is a direct consequence of the interplay between inductive and resonance effects, as well as steric factors in the case of the ortho isomer.
Quantitative Basicity Data
The basicity of the nitroaniline isomers is quantified by their pKb values or the pKa values of their conjugate acids. A higher pKb value indicates a weaker base, while a lower pKa of the conjugate acid also signifies a weaker base.
| Compound | pKb | pKa of Conjugate Acid |
| Aniline (for reference) | 9.38[1][2][3][4] | 4.62 |
| o-Nitroaniline | 14.28[1][2][3][4] | -0.26 to -0.3[5][6] |
| m-Nitroaniline | 11.55[1][2][3][4] | 2.47 to 2.5[6] |
| p-Nitroaniline | 13.05[1][2][3][4] | 1.0 to 1.1[5][6] |
Electronic and Steric Effects Governing Basicity
The availability of the lone pair of electrons on the amino nitrogen atom for protonation determines the basicity of anilines. The electron-withdrawing nitro group deactivates the ring and reduces the electron density on the nitrogen, thereby decreasing basicity.
-
Inductive Effect (-I): The nitro group is strongly electronegative and pulls electron density through the sigma bonds of the benzene (B151609) ring. This effect decreases with distance.
-
Resonance Effect (-M or -R): The nitro group can withdraw electron density from the aromatic ring through delocalization of π-electrons. This effect is most pronounced when the nitro group is in the ortho or para position relative to the amino group, as it allows for direct delocalization of the nitrogen's lone pair.
-
Ortho Effect: In ortho-substituted anilines, a combination of steric hindrance and intramolecular interactions can significantly influence basicity. In o-nitroaniline, steric hindrance can impede the approach of a proton to the amino group. Additionally, intramolecular hydrogen bonding can occur between a hydrogen on the amino group and an oxygen of the adjacent nitro group, further reducing the availability of the nitrogen's lone pair.
The following diagram illustrates the logical relationship between the substituent position and the resulting basicity.
Experimental Protocols for Basicity Determination
The pKa of a weak base's conjugate acid is commonly determined by potentiometric titration or spectrophotometry.
Potentiometric Titration
This method involves titrating a solution of the weak base with a strong acid and monitoring the pH change. The pKa is determined from the titration curve.
Apparatus and Reagents:
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers (100 mL)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution
-
0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)
-
Nitroaniline isomer sample
-
Deionized water
-
Nitrogen gas supply
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.
-
Sample Preparation: Accurately weigh a sample of the nitroaniline isomer and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM. Due to the low solubility of nitroanilines, a co-solvent like ethanol (B145695) may be necessary.
-
Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a magnetic stir bar. Add KCl solution to maintain a constant ionic strength.
-
Initial pH Adjustment: For a weak base, the solution is typically made acidic by adding a known excess of 0.1 M HCl to a pH of around 1.8-2.0.
-
Titration: Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small increments. Record the pH after each addition, allowing the reading to stabilize.
-
Endpoint: Continue the titration until the pH reaches approximately 12-12.5.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve. The pKa of the conjugate acid is equal to the pH at the half-equivalence point.
The following diagram outlines the general workflow for determining pKa by potentiometric titration.
References
- 1. Spectrophotometric Determination of the PKa's of Some Aromatic Amines - Mark Bixler - Google Books [books.google.com]
- 2. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Analysis of Reducing Agents for the Synthesis of p-Phenylenediamine from 4-Nitroaniline
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
The reduction of 4-nitroaniline (B120555) to p-phenylenediamine (B122844) is a fundamental transformation in organic synthesis, yielding a critical intermediate for the production of pharmaceuticals, dyes, and polymers. The choice of reducing agent is paramount, directly influencing reaction efficiency, yield, purity, and overall process sustainability. This guide provides a comparative study of common reducing agents for this conversion, supported by experimental data and detailed protocols to aid in methodological selection.
Performance Comparison of Reducing Agents
The selection of an appropriate reducing agent and corresponding reaction conditions is a critical step in optimizing the synthesis of p-phenylenediamine. The following table summarizes the performance of several common methods, highlighting key metrics for comparison.
| Reducing Agent/System | Catalyst | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| H₂ Gas | Raney Ni | Water | 50 | Not specified | 98.9[1] | High yield and purity, environmentally friendly solvent (water), reusable catalyst.[1] | Requires specialized high-pressure hydrogenation equipment. |
| H₂ Gas | Pd/C (5%) | Methanol or Ethanol | 40-80 | 4-6 hours (analogous reaction) | High (not specified for 4-nitroaniline) | High efficiency, catalyst is recyclable. | Flammable hydrogen gas, potential for catalyst poisoning. |
| Sodium Borohydride (B1222165) (NaBH₄) | CuFe₂O₄ Nanoparticles | Water | Room Temperature | 40 seconds | 96.5[2] | Very fast reaction at ambient temperature, high conversion rate.[2] | Requires synthesis of a specific nanocatalyst. |
| Sodium Borohydride (NaBH₄) | Cu-CuO Nanocomposite | Not specified | Not specified | < 30 minutes | > 95[3] | Rapid and high-yielding.[3] | Catalyst preparation is necessary. |
| Sodium Borohydride (NaBH₄) | Silver Nanoparticles (AgNPs) | Water | Not specified | Not specified | High (not specified) | Catalytic conversion is readily monitored by UV-Vis spectrophotometry.[4] | Catalyst synthesis and stability can be a concern. |
| Tin(II) Chloride (SnCl₂·2H₂O) | None | Ethanol, HCl | Reflux | Not specified | High (not specified) | A classic, reliable method that does not require special equipment. | Generates significant tin-containing waste, requiring careful disposal. |
| Iron (Fe) Powder | None | Ethanol, Water, HCl | Reflux | Not specified | High (not specified) | Inexpensive and effective. | Can require a significant excess of iron and acid, leading to a challenging workup. |
| Photocatalysis | CdS/H₂Ti₅O₁₁ | Water | Not specified | 3 minutes | 98[4] | Extremely fast and high-yielding under visible light.[4] | Requires a specific photocatalyst and light source. |
Experimental Workflow
The general workflow for the reduction of 4-nitroaniline can be visualized as a multi-step process from reactant preparation to product isolation and characterization.
Caption: General experimental workflow for the reduction of 4-nitroaniline.
Key Experimental Protocols
Catalytic Hydrogenation using Raney Nickel
This protocol is based on a green chemistry approach using water as a solvent.[1]
Materials:
-
4-Nitroaniline
-
Raney Nickel catalyst
-
Water
-
High-pressure autoclave
Procedure:
-
To a high-pressure autoclave, add 400 mL of water, 175 g of 4-nitroaniline, and 5.0 g of Raney Ni catalyst.[1]
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor to 3.0 MPa with hydrogen.[1]
-
Heat the mixture to 50°C with stirring at 1000 r/min.[1]
-
Maintain these conditions until hydrogen uptake ceases, indicating the completion of the reaction.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Raney Ni catalyst. The catalyst can be stored for reuse.
-
The aqueous solution of p-phenylenediamine can be used directly, or the product can be isolated by evaporation of the water.
Reduction with Sodium Borohydride and a Nanocatalyst (Example: CuFe₂O₄)
This method demonstrates a rapid reduction at room temperature.[2]
Materials:
-
4-Nitroaniline
-
Sodium borohydride (NaBH₄)
-
CuFe₂O₄ nanoparticles (as catalyst)
-
Water
Procedure:
-
Prepare an aqueous solution of 4-nitroaniline.
-
In a reaction vessel, add a constant amount of the CuFe₂O₄ nanocatalyst (e.g., 3.50 mg).
-
Add a freshly prepared aqueous solution of NaBH₄ (e.g., 100 mg) to the 4-nitroaniline solution.
-
Monitor the reaction progress by UV-Vis spectroscopy, observing the decrease in the absorbance peak of 4-nitroaniline (around 380 nm). The reaction is typically complete in under a minute.[2]
-
The catalyst can be recovered by magnetic separation for reuse.[2]
-
The product, p-phenylenediamine, is in the aqueous solution and can be extracted with an appropriate organic solvent after neutralizing any excess NaBH₄.
Reduction with Tin(II) Chloride (A Classic Metal/Acid Method)
This protocol outlines a traditional and reliable method for the reduction of aromatic nitro compounds.
Materials:
-
4-Nitroaniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitroaniline in ethanol.
-
Add a solution of stannous chloride in concentrated hydrochloric acid to the flask. A typical stoichiometry is approximately 3-4 equivalents of SnCl₂ per equivalent of the nitro compound.
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Carefully basify the reaction mixture with a concentrated solution of sodium hydroxide to precipitate the tin salts as tin hydroxides. The pH should be strongly alkaline.
-
Filter the mixture to remove the tin salts.
-
Extract the aqueous filtrate with a suitable organic solvent (e.g., diethyl ether) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure to yield the crude p-phenylenediamine.
-
The crude product can be further purified by recrystallization or sublimation.
References
Quantitative Analysis of 4-Nitroaniline Hydrochloride: A Comparative Guide to Analytical Techniques
For Immediate Release
[City, State] – December 22, 2025 – Researchers, scientists, and drug development professionals now have a comprehensive resource for the quantitative analysis of 4-Nitroaniline (B120555) Hydrochloride in various mixtures. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Non-Aqueous Titrimetry, presenting supporting experimental data and detailed methodologies to aid in the selection of the most appropriate analytical technique.
4-Nitroaniline Hydrochloride is a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. Accurate quantification of this compound in reaction mixtures and final products is crucial for quality control, process optimization, and regulatory compliance. This guide addresses the need for a consolidated reference on the available analytical methods and their respective performance characteristics.
Comparative Performance of Analytical Techniques
The selection of an optimal analytical method hinges on a variety of factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following table summarizes the quantitative performance of the compared analytical methods for the determination of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | UV-Visible (UV-Vis) Spectrophotometry | Non-Aqueous Titrimetry | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, followed by UV detection. | Measurement of light absorbance at a specific wavelength. | Titration of the basic amine hydrochloride with a standardized acid in a non-aqueous solvent. | Separation of volatile compounds followed by mass-based detection and quantification. |
| Linearity Range | 1 - 100 µg/mL | 1 - 19 µM | Typically in the mg range | 0.003 - 0.008 µg/g (for a related compound)[1] |
| Limit of Detection (LOD) | ≤ 0.2 µg/L | Typically in the µg/mL range | Dependent on indicator and titrant concentration | 0.001 µg/g (for a related compound)[1] |
| Limit of Quantification (LOQ) | 2.0 x 10⁻⁹ M | Typically in the µg/mL range | Dependent on indicator and titrant concentration | 0.003 µg/g (for a related compound)[1] |
| Accuracy (% Recovery) | Typically 98 - 102% | Typically 98 - 102% | Typically >99% | 99.2% - 100.3% (for a related compound)[1] |
| Precision (% RSD) | ≤ 2% | ≤ 2% | ≤ 1% | < 2% |
| Selectivity | High | Low to Moderate | Low | Very High |
| Analysis Time | ~10-30 minutes per sample | ~5 minutes per sample | ~15-20 minutes per sample | ~20-40 minutes per sample |
| Instrumentation Cost | High | Low | Low | Very High |
| Solvent Consumption | Moderate | Low | High | Low |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below to ensure reproducibility and aid in the implementation of these methods in a laboratory setting.
High-Performance Liquid Chromatography (HPLC)
This method provides excellent separation and quantification of this compound from potential impurities and other components in a mixture.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with a pH-adjusting agent like phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the wavelength of maximum absorbance for 4-Nitroaniline (approximately 380 nm).[3]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase to prepare a 100 µg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.
-
Sample Preparation: Accurately weigh a portion of the mixture containing this compound, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Linearity: A linear relationship between peak area and concentration should be established over the specified range, with a correlation coefficient (r²) ≥ 0.999.
-
Accuracy: Determined by the recovery of spiked placebo samples at different concentration levels.
-
Precision: Assessed by the relative standard deviation (RSD) of replicate injections of a standard solution.
UV-Visible (UV-Vis) Spectrophotometry
A simple and rapid method suitable for the quantification of this compound in samples with a relatively simple matrix.
Methodology:
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of 4-Nitroaniline in a suitable solvent (e.g., methanol (B129727) or ethanol) by scanning a standard solution in the UV-Vis range (typically 200-400 nm). The λmax for 4-nitroaniline is approximately 380 nm.[3]
-
Solvent: Methanol or Ethanol.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in the chosen solvent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover a linear absorbance range (typically 0.1 to 1.0 absorbance units). A calibration graph for 4-nitroaniline has been shown to be linear in the concentration range of 1 to 19 µM.
-
Sample Preparation: Dissolve the sample mixture in the solvent and dilute to a concentration that falls within the established linear range.
Validation Parameters:
-
Linearity: The method should be linear over the defined concentration range with a correlation coefficient (r²) ≥ 0.998.
-
LOD and LOQ: Calculated from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy and Precision: Evaluated by analyzing samples of known concentrations.
Non-Aqueous Titrimetry
A classical and cost-effective method for the assay of the basic this compound.
Principle: The basic amine hydrochloride is titrated with a standardized solution of a strong acid, typically perchloric acid, in a non-aqueous solvent like glacial acetic acid. The endpoint can be detected potentiometrically or with a visual indicator.
Reagents and Equipment:
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Indicator: Crystal violet solution (or a pH electrode for potentiometric titration).
-
Primary Standard: Potassium hydrogen phthalate (B1215562) for the standardization of perchloric acid.
-
Burette: 50 mL, Class A.
Procedure:
-
Standardization of Titrant: Standardize the 0.1 M perchloric acid solution against potassium hydrogen phthalate.
-
Sample Analysis: Accurately weigh a quantity of the sample containing this compound and dissolve it in glacial acetic acid. Add a few drops of crystal violet indicator and titrate with the standardized 0.1 M perchloric acid until the color changes from violet to blue-green. A blank titration should be performed to correct for any impurities in the solvent.
Validation Parameters:
-
Accuracy: Determined by titrating a known amount of this compound reference standard.
-
Precision: Assessed by the RSD of replicate titrations.
-
Specificity: This method is not highly specific and may be affected by the presence of other basic substances in the mixture.
Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
For highly complex mixtures or when very low levels of this compound need to be quantified, GC-MS offers superior selectivity and sensitivity. This technique is particularly useful for identifying and quantifying trace-level impurities. EPA Method 8131 provides guidance for the analysis of aniline (B41778) and its derivatives by gas chromatography.[4]
Visualizing the Analytical Workflow
To further clarify the experimental process, the following diagrams illustrate the typical workflows for HPLC and Titrimetric analysis.
Caption: A typical workflow for the quantitative analysis of this compound by HPLC.
Caption: A typical workflow for the quantitative analysis of this compound by Non-Aqueous Titrimetry.
This comparative guide is intended to serve as a valuable tool for analytical chemists and researchers in the pharmaceutical and chemical industries, enabling them to make informed decisions on method selection and to implement robust and reliable quantitative analyses for this compound.
References
A Comparative Guide to the Determination of 4-Nitroaniline Isomers in Environmental Samples
For researchers, scientists, and drug development professionals, the accurate and sensitive determination of nitroaniline isomers in environmental matrices is crucial due to their potential toxicity and widespread industrial use.[1][2] This guide provides an objective comparison of various analytical techniques used for the quantification of 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline (B120555), supported by experimental data to facilitate method selection. The primary methods covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectrophotometry.
Comparison of Analytical Methods
The choice of an analytical method for nitroaniline isomers is dictated by factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography, particularly when coupled with online Solid-Phase Extraction (SPE), offers a robust and sensitive approach for aqueous samples, eliminating the need for derivatization that is often required for GC analysis of these polar and thermolabile compounds.[1] Spectrophotometric methods, often combined with preconcentration techniques like cloud point extraction, provide a simpler and more accessible alternative, though they may lack the specificity of chromatographic methods.[3]
The following table summarizes the performance of different analytical techniques for the determination of nitroaniline isomers based on reported experimental data.
| Analytical Technique | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Sample Matrix |
| HPLC-UV | o-, m-, p-Nitroaniline | ≤ 0.2 µg/L[4] | 2.0 x 10⁻⁹ M (o-, m-)[4][5] | 1 - 100 µg/L[4] | Tap and Pond Water[1][4] |
| 3-Nitroaniline | 1 µg/L[4] | - | 5 - 1500 µg/L[4] | Environmental Water[4] | |
| LC-MS/MS | p-Nitroaniline | 10 µg/kg | 30 µg/kg | - | Broiler Breast Tissue[4] |
| Spectrophotometry | m-, o-, p-Nitroaniline | 0.08, 0.05, 0.06 µg/mL | - | 0.2-20, 0.1-15, 0.1-17 µg/mL[3] | Synthetic and Real Samples[3] |
| m-, o-, p-Nitroaniline | 0.04, 0.07, 0.05 µg/mL | - | 1.0-17.0, 1.0-15.0, 1.0-18.0 µg/mL[2] | Synthetic and Water Samples[2] | |
| Capillary Zone Electrophoresis (CZE) | m-Nitroaniline | 9.06 x 10⁻⁹ mol/L | - | - | Dyestuff Wastewater |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to allow for replication and adaptation in your laboratory.
SPE-HPLC-UV for Nitroaniline Isomers in Wastewater
This method, adapted from a study on the simultaneous determination of five nitroaniline and dinitroaniline isomers, is highly effective for the analysis of aqueous environmental samples.[5]
a. Sample Preparation (Solid-Phase Extraction):
-
Condition an Oasis HLB cartridge by passing methanol (B129727) through it, followed by deionized water.[5]
-
Pass 500 mL of the wastewater sample through the conditioned cartridge.[5]
-
Wash the cartridge with a solution of 10% (v/v) acetonitrile (B52724) and 10% (v/v) ethyl acetate (B1210297) in water to remove interferences.[5]
-
Elute the retained nitroaniline isomers with a mixture of methanol and acetic acid.[5]
b. HPLC-UV Analysis:
-
Column: Agilent TC-C18 column.[5]
-
Mobile Phase: Isocratic mixture of acetonitrile/water (30/70, v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection: UV detector at a wavelength of 225 nm.[5]
Cloud Point Extraction-Spectrophotometry
This protocol is based on a method for the simultaneous spectrophotometric determination of nitroaniline isomers after preconcentration using cloud point extraction.[3]
a. Cloud Point Extraction:
-
Adjust the pH of the sample to 7.0.
-
Add Triton X-100 to a final concentration of 0.6% (v/v).[3]
-
Equilibrate the solution for 20 minutes to ensure the formation of micelles containing the nitroaniline isomers.[3]
-
Induce the cloud point by heating the solution to 75°C.[3]
-
Centrifuge the turbid solution to separate the surfactant-rich phase containing the concentrated analytes.[3]
-
Dissolve the surfactant-rich phase in a suitable solvent for spectrophotometric analysis.[4]
b. Spectrophotometric Measurement:
-
Record the absorption spectra of the resulting solution from 200 to 500 nm.[4]
-
Utilize multivariate calibration methods, such as partial least squares, to resolve the overlapping spectra of the isomers and determine their individual concentrations.[6]
Gas Chromatography (GC) for Nitroaniline Isomers
GC is a viable technique for the analysis of thermally stable and volatile compounds.[7] For nitroaromatic compounds, an electron capture detector (GC-ECD) provides high sensitivity.[7]
a. Sample Preparation (Liquid-Liquid Extraction for Water Samples):
-
Adjust the pH of a 1 L water sample to >11 with 5N NaOH.[8]
-
Transfer the sample to a 2 L separatory funnel.
-
Extract the sample three times with 60 mL portions of dichloromethane, shaking vigorously for 2 minutes each time.[8]
-
Combine the organic extracts and pass them through anhydrous sodium sulfate (B86663) to remove residual water.[8]
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[8]
b. GC Analysis:
-
Column: A suitable capillary column for the separation of nitroaromatic compounds.
-
Injector: Optimize the injection port temperature to prevent thermal degradation of the analytes.[7]
-
Detector: Electron Capture Detector (ECD) for high sensitivity to nitro groups.[7]
-
Carrier Gas: High-purity nitrogen or helium.
Workflow and Process Visualization
The following diagram illustrates a generalized workflow for the determination of 4-nitroaniline isomers in environmental samples, from sample collection to data analysis.
Caption: General workflow for the analysis of 4-nitroaniline isomers.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Simultaneous spectrophotometric determination of nitroaniline isomers after cloud point extraction by using least-squares support vector machines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
comparing the efficiency of different catalysts for 4-Nitroaniline reduction
The reduction of 4-nitroaniline (B120555) (4-NA) to p-phenylenediamine (B122844) (p-PDA) is a crucial transformation in synthetic chemistry, yielding a valuable intermediate for dyes, pharmaceuticals, and polymers. The efficiency of this reduction is highly dependent on the catalyst employed. This guide provides a comparative analysis of various catalysts, supported by experimental data, to assist researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Catalysts
The catalytic reduction of 4-nitroaniline is a thermodynamically favorable process; however, it requires a catalyst to overcome the kinetic barrier.[1] A wide array of nanocatalysts, including noble metal-based, transition metal-based, and bimetallic systems, have been investigated for this reaction. The performance of these catalysts is typically evaluated based on parameters such as conversion efficiency, reaction time, and the apparent rate constant (kapp).
Data Summary
The following table summarizes the performance of various catalysts for the reduction of 4-nitroaniline, based on reported experimental data. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Catalyst | Support | Reductant | Conversion (%) | Time | Apparent Rate Constant (kapp) | Reference |
| Noble Metal-Based Catalysts | ||||||
| Au Nanoparticles | - | NaBH₄ | - | - | 2.083 x 10⁻² min⁻¹ | [1] |
| Au-Pd/RGO | Reduced Graphene Oxide | NaBH₄ | - | - | Higher than monometallic Au/RGO and Pd/RGO | [2] |
| ADC-PdNPs | Amphiphilic Dendronized Copolymer | NaBH₄ | >99% | 350 s | 1.11 x 10⁻² s⁻¹ | [3] |
| ADC-AuNPs | Amphiphilic Dendronized Copolymer | NaBH₄ | >99% | 600 s | 6.70 x 10⁻³ s⁻¹ | [3] |
| ADC-AgNPs | Amphiphilic Dendronized Copolymer | NaBH₄ | >99% | 1300 s | 4.50 x 10⁻³ s⁻¹ | [3] |
| Fe₃O₄-Au | - | - | 96.6% | < 60 min | 0.416 mM L⁻¹ min⁻¹ | |
| Fe₃O₄-Ag | - | - | 93.4% | < 60 min | - | [4] |
| Transition Metal-Based Catalysts | ||||||
| CuFe₂O₄ Nanoparticles | - | NaBH₄ | 96.5% | 40 s | 7.49 x 10⁻² s⁻¹ | [5][6] |
| CoMn₂O₄/APTPOSS@FPS | Lignin (B12514952) supported on FPS | NaBH₄ | - | - | 1.83 x 10⁻² s⁻¹ | [7] |
| Fe₃O₄-Cu | - | - | 82.5% | 30 min | - | [4] |
| Co₃O₄/CuO Nanocomposite | - | NaBH₄ | 100% | 2 min | - | [8] |
Experimental Protocols
The following is a generalized experimental protocol for the catalytic reduction of 4-nitroaniline, based on common methodologies reported in the literature.[5][7] Specific parameters should be optimized for each catalytic system.
General Procedure for Catalytic Reduction of 4-Nitroaniline
-
Preparation of Reactant Solution: A stock solution of 4-nitroaniline is prepared in a suitable solvent, typically deionized water or ethanol.
-
Reaction Setup: In a quartz cuvette, a specific volume of the 4-nitroaniline solution is mixed with a freshly prepared aqueous solution of a reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄). The addition of NaBH₄ results in the formation of the 4-nitrophenolate (B89219) ion, indicated by a color change to deep yellow.
-
Catalyst Addition: A carefully weighed amount of the catalyst is added to the reaction mixture.
-
Monitoring the Reaction: The progress of the reduction is monitored by UV-Vis spectrophotometry. The absorbance peak of 4-nitroaniline (around 380-400 nm) is recorded at regular time intervals. The completion of the reaction is indicated by the disappearance of the yellow color and the corresponding decrease in the absorbance peak.
-
Data Analysis: The apparent rate constant (kapp) is determined by plotting ln(Ct/C₀) versus time, where C₀ is the initial concentration of 4-nitroaniline and Ct is the concentration at time t. The slope of the linear portion of the plot gives the value of kapp.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for comparing the efficiency of different catalysts in the reduction of 4-nitroaniline.
Caption: General workflow for comparing catalyst efficiency in 4-nitroaniline reduction.
Signaling Pathways and Logical Relationships
The catalytic reduction of 4-nitroaniline on a nanoparticle surface generally follows a Langmuir-Hinshelwood mechanism. The following diagram illustrates the key steps involved in this process.
Caption: Langmuir-Hinshelwood mechanism for the catalytic reduction of 4-nitroaniline.
References
- 1. Critical review on the chemical reduction of nitroaniline - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01745K [pubs.rsc.org]
- 2. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of 4-nitrophenol and 2-nitroaniline using immobilized CoMn 2 O 4 NPs on lignin supported on FPS - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01136C [pubs.rsc.org]
- 8. Excellent Catalytic Performance of Co₃O₄/CuO Nanocomposite for Catalytic Reduction of Nitroaromatic Compounds and Dyes Pollutants | Journal of the Mexican Chemical Society [jmcs.org.mx]
A Researcher's Guide to Assessing Immunoassay Cross-Reactivity of 4-Nitroaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of 4-Nitroaniline Hydrochloride in immunoassays. In the absence of direct experimental data in publicly available literature, this document outlines a robust, hypothetical study based on established principles of immunoassay design and validation. It details the necessary experimental protocols and data presentation formats to enable researchers to conduct their own comparative analyses.
The specificity of an immunoassay is critical for accurate analyte quantification. Cross-reactivity, the binding of the assay's antibodies to compounds other than the target analyte, can lead to inaccurate measurements and false-positive results.[1] Therefore, a thorough assessment of cross-reactivity with structurally similar molecules is a fundamental aspect of immunoassay validation.
Comparative Analysis of Potential Cross-Reactants
To evaluate the specificity of an immunoassay for this compound, a panel of structurally related compounds should be tested. The selection of these compounds is based on shared chemical moieties, such as the nitroaniline core structure. A higher degree of structural similarity increases the likelihood of cross-reactivity.[2]
The following table presents a list of suggested compounds for a cross-reactivity study of a hypothetical this compound immunoassay. The cross-reactivity is determined by comparing the concentration of each compound required to inhibit 50% of the signal (IC50) with the IC50 of this compound.
Table 1: Hypothetical Cross-Reactivity Data for a this compound Immunoassay
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | O2N-C6H4-NH2·HCl | 10 | 100% |
| 2-Nitroaniline | O2N-C6H4-NH2 (ortho isomer) | 500 | 2% |
| 3-Nitroaniline | O2N-C6H4-NH2 (meta isomer) | 1000 | 1% |
| Aniline | C6H5-NH2 | > 10,000 | < 0.1% |
| 4-Chloroaniline | Cl-C6H4-NH2 | > 10,000 | < 0.1% |
| 4-Nitrophenol | O2N-C6H4-OH | > 10,000 | < 0.1% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100%[3]
Experimental Protocols
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a suitable format for determining the cross-reactivity of small molecules like this compound.[4][5][6] This method relies on the competition between the analyte in the sample and a labeled version of the analyte for a limited number of antibody binding sites.
Principle of Competitive ELISA
In this assay, a derivative of 4-Nitroaniline is coated onto the wells of a microplate. A specific antibody against 4-Nitroaniline is pre-incubated with the sample containing free this compound or a potential cross-reactant. This mixture is then added to the coated plate. The free analyte in the sample competes with the coated analyte for binding to the antibody. The amount of antibody that binds to the plate is inversely proportional to the concentration of the analyte in the sample. A substrate is then added, which produces a colorimetric signal from the enzyme-conjugated secondary antibody.
Detailed Protocol for Competitive ELISA
Materials:
-
High-binding 96-well microplates
-
Anti-4-Nitroaniline antibody (primary antibody)
-
4-Nitroaniline-protein conjugate (for coating)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
This compound standard
-
Potential cross-reactant compounds
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the 4-Nitroaniline-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the coating solution to each well of the microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in Assay Buffer.
-
In a separate plate or tubes, mix 50 µL of each standard or test compound dilution with 50 µL of the diluted primary antibody.
-
Incubate for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis
-
Generate a standard curve by plotting the absorbance values against the logarithm of the this compound concentration.
-
Perform a four-parameter logistic curve fit to determine the IC50 value for the standard.
-
For each potential cross-reactant, plot the absorbance values against the logarithm of its concentration and determine the IC50 value.
-
Calculate the percent cross-reactivity for each compound using the formula provided in the caption of Table 1.[7]
Visualizations
To further clarify the experimental process and the logic of cross-reactivity assessment, the following diagrams are provided.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 6. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Guide to Dyes Derived from 4-Nitroaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of various azo dyes synthesized from 4-nitroaniline (B120555) hydrochloride. The data presented herein is curated from scientific literature to assist in the selection and application of these dyes for research, diagnostics, and potential therapeutic applications.
Overview of Dyes from 4-Nitroaniline Hydrochloride
This compound serves as a versatile precursor for the synthesis of a wide array of azo dyes. The diazotization of 4-nitroaniline, followed by coupling with various aromatic compounds such as phenols, naphthols, and anilines, yields dyes with a broad spectrum of colors and properties. The electron-withdrawing nature of the nitro group on the diazonium salt enhances the electrophilicity of the diazonium ion, facilitating the coupling reaction.[1] These dyes find applications in textile dyeing, printing, and as biological stains.[2][3]
Comparative Performance Data
The performance of azo dyes derived from 4-nitroaniline is critically influenced by the chemical structure of the coupling component. This section summarizes key performance indicators for a selection of these dyes.
Spectroscopic Properties
The color and tinctorial strength of the dyes are determined by their absorption characteristics in the visible spectrum.
| Diazo Component | Coupling Component | Dye Name/Type | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Reference |
| 4-Nitroaniline | Salicylic (B10762653) Acid | 4-(4-nitrophenylazo) salicylic acid | Not Specified | Not Specified | Not Specified | [2] |
| 4-Nitroaniline | Catechol | 4-(4-nitrophenylazo) catechol | Not Specified | Not Specified | Not Specified | [2] |
| 4-Nitroaniline | 2-Naphthol | Para Red | Not Specified | ~490 | Not Specified | |
| 4-Nitroaniline | Resorcinol | Azo Violet | Not Specified | Not Specified | Not Specified | |
| 2-Methoxy-5-nitroaniline | 1-Hydroxynaphthalene | Disperse Dye | Ethanol | 520 | - | [4] |
| 2-Methoxy-5-nitroaniline | N-Phenylnaphthylamine | Disperse Dye | Ethanol | 520 | - | [4] |
| 2-Methoxy-5-nitroaniline | p-Cresol | Disperse Dye | N,N-dimethylformamide | 469 | - | [4] |
| 2-Methoxy-5-nitroaniline | 2,4-Diaminotoluene | Disperse Dye | N,N-dimethylformamide | 430 | - | [4] |
Note: "Not Specified" indicates that the specific data point was not available in the cited literature. The performance of dyes can vary based on the solvent used for measurement.
Fastness Properties
The fastness properties of a dye indicate its resistance to fading or bleeding under various conditions, which is crucial for their practical application. The grading is typically on a scale of 1 to 5 for wash and rub fastness (5 being excellent) and 1 to 8 for light fastness (8 being excellent).
| Diazo Component | Coupling Component | Substrate | Light Fastness | Wash Fastness | Rubbing Fastness (Dry/Wet) | Reference |
| 4-Nitroaniline | Salicylic Acid | Cotton | Good | Good to Excellent | Good to Excellent | [2] |
| 4-Nitroaniline | Catechol | Cotton | Good | Good to Excellent | Good to Excellent | [2] |
| 2-Methoxy-5-nitroaniline | Various Couplers | Polyester/Nylon 66 | 5 to 6 | 5 | 4/5 to 5 | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and performance evaluation of azo dyes derived from this compound are provided below.
General Synthesis of Azo Dyes from 4-Nitroaniline
This protocol outlines a general procedure for the diazotization of 4-nitroaniline and its subsequent coupling with a phenolic or naphtholic compound.
Workflow for Azo Dye Synthesis:
Caption: General workflow for the synthesis of azo dyes.
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Coupling component (e.g., 2-naphthol, salicylic acid)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled water
Procedure:
-
Diazotization:
-
Dissolve 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 15-30 minutes after the addition is complete.
-
Add a small amount of urea to destroy any excess nitrous acid.
-
-
Azo Coupling:
-
In a separate beaker, dissolve the coupling component in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
-
An intensely colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration.
-
Wash the dye thoroughly with cold water until the filtrate is neutral.
-
Dry the purified dye in an oven at a suitable temperature.
-
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.
Experimental Workflow for Molar Extinction Coefficient Determination:
Caption: Workflow for determining the molar extinction coefficient.
Procedure:
-
Prepare a stock solution of the dye in a suitable solvent with a precisely known concentration.
-
From the stock solution, prepare a series of dilutions of decreasing concentrations.
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the wavelength of maximum absorption (λmax).
-
Plot a graph of absorbance versus concentration.
-
According to the Beer-Lambert law (A = εcl), the slope of the resulting straight line will be equal to the molar extinction coefficient multiplied by the path length of the cuvette (usually 1 cm).
-
Calculate ε from the slope of the graph.
Color Fastness Testing
The following protocols are based on the standards from the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO).
This test evaluates the resistance of the dye to fading and staining of other fabrics during laundering.[6][7][8][9][10][11][12][13][14]
Procedure Outline:
-
A specimen of the dyed fabric is stitched together with a multifiber test fabric.
-
The composite specimen is placed in a stainless-steel container with a specified amount of detergent solution and stainless-steel balls (to simulate mechanical action).
-
The container is agitated in a laundering apparatus at a specified temperature and for a set duration.
-
After the test, the specimen is rinsed and dried.
-
The change in color of the dyed fabric and the staining of the multifiber test fabric are evaluated using standard gray scales.
This test assesses the resistance of the dye to fading when exposed to a light source that simulates natural daylight.[15][16][17][18][19][20][21][22]
Procedure Outline:
-
A specimen of the dyed fabric is exposed to a controlled artificial light source (e.g., a xenon arc lamp) under specified conditions of temperature and humidity.
-
Simultaneously, a set of blue wool standards with known lightfastness ratings are exposed under the same conditions.
-
The exposure is continued until a specified amount of fading occurs in the blue wool standards.
-
The change in color of the test specimen is then compared to the fading of the blue wool standards to determine its lightfastness rating.
Logical Relationship for Fastness Evaluation:
Caption: Logical flow for color fastness evaluation.
Conclusion
Azo dyes derived from this compound offer a diverse range of colors and functionalities. The choice of the coupling component significantly impacts their spectroscopic and fastness properties. This guide provides a foundational comparison to aid researchers in selecting appropriate dyes for their specific applications. For critical applications, it is recommended to perform detailed experimental validation of the dye's performance characteristics.
References
- 1. aatcc.org [aatcc.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] SYNTHESIS AND APPLICATION OF AZO-NAPHTHOL DYES ON WOOL , SILK AND NYLON FABRICS | Semantic Scholar [semanticscholar.org]
- 4. scialert.net [scialert.net]
- 5. orientjchem.org [orientjchem.org]
- 6. intouch-quality.com [intouch-quality.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. AATCC 61 Color fastness to Laundering [darongtester.com]
- 9. chiuvention.com [chiuvention.com]
- 10. ISO 105 C06 Washing Fastness Tester Guide [gester-instruments.com]
- 11. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. textilelearner.net [textilelearner.net]
- 14. textilelearner.net [textilelearner.net]
- 15. Exploring AATCC standards for fabric colorfastness - News and Articles [textiletradebuddy.com]
- 16. AATCC - AATCC [members.aatcc.org]
- 17. blog.qima.com [blog.qima.com]
- 18. fyitester.com [fyitester.com]
- 19. ISO 105-B02 Colour fastness test for textiles -Bench-top Xenon Test Chamber [sonacme.com]
- 20. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 21. lonroy.com [lonroy.com]
- 22. wewontech.com [wewontech.com]
Safety Operating Guide
Proper Disposal of 4-Nitroaniline Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is a paramount responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-Nitroaniline Hydrochloride, ensuring the safety of laboratory personnel and the protection of the environment.
This compound is a hazardous substance that is toxic if swallowed, in contact with skin, or inhaled, and is harmful to aquatic life with long-lasting effects.[1][2][3] Adherence to proper disposal protocols is therefore critical. The primary directive for its disposal is to entrust it to a licensed and approved waste disposal facility.[1][2][4]
Hazard Identification and Safety Data
Before handling this compound for disposal, it is essential to be familiar with its hazard classifications. This information dictates the necessary safety precautions and handling procedures.
| Hazard Classification | Description | GHS Code |
| Acute Toxicity, Oral | Toxic if swallowed. | H301 |
| Acute Toxicity, Dermal | Toxic in contact with skin. | H311 |
| Acute Toxicity, Inhalation | Toxic if inhaled. | H331 |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | H373 |
| Hazardous to the Aquatic Environment | Harmful to aquatic life with long lasting effects. | H412 |
This data is a summary of information found in multiple safety data sheets.[2][3]
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before beginning the disposal process, ensure all personnel are wearing the appropriate PPE.[2][4]
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[5]
-
Eye Protection: Safety glasses with side shields or a face shield must be worn.[2]
-
Body Protection: A laboratory coat or other protective clothing is mandatory to prevent skin contact.[2][6]
-
Respiratory Protection: If there is a risk of dust formation or inhalation, a NIOSH-approved respirator should be used.[2]
2. Waste Collection and Segregation:
-
Solid Waste: Collect surplus or expired this compound in a designated, clearly labeled hazardous waste container.[5] The container must be robust, chemically resistant, and have a secure, tightly sealed lid.[7]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and spill cleanup materials, must also be collected and disposed of as hazardous waste.[5]
-
Solutions: If the compound is in a solvent, collect it in a designated liquid hazardous waste container. Ensure the solvent is compatible with the container and any other waste in the container.[5]
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[7]
3. Labeling of Hazardous Waste Containers: Properly label the hazardous waste container with the following information:[5][7]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Toxic," "Harmful to Aquatic Life")
-
The date of accumulation
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[1][4][5]
-
The storage area should be away from incompatible materials and have secondary containment to prevent the spread of material in case of a leak.[5][7]
-
Store containers in an upright position.[7]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.[5]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.[5]
-
Never dispose of this compound down the drain or in the regular trash.[2][4][7] Discharge into the environment must be avoided.[1][2][4]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | 15873-51-5 | TCI AMERICA [tcichemicals.com]
- 2. westliberty.edu [westliberty.edu]
- 3. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. engineering.purdue.edu [engineering.purdue.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Nitroaniline Hydrochloride
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 4-Nitroaniline Hydrochloride, including detailed operational and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE) Specifications
Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheet recommendations.[1][2][3][4][5]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[3][4][5] A face shield may also be necessary.[2] | Protects against dust particles and splashes. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber, 0.11 mm thickness, >480 min breakthrough time is recommended). A lab coat or protective clothing is mandatory.[2][4][6] For significant exposure risk, fire/flame resistant and impervious clothing should be worn.[1] | Prevents skin contact, which can be toxic.[2] |
| Respiratory Protection | A NIOSH-approved dust respirator is required when dusts are generated.[4] Recommended filter types include A-(P2) or N99. For spills or emergencies, a self-contained breathing apparatus (SCBA) is necessary.[1][3][5] | Protects against inhalation of toxic dust particles.[2] |
Experimental Protocol: Safe Handling and Disposal
This step-by-step guide details the necessary procedures for safely managing this compound throughout the experimental workflow, from initial handling to final disposal.
Preparation and Handling
-
Engineering Controls : All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][6]
-
Personal Hygiene : Do not eat, drink, or smoke in the laboratory.[1][2][6] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2][6]
-
Avoiding Contamination : Avoid the formation of dust and aerosols.[1][2][3] Use non-sparking tools to prevent ignition sources.[1]
-
Storage : Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][2][6] The storage area should be secure and accessible only to authorized personnel.[1][2][6] It must be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][7][8]
In Case of a Spill
-
Evacuation : Evacuate non-essential personnel from the immediate area.
-
Ventilation : Ensure the area is well-ventilated.
-
Containment : Wearing appropriate PPE, carefully sweep up the spilled solid material, avoiding dust generation.[2]
-
Collection : Place the spilled material into a suitable, sealed container for disposal.[2]
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
Disposal Plan
-
Waste Characterization : this compound is considered hazardous waste.
-
Containerization : All waste materials, including contaminated PPE, must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal Method : Dispose of the waste through a licensed professional waste disposal service. A recommended method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.
-
Environmental Protection : Under no circumstances should this chemical be disposed of down the drain or released into the environment, as it is harmful to aquatic life.[1][2][5][6]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical progression of steps for safely handling and disposing of this compound.
Caption: Workflow for handling this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. westliberty.edu [westliberty.edu]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. home.miracosta.edu [home.miracosta.edu]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
